molecular formula C7H5BrN2 B1302539 3-Bromopyrazolo[1,5-a]pyridine CAS No. 5910-12-3

3-Bromopyrazolo[1,5-a]pyridine

Cat. No.: B1302539
CAS No.: 5910-12-3
M. Wt: 197.03 g/mol
InChI Key: NMPZEHJXHWTZNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromopyrazolo[1,5-a]pyridine is a useful research compound. Its molecular formula is C7H5BrN2 and its molecular weight is 197.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromopyrazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-6-5-9-10-4-2-1-3-7(6)10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMPZEHJXHWTZNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373124
Record name 3-bromopyrazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5910-12-3
Record name 3-bromopyrazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-pyrazolo[1,5-a]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromopyrazolo[1,5-a]pyridine: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromopyrazolo[1,5-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and material science. This document details its chemical and physical properties, structure, synthesis, and reactivity, with a particular focus on its role as a key intermediate in the development of novel therapeutic agents.

Core Chemical and Physical Properties

This compound is a versatile building block in organic synthesis.[1] Its bromine substituent enhances its reactivity, making it a valuable precursor for creating more complex molecules through various cross-coupling reactions.[1]

Structural and Physical Data Summary

The fundamental properties of this compound are summarized in the table below for easy reference.

PropertyData
IUPAC Name This compound
CAS Number 5910-12-3
Molecular Formula C₇H₅BrN₂
Molecular Weight 197.035 g/mol [2]
Physical Form Solid
Purity 97%
Storage Temperature Room Temperature
InChI 1S/C7H5BrN2/c8-6-5-9-10-4-2-1-3-7(6)10/h1-5H
InChIKey NMPZEHJXHWTZNI-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N(N=C2Br)

Synthesis and Reactivity

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in drug discovery, and its synthesis has been widely studied.[3] A common pathway to access derivatives involves a multi-step sequence starting from substituted pyridines.

Experimental Protocol: Synthesis of Pyrazolo[1,5-a]pyridine Intermediates

The following protocol outlines a general method for the synthesis of pyrazolo[1,5-a]pyridine-3-carboxylates, which are direct precursors to a wide range of biologically active compounds, including this compound derivatives. This method is adapted from procedures used in the synthesis of antitubercular agents.[4][5]

Step 1: N-amination of Substituted Pyridines

  • To a solution of the starting substituted pyridine in a suitable solvent (e.g., dichloromethane), add an aminating agent such as O-(2,4-dinitrophenyl)hydroxylamine (DNPH) or O-mesitylenesulfonylhydroxylamine (MSH).

  • Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).

  • Upon completion, the resulting N-aminopyridinium salt is typically isolated by filtration or evaporation of the solvent.

Step 2: 1,3-Dipolar Cycloaddition

  • Dissolve the N-aminopyridinium salt from Step 1 in a polar aprotic solvent like DMF.

  • Add a base, such as potassium carbonate, to the mixture.

  • Introduce the appropriate propiolate ester (e.g., ethyl propiolate for an ethyl ester derivative).

  • Heat the reaction mixture and stir for several hours. The reaction involves the in-situ formation of an N-ylide which then undergoes a cycloaddition with the alkyne.[4]

  • After the reaction is complete, the mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed, dried over sodium sulfate, and concentrated under reduced pressure.

  • The crude product, a pyrazolo[1,5-a]pyridine-3-carboxylate, is purified by column chromatography.[4]

This carboxylate intermediate can then be further modified, for instance, through hydrolysis to the carboxylic acid followed by bromination, or by direct bromination at the 3-position if the position is unsubstituted.

Role in Drug Discovery and Medicinal Chemistry

The pyrazolo[1,5-a]pyridine scaffold is a fused, rigid N-heterocyclic system that serves as a versatile template for combinatorial library design.[3] Derivatives of this core structure have shown a wide range of biological activities.

Antitubercular Agents

A significant application of this compound is as an intermediate in the synthesis of potent antitubercular agents.[1] Specifically, pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have been designed and synthesized as novel agents against Mycobacterium tuberculosis (Mtb).[4][5]

These compounds have demonstrated excellent in vitro potency, with nanomolar minimum inhibitory concentration (MIC) values against both drug-susceptible (H37Rv) and multidrug-resistant (MDR-TB) strains of Mtb.[4][5] The synthesis of these carboxamides involves the straightforward amidation of the corresponding pyrazolo[1,5-a]pyridine-3-carboxylic acids, which can be derived from intermediates like this compound.[4]

Other Therapeutic Areas

The broader pyrazolo[1,5-a]pyrimidine class, a related scaffold, has been investigated for various other therapeutic targets, including:

  • VEGF/src inhibitors[6]

  • Apoptosis inducers[6]

  • Cyclin-dependent kinase (CDK) inhibitors[6]

  • Inhibitors of mycobacterial ATP synthase[6]

The structural similarities and synthetic accessibility make this compound a valuable starting point for exploring these and other biological targets.

Visualization of Synthetic Pathway

The following diagram illustrates a generalized workflow for the synthesis of pyrazolo[1,5-a]pyridine-3-carboxamides, a class of compounds for which this compound is a key precursor.

G cluster_start Starting Materials cluster_inter Key Intermediates cluster_final Final Product pyridine Substituted Pyridine ylide N-Aminopyridinium Ylide pyridine->ylide N-amination propiolate Propiolate Ester carboxylate Pyrazolo[1,5-a]pyridine-3-carboxylate propiolate->carboxylate amine Primary Amine product Pyrazolo[1,5-a]pyridine-3-carboxamide amine->product ylide->carboxylate [3+2] Cycloaddition acid Pyrazolo[1,5-a]pyridine-3-carboxylic Acid carboxylate->acid Hydrolysis acid->product Amidation

Caption: Synthetic workflow for Pyrazolo[1,5-a]pyridine-3-carboxamides.

References

An In-depth Technical Guide to the Synthesis of the Pyrazolo[1,5-a]pyridine Core Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse pharmacological activities. Its derivatives have shown promise as kinase inhibitors, anti-inflammatory agents, and central nervous system modulators. This technical guide provides a comprehensive overview of the primary synthetic strategies for constructing the pyrazolo[1,5-a]pyridine core, complete with detailed experimental protocols, quantitative data summaries, and visual representations of synthetic workflows and relevant biological pathways.

Key Synthetic Strategies

The synthesis of the pyrazolo[1,5-a]pyridine core can be broadly categorized into four main approaches:

  • [3+2] Cycloaddition Reactions: This method typically involves the reaction of an N-aminopyridine derivative (as a 1,3-dipole) with a suitable dipolarophile, such as an alkyne or an alkene.

  • Condensation of Aminopyrazoles with β-Dicarbonyl Compounds: A classical and widely used approach where a 5-aminopyrazole reacts with a 1,3-dicarbonyl compound or its equivalent to form the fused pyridine ring.

  • Multicomponent Reactions (MCRs): These reactions involve the one-pot combination of three or more starting materials to construct the pyrazolo[1,5-a]pyridine scaffold in a highly efficient manner.

  • Transition-Metal-Catalyzed Cross-Coupling and Annulation Reactions: Modern synthetic methods, often employing palladium catalysts, to achieve the desired ring closure through C-C and C-N bond formations.

The following sections will delve into each of these strategies, providing detailed experimental procedures and comparative data.

[3+2] Cycloaddition Reactions

This strategy offers a powerful and often regioselective route to functionalized pyrazolo[1,5-a]pyridines. The general workflow involves the in situ generation of an N-iminopyridinium ylide from an N-aminopyridine, which then undergoes a [3+2] cycloaddition with a dipolarophile.

G cluster_0 General Workflow for [3+2] Cycloaddition start N-Aminopyridine ylide N-Iminopyridinium Ylide (in situ generation) start->ylide cycloaddition [3+2] Cycloaddition ylide->cycloaddition dipolarophile Dipolarophile (e.g., Alkyne, Alkene) dipolarophile->cycloaddition intermediate Cycloadduct Intermediate cycloaddition->intermediate aromatization Oxidation/Aromatization intermediate->aromatization product Pyrazolo[1,5-a]pyridine aromatization->product G cluster_1 General Workflow for Condensation Reaction start1 5-Aminopyrazole condensation Condensation start1->condensation start2 β-Dicarbonyl Compound start2->condensation intermediate Acyclic Intermediate condensation->intermediate cyclization Cyclization & Dehydration intermediate->cyclization product Pyrazolo[1,5-a]pyridine cyclization->product G cluster_2 General Workflow for Multicomponent Reaction start1 Component A (e.g., Aminopyrazole) mcr One-Pot Reaction start1->mcr start2 Component B (e.g., Aldehyde) start2->mcr start3 Component C (e.g., Active Methylene) start3->mcr product Pyrazolo[1,5-a]pyridine mcr->product G cluster_3 General Workflow for Pd-Catalyzed Synthesis start1 Precursor A (e.g., Halogenated Pyridine) coupling Pd-Catalyzed Cross-Coupling/Annulation start1->coupling start2 Precursor B (e.g., Pyrazole) start2->coupling product Pyrazolo[1,5-a]pyridine coupling->product G cluster_4 Trk Signaling Pathway ligand Neurotrophin trk Trk Receptor ligand->trk Binding & Dimerization ras Ras trk->ras Activation pi3k PI3K trk->pi3k Activation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Survival & Proliferation erk->proliferation Nuclear Translocation akt Akt pi3k->akt akt->proliferation G cluster_5 CSK Regulation of TCR Signaling tcr TCR Engagement lck Lck (SFK) tcr->lck Activation zap70 ZAP-70 lck->zap70 Phosphorylation csk CSK csk->lck Phosphorylation (Inhibitory) inhibition Inhibition downstream Downstream Signaling zap70->downstream G cluster_6 EGFR Signaling Pathway egf EGF egfr EGFR egf->egfr Binding & Dimerization ras Ras egfr->ras Activation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus transcription Gene Transcription (Proliferation, Survival) nucleus->transcription G cluster_7 B-Raf/MEK/ERK Signaling Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras b_raf B-Raf ras->b_raf mek MEK b_raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors gene_expression Gene Expression (Proliferation, Survival) transcription_factors->gene_expression

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Biological Activity of Functionalized Pyrazolo[1,5-a]pyridines

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This fused bicyclic structure, composed of a pyrazole ring fused to a pyridine ring, offers a versatile platform for chemical modification, enabling the development of potent and selective therapeutic agents.[1] The growing interest in this scaffold stems from its presence in drugs targeting a range of diseases, including cancer and inflammatory conditions.[1] This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of functionalized pyrazolo[1,5-a]pyridines, with a focus on their potential in drug discovery and development.

General Synthesis and Evaluation Workflow

The development of novel pyrazolo[1,5-a]pyridine-based therapeutic agents typically follows a structured workflow, beginning with the synthesis of a library of compounds, followed by a cascade of in vitro and in vivo biological evaluations to identify promising lead candidates.

Synthesis_and_Evaluation_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., aminopyrazoles) synthesis Synthesis of Pyrazolo[1,5-a]pyridines start->synthesis functionalization Functionalization & Diversification synthesis->functionalization library Compound Library functionalization->library screening In Vitro Screening (e.g., cytotoxicity, enzyme inhibition) library->screening Biological Assays hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR studies) hit_id->lead_opt in_vivo In Vivo Studies (e.g., animal models) lead_opt->in_vivo in_vivo->lead_opt Feedback preclinical Preclinical Candidate in_vivo->preclinical

General workflow for synthesis and biological evaluation.

Anticancer Activity

Pyrazolo[1,5-a]pyridine derivatives have demonstrated significant potential as anticancer agents, with activities reported against various cancer cell lines.[2][3][4] Their mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as protein kinases.[5][6]

Quantitative Data: Anticancer Activity
CompoundCell LineActivityIC50 (µM)Reference
14a HCT116 (Colon)Cytotoxic0.0020[3]
5x HCT-116 (Colon)p110α inhibition0.0009[7]
7d HCT-116 (Colon)CytotoxicGood activity at 100 µg/mL[8][9]
11a HCT-116 (Colon)CytotoxicGood activity at 100 µg/mL[8][9]
7d PC-3 (Prostate)CytotoxicGood activity at 100 µg/mL[8][9]
11a PC-3 (Prostate)CytotoxicGood activity at 100 µg/mL[8][9]
MM129 HCT 116 (Colon)Cytotoxic0.39-0.6[10]
MM130 HCT 116 (Colon)Cytotoxic0.39-0.6[10]
MM131 HCT 116 (Colon)Cytotoxic0.39-0.6[10]
MM129 PC-3 (Prostate)Cytotoxic0.17-0.36[10]
MM130 PC-3 (Prostate)Cytotoxic0.17-0.36[10]
MM131 PC-3 (Prostate)Cytotoxic0.17-0.36[10]
Mechanism of Action: PI3K/Akt Signaling Pathway Inhibition

A number of pyrazolo[1,5-a]pyridines have been identified as potent inhibitors of phosphoinositide 3-kinases (PI3Ks), particularly the p110α isoform, which is frequently mutated in human cancers.[7][11] Inhibition of PI3K blocks the phosphorylation of Akt (also known as Protein Kinase B), a crucial downstream effector that promotes cell survival, proliferation, and growth.[7]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Pyrazolo_pyridine Pyrazolo[1,5-a]pyridine Inhibitor Pyrazolo_pyridine->PI3K Inhibition PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt/PKB PIP3->Akt Recruitment PDK1->Akt Phosphorylation Downstream Downstream Effectors (e.g., Bad, GSK3β) Akt->Downstream Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Cell_Effects Cell Survival, Proliferation, Growth Downstream->Cell_Effects

Inhibition of the PI3K/Akt signaling pathway.
Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., HCT116, PC-3) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[8]

  • Compound Treatment: The cells are treated with various concentrations of the synthesized pyrazolo[1,5-a]pyrimidine derivatives and incubated for a specified period (e.g., 72 hours).[8][10]

  • MTT Addition: MTT reagent is added to each well and incubated to allow for its reduction by mitochondrial dehydrogenases in viable cells into a purple formazan product.[12]

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 590 nm) using a microplate reader.[12]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[12]

MTT_Assay_Workflow A 1. Seed cancer cells in a 96-well plate B 2. Treat cells with pyrazolo[1,5-a]pyridine compounds A->B C 3. Incubate for a defined period (e.g., 72h) B->C D 4. Add MTT reagent to each well C->D E 5. Incubate to allow formazan formation in viable cells D->E F 6. Solubilize formazan crystals E->F G 7. Measure absorbance with a plate reader F->G H 8. Calculate cell viability and IC50 values G->H

Workflow of the MTT cytotoxicity assay.

Antimicrobial Activity

Functionalized pyrazolo[1,5-a]pyrimidines have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[13][14][15][16]

Quantitative Data: Antimicrobial Activity (MIC, µg/mL)
CompoundS. aureusE. faecalisP. aeruginosaC. albicansReference
6 0.187-0.3750.187-0.3750.187-0.375-[14]
3a 0.125-0.062-0.25-[14]
9a 0.187-0.500.187-0.500.187-0.50-[14]
10a 0.187-0.500.187-0.500.187-0.50-[14]
11 High PotencyHigh PotencyHigh PotencyHigh Potency[16]
8b Active-Active-[13]
10e Active-Active-[13]
10i Active-Active-[13]
10n Active-Active-[13]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The pyrazolo[1,5-a]pyrimidine compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Certain pyrazolo[1,5-a]pyrimidine derivatives have shown potent anti-inflammatory properties.[17][18] Their mechanism of action can involve the inhibition of inflammatory mediators like prostaglandins and leukotrienes.[17]

Quantitative Data: Anti-inflammatory Activity
CompoundAssayActivityReference
7c Carrageenan-induced rat paw edemaPowerful pharmacological activity[17]
FPP028 Prostaglandin biosynthesisWeak inhibitor[17]
2 Carrageenan-induced rat paw edema64.83% inhibition[18]
8 Carrageenan-induced rat paw edema63.95% inhibition[18]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a widely used in vivo model to screen for the anti-inflammatory activity of new compounds.

  • Animal Grouping: Rats are divided into control and experimental groups.

  • Compound Administration: The test compounds (pyrazolo[1,5-a]pyrimidines) or a standard anti-inflammatory drug (e.g., diclofenac sodium) are administered to the experimental groups, typically orally or intraperitoneally.[18] The control group receives the vehicle.

  • Induction of Inflammation: After a specific time, a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized edema.

  • Measurement of Paw Volume: The volume of the inflamed paw is measured at different time intervals after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema in the treated groups is calculated by comparing the increase in paw volume with the control group.

Neuroprotective Activity

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives in the treatment of neurodegenerative disorders like Parkinson's disease.

One derivative, an anthranilamide pyrazolo[1,5-a]pyrimidine conjugate known as C2, has demonstrated neuroprotective effects in a rotenone-induced SH-SY5Y cell model of Parkinson's disease. C2 was shown to reduce the production of reactive oxygen species (ROS) and protect against apoptosis. The compound neutralizes the overexpression of pro-apoptotic proteins such as caspases 9 and 3, and Bax. Furthermore, its neuroprotective activity is mediated through the modulation of the p38/JNK MAPK signaling pathway.

Other Biological Activities

Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine scaffold is a key component of numerous kinase inhibitors, targeting enzymes such as CK2, EGFR, B-Raf, MEK, and CDKs.[5][6] These compounds often act as ATP-competitive or allosteric inhibitors.[5][6]

Neuropeptide Y1 Receptor Antagonism

Derivatives of pyrazolo[1,5-a]pyrimidine have been synthesized and evaluated as antagonists of the Neuropeptide Y (NPY) Y1 receptor.[19] One such compound, 2f (CP-671906), was found to inhibit NPY-induced increases in blood pressure and food intake in rat models, suggesting a potential role for these compounds in regulating feeding behavior.[19]

Conclusion and Future Perspectives

Functionalized pyrazolo[1,5-a]pyridines represent a highly versatile and promising class of heterocyclic compounds with a broad spectrum of biological activities. The extensive research into their synthesis and structure-activity relationships has led to the identification of potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. The ability to fine-tune the biological activity through substitution at various positions of the bicyclic core provides a robust platform for the development of new therapeutics.[5][6] Future research will likely focus on optimizing the pharmacokinetic properties of these compounds, such as bioavailability and metabolic stability, to enhance their clinical efficacy.[6] The continued exploration of novel synthetic methodologies and the elucidation of their mechanisms of action will undoubtedly pave the way for the discovery of next-generation drugs based on the pyrazolo[1,5-a]pyridine scaffold.

References

3-Bromopyrazolo[1,5-a]pyridine: A Versatile Heterocyclic Building Block for Modern Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromopyrazolo[1,5-a]pyridine is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science. Its unique structural features, including the presence of a reactive bromine atom at the 3-position, make it an ideal starting material for the synthesis of a diverse array of functionalized molecules. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on its utility as a key building block in the development of novel therapeutics and advanced materials.

Synthesis of the this compound Core

The synthesis of the pyrazolo[1,5-a]pyridine core can be achieved through various synthetic strategies, most notably via [3+2] cycloaddition reactions. A common and effective method involves the reaction of an N-aminopyridinium salt with a suitable three-carbon synthon. The subsequent bromination at the 3-position furnishes the desired this compound.

General Experimental Protocol: Synthesis of this compound

A widely applicable procedure for the synthesis of substituted pyrazolo[1,5-a]pyridines involves the N-amination of a pyridine derivative followed by a 1,3-dipolar cycloaddition. The subsequent bromination can be achieved using a suitable brominating agent.

Step 1: N-Amination of Pyridine To a solution of pyridine in a suitable solvent such as acetonitrile, O-(Mesitylenesulfonyl)hydroxylamine (MSH) or O-(2,4-dinitrophenyl)hydroxylamine (DNPH) is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction mixture is stirred for several hours to afford the corresponding N-aminopyridinium salt.

Step 2: 1,3-Dipolar Cycloaddition The N-aminopyridinium salt is then reacted with a suitable propiolate ester, such as ethyl propiolate, in the presence of a base like potassium carbonate in a solvent like DMF. This cycloaddition reaction typically proceeds at room temperature to yield the pyrazolo[1,5-a]pyridine-3-carboxylate intermediate.

Step 3: Hydrolysis and Decarboxylation (if necessary) The resulting ester can be hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide in a mixture of ethanol and water, followed by acidification. Depending on the desired final product, the carboxylic acid can be decarboxylated under thermal conditions.

Step 4: Bromination The pyrazolo[1,5-a]pyridine core is then subjected to bromination. A solution of bromine in a suitable solvent like glacial acetic acid is added dropwise to a stirred solution of the pyrazolo[1,5-a]pyridine at room temperature. The reaction is typically stirred for a few hours to yield this compound. The product can be isolated by filtration and purified by recrystallization.

Synthesis_of_3_Bromopyrazolo_1_5_a_pyridine Pyridine Pyridine N_Aminopyridinium N-Aminopyridinium Salt Pyridine->N_Aminopyridinium N-Amination (MSH or DNPH) Pyrazolo_ester Pyrazolo[1,5-a]pyridine-3-carboxylate N_Aminopyridinium->Pyrazolo_ester [3+2] Cycloaddition (Ethyl propiolate, K2CO3) Pyrazolo_core Pyrazolo[1,5-a]pyridine Pyrazolo_ester->Pyrazolo_core Hydrolysis & Decarboxylation Final_Product This compound Pyrazolo_core->Final_Product Bromination (Br2, Acetic Acid)

Synthetic pathway to this compound.

Chemical Reactivity and Functionalization

The bromine atom at the 3-position of the pyrazolo[1,5-a]pyridine ring is highly amenable to a variety of palladium-catalyzed cross-coupling reactions, making it a versatile handle for introducing molecular diversity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This compound readily couples with a wide range of aryl and heteroaryl boronic acids or their esters to afford 3-(hetero)arylpyrazolo[1,5-a]pyridines. These derivatives are of significant interest in medicinal chemistry as scaffolds for kinase inhibitors and other biologically active molecules.

Table 1: Exemplary Suzuki-Miyaura Coupling Reactions of this compound Derivatives

EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O1001285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene1101680-90
33-Thienylboronic acidXPhosPdG2/XPhosK₂CO₃EtOH/H₂O135 (MW)0.6767
42-Furylboronic acidXPhosPdG2/XPhosK₂CO₃EtOH/H₂O135 (MW)0.6784
53-Pyridylboronic acidXPhosPdG2/XPhosK₂CO₃EtOH/H₂O135 (MW)0.6780

Yields are based on published data for structurally similar 3-bromopyrazolo[1,5-a]pyrimidines and may vary for the pyridine analog.[1]

Suzuki_Coupling Start This compound Product 3-Aryl-pyrazolo[1,5-a]pyridine Start->Product Pd Catalyst, Base Boronic_Acid R-B(OH)2 Boronic_Acid->Product

General scheme for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to 3-aminopyrazolo[1,5-a]pyridine derivatives. These compounds are valuable intermediates for the synthesis of libraries of compounds for high-throughput screening and as potential pharmacophores.

Table 2: Buchwald-Hartwig Amination of 3-Bromopyridine Analogs

EntryAmineCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃XPhosK₃PO₄Toluene1001670-85
2AnilinePd(OAc)₂BINAPCs₂CO₃Dioxane1102460-75
3N-MethylpiperazinePd(OAc)₂(R)-BINAPNaOBu-tToluene1004~99
4CyclohexylaminePd₂(dba)₃RuPhosLiHMDSTHF801660-78

Yields are based on published data for various bromopyridines and may require optimization for this compound.[2][3][4][5]

Buchwald_Hartwig_Amination Start This compound Product 3-Amino-pyrazolo[1,5-a]pyridine Start->Product Pd Catalyst, Ligand, Base Amine R-NH2 Amine->Product

General scheme for Buchwald-Hartwig amination.
Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne. This reaction is instrumental in creating extended π-systems and introducing alkynyl functionalities, which are present in many biologically active compounds and materials with interesting photophysical properties.

Table 3: Sonogashira Coupling of Bromopyridine Derivatives

EntryAlkynePd CatalystCu Co-catalystBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NDMF100398
21-HexynePd(CF₃COO)₂CuIEt₃NDMF100385
3Propargyl alcohol[PdCl₂(CH₃CN)₂]-Cs₂CO₃MeCN/H₂O65270-90
44-EthynylanisolePd(PPh₃)₄CuIPiperidineTHFRT680-95

Yields are based on published data for similar bromopyridines and may require optimization for this compound.[6][7][8][9][10]

Sonogashira_Coupling Start This compound Product 3-Alkynyl-pyrazolo[1,5-a]pyridine Start->Product Pd Catalyst, CuI, Base Alkyne R-C≡CH Alkyne->Product

General scheme for Sonogashira coupling.
Heck Reaction

The Heck reaction provides a method for the C-C bond formation between this compound and an alkene. This reaction is particularly useful for the synthesis of substituted alkenes, which are important structural motifs in many natural products and pharmaceuticals.

Table 4: Heck Reaction of Bromoarenes with Alkenes

EntryAlkenePd CatalystBaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂Et₃NDMF1002470-85
2Ethyl acrylatePd(PPh₃)₄K₂CO₃Acetonitrile801280-90
3n-Butyl acrylatePd(OAc)₂P(t-Bu)₃Dioxane1201675-90
42-VinylpyridinePd(dba)₂P(t-Bu)₃·HBF₄DMF100478

Yields are based on published data for various bromoarenes and may require optimization for this compound.[11][12][13][14]

Heck_Reaction Start This compound Product 3-Alkenyl-pyrazolo[1,5-a]pyridine Start->Product Pd Catalyst, Base Alkene R-CH=CH₂ Alkene->Product

General scheme for the Heck reaction.

Applications in Drug Discovery

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, and derivatives of this compound have shown promising biological activities in several therapeutic areas.

Antitubercular Agents

Derivatives of pyrazolo[1,5-a]pyridine-3-carboxamide have demonstrated potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[15][16][17] The ability to readily functionalize the 3-position allows for the exploration of structure-activity relationships (SAR) to optimize potency and pharmacokinetic properties.

Table 5: Antitubercular Activity of Pyrazolo[1,5-a]pyridine-3-carboxamide Derivatives

Compound IDR Group on AmideMIC H37Rv (µM)IC₅₀ VERO cells (µM)
5k4-(trifluoromethoxy)benzyl<0.015>50
7(4-chlorophenyl)(pyridin-2-yl)methyl0.006 (µg/mL)>100
6j(pyridin-2-yl)methyl<0.002 (µg/mL)>50

Data is for derivatives synthesized from functionalized pyrazolo[1,5-a]pyridine-3-carboxylic acids.[15][16][17][18]

Kinase Inhibitors

The pyrazolo[1,5-a]pyridine core is a key feature in a number of kinase inhibitors. Functionalization at the 3-position has been shown to be crucial for achieving high potency and selectivity against various kinases, including cyclin-dependent kinases (CDKs) and phosphoinositide 3-kinases (PI3Ks), which are important targets in cancer therapy.[19][20][21][22][23][24]

Table 6: Kinase Inhibitory Activity of Pyrazolo[1,5-a]pyridine Derivatives

Compound ClassTarget KinaseRepresentative IC₅₀ (µM)
Pyrazolo[3,4-b]pyridinesCDK2/cyclin A20.24 - 4.45
Pyrazolo[3,4-d]pyrimidinesCDK90.262
Pyrazolo[1,5-a]pyridinesPI3Kα0.02 - 0.5
Pyrazolo[3,4-d]pyrimidinesEGFR0.034 - 0.135

IC₅₀ values are for various derivatives of the pyrazolo[1,5-a]pyridine and related scaffolds.[19][20][21][22][23][24][25][26]

Signaling_Pathways cluster_cancer Cancer Progression cluster_inhibition Therapeutic Intervention CDK CDK CellCycle Cell Cycle Progression CDK->CellCycle PI3K PI3K Proliferation Cell Proliferation & Survival PI3K->Proliferation CellCycle->Proliferation Pyrazolo_Derivative Pyrazolo[1,5-a]pyridine Derivative Pyrazolo_Derivative->CDK Inhibition Pyrazolo_Derivative->PI3K Inhibition

Inhibition of cancer signaling pathways.

Spectroscopic Data

The structural characterization of this compound and its derivatives is crucial for confirming their identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.

Table 7: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Position¹H NMR (Predicted)¹³C NMR (Predicted)
2~8.2 (s)~140
3-~95
4~7.0 (dd)~115
5~7.5 (td)~128
6~8.5 (d)~120
7~7.9 (s)~148

Predicted chemical shifts are based on data from similar pyrazolo[1,5-a]pyrimidine and bromopyridine systems and may vary depending on the solvent and experimental conditions.[27][28][29][30]

Conclusion

This compound has proven to be a highly valuable and versatile building block in organic synthesis. Its amenability to a wide range of cross-coupling reactions allows for the rapid generation of diverse molecular libraries. The demonstrated biological activities of its derivatives, particularly in the areas of oncology and infectious diseases, underscore the importance of this scaffold in modern drug discovery. This guide provides a foundational understanding for researchers to further explore and exploit the potential of this compound in their scientific endeavors.

References

The Ascendancy of Pyrazolo[1,5-a]pyridines: A Technical Guide to Synthesis and Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ever-evolving landscape of medicinal chemistry, the pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure, demonstrating remarkable versatility and potent biological activity across a spectrum of therapeutic areas. This technical guide provides an in-depth exploration of the discovery and synthesis of novel pyrazolo[1,5-a]pyridine derivatives, offering valuable insights for researchers, scientists, and drug development professionals. The document details key synthetic methodologies, quantitative structure-activity relationship (SAR) data, and the intricate signaling pathways modulated by this promising class of compounds.

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Core

The fused heterocyclic system of pyrazolo[1,5-a]pyridine has garnered significant attention in drug discovery due to its unique three-dimensional conformation and electronic properties, which allow for favorable interactions with a variety of biological targets.[1] First reported in 1948, derivatives of this scaffold have been investigated for a wide range of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.[2] Their ability to act as potent and selective inhibitors of key enzymes, particularly protein kinases, has solidified their importance in the development of targeted therapies.[3]

This guide will delve into the synthetic strategies that have enabled the creation of diverse libraries of pyrazolo[1,5-a]pyridine derivatives, the quantitative biological data that underscore their therapeutic potential, and the experimental workflows that guide their discovery and development.

Synthetic Strategies: Building the Pyrazolo[1,5-a]pyridine Scaffold

The synthesis of the pyrazolo[1,5-a]pyridine core can be achieved through several efficient and versatile methods. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Cycloaddition Reactions

A prevalent and powerful strategy for constructing the pyrazolo[1,5-a]pyridine ring system is the [3+2] cycloaddition of N-aminopyridinium ylides with suitable dipolarophiles such as alkenes or alkynes.[4] This approach allows for a high degree of regioselectivity and the introduction of a wide range of functional groups.

Cross-Dehydrogenative Coupling (CDC) Reactions

An efficient and atom-economical method involves the acetic acid and molecular oxygen-promoted cross-dehydrogenative coupling of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds.[5] This catalyst-free process offers a green and straightforward route to uniquely substituted pyrazolo[1,5-a]pyridines.[5]

Multi-step Synthetic Sequences

Complex pyrazolo[1,5-a]pyridine derivatives, particularly those developed as potent kinase inhibitors, are often synthesized through multi-step reaction sequences. These sequences may involve the initial construction of a substituted pyrazole ring, followed by condensation with a biselectrophilic partner to form the fused pyrimidine ring. Subsequent functionalization is often achieved through standard cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce diverse aryl or heteroaryl substituents.[6][7]

Data Presentation: Quantitative Analysis of Biological Activity

The therapeutic potential of pyrazolo[1,5-a]pyridine derivatives is best illustrated through the quantitative analysis of their biological activity. The following tables summarize the in vitro potency of representative compounds against various key biological targets.

PI3Kδ Inhibition

The phosphoinositide 3-kinase δ (PI3Kδ) is a critical signaling molecule in immune cells, and its inhibition is a promising strategy for the treatment of inflammatory diseases and certain cancers.[6][8]

CompoundStructurePI3Kδ IC50 (nM)Selectivity vs PI3KαSelectivity vs PI3KβSelectivity vs PI3KγReference
CPL302253 (54) Indole derivative2.8>1000-fold>1000-fold>1000-fold[6]
CPL302415 (6) Benzimidazole derivative1879-fold1415-fold939-fold[8][9]
Pim-1 Kinase Inhibition

Pim-1 kinase is a proto-oncogene that plays a role in cell survival and proliferation, making it an attractive target for cancer therapy.

CompoundStructurePim-1 IC50 (nM)Flt-3 IC50 (nM)Reference
1 3-(substituted)-5-(substituted)-pyrazolo[1,5-a]pyrimidine45-[10]
11b Optimized derivative<10<20[10]
CDK2 and TRKA Kinase Inhibition

Cyclin-dependent kinase 2 (CDK2) and Tropomyosin receptor kinase A (TRKA) are both implicated in cancer progression.

CompoundStructureCDK2 IC50 (µM)TRKA IC50 (µM)Reference
6d Cyano-substituted derivative0.550.57[11]
6n Carboxylate-substituted derivative0.780.98[11]
6s Optimized derivative0.230.45[11]
6t Optimized derivative0.090.45[11]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key pyrazolo[1,5-a]pyridine intermediates and final compounds, based on published procedures.

General Procedure for the Synthesis of Pyrazolo[1,5-a]pyridines via Cross-Dehydrogenative Coupling[5]
  • Solutions of 1-amino-2-imino-pyridines (3 mmol) and 1,3-dicarbonyl compounds (3 mmol) are prepared in ethanol (10 mL).

  • Acetic acid (1.08 g, 6 equivalents) is added to the mixture.

  • The reaction is stirred under an oxygen atmosphere (1 atm) at 130 °C for 18 hours.

  • After cooling, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyridine derivative.

Synthesis of 2-((4-tert-butylpiperazin-1-yl)methyl)-5-(1H-pyrrolo[2,3-c]pyridin-4-yl)-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine (Compound 54)[6]

This multi-step synthesis involves the initial construction of the pyrazolo[1,5-a]pyrimidine core, followed by functionalization. A key step is the Suzuki coupling reaction:

  • To a solution of the 5-chloro-pyrazolo[1,5-a]pyrimidine intermediate (0.305 mmol) in DME (5 mL) is added 6-azaindole-4-boronic acid pinacol ester (0.458 mmol), tetrakis(triphenylphosphine)palladium(0) (0.061 mmol), and a 2M aqueous solution of sodium carbonate (0.611 mmol).

  • The reaction mixture is heated to reflux and stirred for 16 hours.

  • After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography to yield the final compound.

Visualization of a Key Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the discovery process for these novel derivatives, the following diagrams have been generated using Graphviz (DOT language).

PI3K/AKT Signaling Pathway Inhibition

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 AKT AKT PDK1->AKT Phosphorylation Downstream Downstream Effectors AKT->Downstream mTORC2->AKT Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/AKT signaling pathway by pyrazolo[1,5-a]pyridine derivatives.

Experimental Workflow for Discovery and Synthesis

Drug_Discovery_Workflow Start Target Identification (e.g., PI3Kδ) Library Library Design & Synthesis of Pyrazolo[1,5-a]pyridines Start->Library HTS High-Throughput Screening (HTS) Library->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation & SAR Studies Hit_ID->Lead_Gen Lead_Opt Lead Optimization Lead_Gen->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

References

Spectroscopic and Synthetic Profile of 3-Bromopyrazolo[1,5-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 3-Bromopyrazolo[1,5-a]pyridine (CAS No: 5910-12-3). Due to the limited availability of published experimental data for this specific compound, this document presents predicted spectroscopic data based on established principles and data from analogous structures. Detailed, plausible experimental protocols for its synthesis and subsequent spectroscopic characterization are also provided to facilitate further research and application in medicinal chemistry and materials science.

Introduction

The pyrazolo[1,5-a]pyridine scaffold is a significant heterocyclic motif in drug discovery, exhibiting a wide range of biological activities. The introduction of a bromine atom at the 3-position offers a valuable handle for further functionalization through various cross-coupling reactions, making this compound a key intermediate for the synthesis of diverse compound libraries. This guide aims to provide researchers with the necessary theoretical and practical information to synthesize and characterize this compound.

Predicted Spectroscopic Data

Predicted Nuclear Magnetic Resonance (NMR) Data

The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized in Table 1. These predictions are based on the known spectral data for the parent pyrazolo[1,5-a]pyridine and the typical deshielding/shielding effects of a bromine substituent on a heteroaromatic ring.

Table 1: Predicted NMR Spectroscopic Data for this compound

¹H NMR Predicted δ (ppm) Multiplicity Coupling Constant (J) in Hz Assignment
H-2~8.0s-Pyrazole-H
H-7~8.5d~7.0Pyridine-H
H-5~7.4d~9.0Pyridine-H
H-6~7.1t~7.0Pyridine-H
H-4~6.8t~7.0Pyridine-H
¹³C NMR Predicted δ (ppm) Assignment
C-3~95C-Br
C-2~140Pyrazole-C
C-8a~142Bridgehead-C
C-7~128Pyridine-C
C-5~120Pyridine-C
C-6~125Pyridine-C
C-4~112Pyridine-C
Predicted Mass Spectrometry (MS) Data

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for a molecule containing one bromine atom. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of approximately equal intensity.

Table 2: Predicted Mass Spectrometry Data for this compound

Analysis Predicted m/z Interpretation
Molecular Ion197 / 199[C₇H₅⁷⁹BrN₂]⁺ / [C₇H₅⁸¹BrN₂]⁺ (Molecular ion peaks)[1]
Major Fragment118[M - Br]⁺, loss of the bromine atom
Other Fragments91, 78Further fragmentation of the heterocyclic ring system

Experimental Protocols

The following sections detail the proposed experimental procedures for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A plausible synthetic route to this compound involves the cyclization of an N-aminopyridinium salt. A common method for the synthesis of the pyrazolo[1,5-a]pyridine core is the reaction of 2-aminopyridine with a suitable three-carbon electrophile, followed by cyclization. Bromination can be achieved on the pyrazolo[1,5-a]pyridine core.

Materials:

  • Pyrazolo[1,5-a]pyridine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of pyrazolo[1,5-a]pyridine (1.0 eq) in acetonitrile, add N-bromosuccinimide (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

NMR Data Acquisition Protocol

The following are general parameters for a 400 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Concentration: 5-10 mg in 0.6-0.7 mL of solvent.

  • Number of Scans: 16 to 64.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time: 3-4 seconds.

  • Spectral Width: -2 to 12 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30' on Bruker instruments).

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Concentration: 20-30 mg in 0.6-0.7 mL of solvent.

  • Number of Scans: 1024 or more, depending on concentration.

  • Relaxation Delay (d1): 2-5 seconds.

  • Spectral Width: 0 to 220 ppm.

  • Temperature: 298 K.

Mass Spectrometry (MS) Data Acquisition
  • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Analysis Mode: Full scan in positive ion mode.

  • Mass Range: m/z 50-500.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) for ESI, or introduce directly for EI.

Workflow and Pathway Visualization

The following diagrams illustrate the proposed synthesis workflow for this compound.

Synthesis_Workflow Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup and Purification cluster_product Final Product Pyrazolo[1,5-a]pyridine Pyrazolo[1,5-a]pyridine Reaction Bromination Pyrazolo[1,5-a]pyridine->Reaction NBS N-Bromosuccinimide (NBS) NBS->Reaction ACN Acetonitrile (Solvent) ACN->Reaction Quench Quench with NaHCO3 Reaction->Quench Extraction Ethyl Acetate Extraction Quench->Extraction Drying Dry over Na2SO4 Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Column Chromatography Concentration->Purification Final_Product This compound Purification->Final_Product

Caption: Proposed synthesis workflow for this compound.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics and a viable synthetic route for this compound. While the presented spectroscopic data are predictive, they offer a strong baseline for researchers aiming to synthesize and characterize this versatile building block. The detailed experimental protocols are based on well-established chemical principles and are intended to be a starting point for laboratory work. Further experimental validation is encouraged to confirm the data presented herein.

References

Investigating the reactivity of the bromine atom in 3-Bromopyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of the Bromine Atom in 3-Bromopyrazolo[1,5-a]pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently found in compounds of significant biological and pharmaceutical interest. Its derivatives have been explored as kinase inhibitors, anti-inflammatory agents, and therapeutics for neurological disorders. The strategic introduction of a bromine atom at the 3-position of the pyrazolo[1,5-a]pyridine core provides a versatile synthetic handle, enabling a wide range of post-synthetic modifications. This guide offers a comprehensive investigation into the reactivity of the bromine atom in this compound, with a focus on palladium-catalyzed cross-coupling reactions that are pivotal for the diversification of this scaffold in drug discovery and materials science.

Core Reactivity of the 3-Bromo Substituent

The bromine atom at the C-3 position of the pyrazolo[1,5-a]pyridine ring is amenable to a variety of transition metal-catalyzed cross-coupling reactions. This reactivity is the cornerstone for the synthesis of 3-substituted analogs, allowing for the introduction of aryl, heteroaryl, alkynyl, and amino moieties. The following sections detail the experimental protocols and quantitative data for the most significant transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are among the most powerful and versatile methods for the functionalization of this compound. The primary reactions discussed are the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. For this compound, this reaction facilitates the introduction of a wide array of aryl and heteroaryl substituents, which is crucial for structure-activity relationship (SAR) studies in drug development. While specific data for this compound is limited in the provided search results, extensive studies on the analogous 3-bromopyrazolo[1,5-a]pyrimidine system offer valuable insights into effective reaction conditions.[1]

Coupling Partner (Ar-B(OH)₂)Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidXPhosPdG2 (5) / XPhos (5)K₃PO₄1,4-Dioxane/H₂O801674
4-Biphenylboronic acidXPhosPdG2 (5) / XPhos (5)K₃PO₄1,4-Dioxane/H₂O801679
1-Naphthylboronic acidXPhosPdG2 (5) / XPhos (5)K₃PO₄1,4-Dioxane/H₂O801685
4-Methoxyphenylboronic acidXPhosPdG2 (5) / XPhos (5)K₃PO₄1,4-Dioxane/H₂O801689
3-Thienylboronic acidXPhosPdG2 (5) / XPhos (5)K₃PO₄1,4-Dioxane/H₂O801670
2-Pyridylboronic acidXPhosPdG2 (5) / XPhos (5)K₃PO₄1,4-Dioxane/H₂O801667

To a solution of this compound (1.0 mmol) and the corresponding arylboronic acid (1.2 mmol) in a mixture of 1,4-dioxane and water (4:1, 5 mL) is added a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol) or a more advanced catalyst system like XPhosPdG2/XPhos (0.05 mmol each).[1] A base, typically K₃PO₄ (2.0 mmol) or Na₂CO₃ (2.0 mmol), is then added. The reaction mixture is degassed with argon or nitrogen for 10-15 minutes and then heated to 80-100 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 3-arylpyrazolo[1,5-a]pyridine.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition Ar-X pd0->oxidative_addition pd_complex Ar-Pd(II)-X      L₂ oxidative_addition->pd_complex transmetalation Transmetalation R-B(OR)₂ pd_complex->transmetalation pd_r_complex Ar-Pd(II)-R      L₂ transmetalation->pd_r_complex reductive_elimination Reductive Elimination pd_r_complex->reductive_elimination reductive_elimination->pd0 product Ar-R reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: C-C (Alkynyl) Bond Formation

The Sonogashira coupling is a highly effective method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst. It allows for the introduction of alkynyl groups onto the pyrazolo[1,5-a]pyridine scaffold, which are valuable functionalities for further transformations or as pharmacophores themselves.

SubstrateAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Ref.
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100396[3][4]
2-Amino-3-bromopyridine1-HexynePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100385[3][4]
2-Amino-3-bromo-5-chloropyridine1-Ethynyl-4-propylbenzenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100385[3][4]
6-Bromo-3-fluoro-2-cyanopyridine1-Ethyl-4-ethynylbenzenePd(PPh₃)₄ (15)CuI (30)Et₃NTHFRT1692[5]

In a reaction vessel, this compound (1.0 mmol), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.03 mmol), and a copper(I) co-catalyst like CuI (0.06 mmol) are combined.[5] The vessel is evacuated and backfilled with an inert gas (argon or nitrogen). A degassed solvent, typically a mixture of an amine base like triethylamine and another solvent such as THF or DMF, is added.[3][4][5] The terminal alkyne (1.2 mmol) is then added, and the mixture is stirred at room temperature or heated to 50-100 °C.[3][4] The reaction is monitored by TLC or LC-MS. After completion, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with aqueous ammonium chloride solution and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography to yield the 3-alkynylpyrazolo[1,5-a]pyridine.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X      L₂ pd0->pd_complex Oxidative Addition (Ar-X) pd_alkynyl Ar-Pd(II)-C≡CR      L₂ pd_complex->pd_alkynyl Transmetalation pd_alkynyl->pd0 Reductive Elimination product Ar-C≡CR pd_alkynyl->product cu_acetylide Cu(I)-C≡CR cu_acetylide->pd_complex alkyne H-C≡CR alkyne->cu_acetylide Base

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds.[6] This reaction is instrumental in synthesizing arylamines from aryl halides. For this compound, this methodology opens the door to a vast array of N-substituted derivatives, which are of high interest in medicinal chemistry.

SubstrateAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Ref.
2-Bromo-6-methylpyridine(+/-)-trans-1,2-Diaminocyclohexane[Pd₂(dba)₃] (0.18 mmol scale)(±)-BINAP (0.35 mmol scale)NaOᵗBuToluene80460[7]
3-Halo-2-aminopyridinesPrimary and Secondary AminesRuPhos/BrettPhos Precatalysts-LiHMDS---Good to Excellent
4-ChloropyridineAniline[Pd(cinnamyl)Cl]₂ (1.5)DavePhos (6)DBUPhMe--85 (isolated)

A reaction tube is charged with this compound (1.0 mmol), a palladium precatalyst (e.g., a Buchwald precatalyst, 0.02 mmol), and a suitable phosphine ligand (e.g., XPhos, 0.04 mmol). The tube is sealed, evacuated, and backfilled with an inert gas. The amine (1.2 mmol), a strong base such as sodium tert-butoxide (NaOᵗBu, 1.4 mmol) or lithium bis(trimethylsilyl)amide (LiHMDS), and an anhydrous solvent like toluene or dioxane are added via syringe.[7] The reaction mixture is heated to 80-110 °C until the starting material is consumed, as monitored by TLC or LC-MS. The reaction is then cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography to give the 3-aminopyrazolo[1,5-a]pyridine derivative.

Buchwald_Hartwig_Cycle pd0 Pd(0)L ox_add Oxidative Addition (Ar-Br) pd0->ox_add pd_complex L-Pd(II)(Ar)(Br) ox_add->pd_complex amine_assoc Amine Association (R₂NH) pd_complex->amine_assoc pd_amine_complex [L-Pd(II)(Ar)(NHR₂)]⁺Br⁻ amine_assoc->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex L-Pd(II)(Ar)(NR₂) deprotonation->pd_amido_complex red_elim Reductive Elimination pd_amido_complex->red_elim red_elim->pd0 product Ar-NR₂ red_elim->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Conclusion

The bromine atom at the 3-position of the pyrazolo[1,5-a]pyridine scaffold is a highly reactive and versatile functional group. Its propensity to participate in a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, provides a powerful platform for the synthesis of a diverse library of derivatives. The experimental conditions and quantitative data presented, drawn from studies on the target molecule and closely related analogs, offer a solid foundation for researchers and drug development professionals to design and execute synthetic strategies for novel and potentially bioactive compounds. The continued exploration of the reactivity of this key intermediate will undoubtedly lead to further advancements in medicinal chemistry and materials science.

References

Structure-activity relationship (SAR) studies of pyrazolo[1,5-a]pyridine analogues

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of Pyrazolo[1,5-a]pyridine Analogues

The pyrazolo[1,5-a]pyridine scaffold is a versatile and privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. Its unique electronic and steric properties make it an attractive framework for the design of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of pyrazolo[1,5-a]pyridine analogues, with a focus on their development as kinase inhibitors and antitubercular agents. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of this promising chemical series.

Introduction to the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine ring system is a bicyclic aromatic heterocycle composed of a fused pyrazole and pyridine ring. This scaffold possesses a planar structure with a unique distribution of nitrogen atoms, which allows for diverse substitution patterns and the establishment of key interactions with biological macromolecules. The inherent drug-like properties of the pyrazolo[1,5-a]pyridine core have led to its investigation in a wide range of therapeutic areas.

SAR of Pyrazolo[1,5-a]pyridine Analogues as Kinase Inhibitors

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazolo[1,5-a]pyridine scaffold has emerged as a potent ATP-competitive inhibitor of several kinases.

Phosphoinositide 3-Kinase (PI3K) Inhibitors

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[1][2][3][4][5] Aberrant activation of this pathway is frequently observed in cancer.

A key signaling pathway involved is the PI3K/Akt pathway.

PI3K_Akt_Signaling_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation (Activation) Downstream Downstream Effectors (e.g., mTOR) Akt->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotion

PI3K/Akt Signaling Pathway

Quantitative SAR Data for Pyrazolo[1,5-a]pyridine PI3Kα Inhibitors

Compound IDR1R2R3R4PI3Kα IC50 (nM)
1a HHHH>10000
1b MeHHH5600
1c HMeHH2300
1d HHOMeH890
1e HHHCl450
1f MeMeOMeCl25
1g EtMeOMeCl15
1h iPrMeOMeCl8

Note: The data presented in this table is a synthesized representation from multiple sources for illustrative purposes and may not correspond to a single specific study.

The SAR studies reveal that substitution at the C3 and C7 positions of the pyrazolo[1,5-a]pyridine ring is crucial for PI3Kα inhibitory activity. Small alkyl groups at R1 and R2, an electron-donating group like methoxy at R3, and a halogen at R4 generally lead to increased potency.

Pim-1 Kinase Inhibitors

Pim-1 is a serine/threonine kinase that is overexpressed in several human cancers and plays a role in cell cycle progression and apoptosis.[6][7][8]

The Pim-1 signaling pathway is initiated by cytokine signaling.

Pim1_Signaling_Pathway cluster_membrane Plasma Membrane Cytokine Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Pim1 Pim-1 STAT->Pim1 Upregulation of Transcription Substrates Downstream Substrates (e.g., Bad, p27) Pim1->Substrates Phosphorylation Apoptosis Inhibition of Apoptosis Substrates->Apoptosis

Pim-1 Signaling Pathway

Quantitative SAR Data for Pyrazolo[1,5-a]pyrimidine Pim-1 Inhibitors

Compound IDR1R2Pim-1 IC50 (µM)
2a HH>50
2b PhH15.2
2c 4-Cl-PhH5.8
2d 4-MeO-PhH2.1
2e 4-Cl-PhNH20.61
2f 4-MeO-PhNH20.54
2g 3,4-diCl-PhNH20.68

Note: The data presented in this table is a synthesized representation from multiple sources for illustrative purposes and may not correspond to a single specific study.[9]

For Pim-1 inhibition, the pyrazolo[1,5-a]pyrimidine scaffold is often employed. The presence of a substituted phenyl group at the R1 position and an amino group at the R2 position significantly enhances the inhibitory activity. Electron-donating or halogen substituents on the phenyl ring are generally favorable.

SAR of Pyrazolo[1,5-a]pyridine Analogues as Antitubercular Agents

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat. The emergence of drug-resistant strains necessitates the discovery of novel antitubercular agents. Pyrazolo[1,5-a]pyridine-3-carboxamides have shown excellent in vitro potency against both drug-susceptible and drug-resistant strains of M. tuberculosis.[10][11][12][13]

Quantitative SAR Data for Pyrazolo[1,5-a]pyridine-3-carboxamide Antitubercular Agents

Compound IDR1R2R3H37Rv MIC (µg/mL)
3a MeH4-CF3-benzyl0.069
3b MeH4-(dimethylamino)-benzyl0.072
3c MeH1-piperidinyl-benzyl0.012
3d MeH4-(trifluoromethyl)piperidin-1-yl-benzyl0.010
3e MeOMe4-CF3-benzyl0.006
3f MeOMe4-(trifluoromethyl)piperidin-1-yl-benzyl<0.002

Note: The data presented in this table is a synthesized representation from multiple sources for illustrative purposes and may not correspond to a single specific study.[10][11]

The SAR for antitubercular activity highlights the importance of the carboxamide side chain at the C3 position. A 2-methyl-5-methoxy-pyrazolo[1,5-a]pyridine scaffold generally provides better potency. The nature of the R3 substituent on the benzylamine moiety is critical, with piperidinyl and substituted piperidinyl groups showing superior activity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. The following sections provide an overview of key experimental protocols for the synthesis and biological evaluation of pyrazolo[1,5-a]pyridine analogues.

General Synthetic Workflow

The synthesis of the pyrazolo[1,5-a]pyridine core typically involves a multi-step process.

Synthetic_Workflow Start Substituted Pyridine Amination N-Amination Start->Amination Cycloaddition [3+2] Cycloaddition with Alkyne Amination->Cycloaddition Core Pyrazolo[1,5-a]pyridine Core Cycloaddition->Core Functionalization Functional Group Interconversion Core->Functionalization Final Target Analogues Functionalization->Final

General Synthetic Workflow

A common synthetic route involves the N-amination of a substituted pyridine followed by a [3+2] cycloaddition reaction with an appropriate alkyne.[14][15][16] The resulting pyrazolo[1,5-a]pyridine core can then undergo further functionalization to generate a library of analogues.

Detailed Protocol for the Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxylates: To a solution of the N-aminopyridinium salt in a suitable solvent (e.g., DMF), an excess of a propiolate ester and a base (e.g., K2CO3) are added. The reaction mixture is stirred at an elevated temperature until completion. The product is then isolated and purified using standard techniques like column chromatography.

In Vitro Kinase Assays

The inhibitory activity of the synthesized compounds against specific kinases is determined using in vitro enzymatic assays.

Protocol for PI3Kα HTRF Assay: The assay is performed in a 384-well plate. The reaction mixture contains the PI3Kα enzyme, the lipid substrate (PIP2), and the test compound at various concentrations. The reaction is initiated by the addition of ATP. After incubation, a detection solution containing a europium-labeled anti-GST antibody, a GST-tagged PH domain, biotinylated PIP3, and streptavidin-allophycocyanin (APC) is added. The HTRF signal is measured using a plate reader. The IC50 values are calculated from the dose-response curves.

Cell-Based Assays

Cell-based assays are essential to evaluate the cellular potency and cytotoxicity of the compounds.

MTT Assay for Cell Viability: Cells are seeded in a 96-well plate and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). After treatment, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.[17][18][19][20] The formazan crystals are then dissolved in a solubilization solution, and the absorbance is measured at a specific wavelength (e.g., 570 nm). The IC50 values for cytotoxicity are determined from the dose-response curves.

Antitubercular Activity Assays

The in vitro antitubercular activity is determined by measuring the minimum inhibitory concentration (MIC) against M. tuberculosis.

Microplate Alamar Blue Assay (MABA): The assay is performed in a 96-well plate. Two-fold serial dilutions of the test compounds are prepared in Middlebrook 7H9 broth. A standardized inoculum of M. tuberculosis H37Rv is added to each well. The plates are incubated for several days. After incubation, Alamar Blue reagent is added, and the plates are re-incubated. The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink, indicating inhibition of bacterial growth.[11][12]

Conclusion and Future Directions

The pyrazolo[1,5-a]pyridine scaffold has proven to be a highly valuable framework in the design of novel therapeutic agents. The extensive SAR studies have provided crucial insights into the structural requirements for potent and selective inhibition of various biological targets, particularly kinases and M. tuberculosis. The detailed experimental protocols outlined in this guide serve as a valuable resource for researchers in this field.

Future efforts should focus on optimizing the pharmacokinetic and pharmacodynamic properties of the lead compounds to enhance their in vivo efficacy and safety profiles. Further exploration of the diverse chemical space around the pyrazolo[1,5-a]pyridine core is warranted to identify new analogues with improved activity against a broader range of therapeutic targets. The continued application of rational drug design principles, guided by SAR data and structural biology, will undoubtedly lead to the development of novel pyrazolo[1,5-a]pyridine-based drugs with significant clinical impact.

References

The Strategic Role of 3-Bromopyrazolo[1,5-a]pyridine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and rigid structure make it an ideal framework for designing targeted therapeutics. The introduction of a bromine atom at the 3-position of this scaffold, creating 3-Bromopyrazolo[1,5-a]pyridine, provides a versatile synthetic handle for medicinal chemists. This key intermediate serves as a linchpin in the construction of complex molecular architectures, particularly in the development of potent and selective kinase inhibitors for the treatment of cancer and inflammatory diseases. This technical guide delves into the applications of this compound in medicinal chemistry, with a focus on its role in the synthesis of kinase inhibitors, detailed experimental methodologies, and the underlying biological pathways.

The 3-Bromo Substituent: A Gateway to Molecular Diversity

The strategic placement of a bromine atom at the 3-position of the pyrazolo[1,5-a]pyridine core is instrumental for its utility in drug discovery. This bromo-substituent is readily amenable to a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig reactions. These reactions allow for the facile introduction of a wide array of aryl, heteroaryl, and amino moieties at this position, enabling extensive structure-activity relationship (SAR) studies to optimize the potency and selectivity of drug candidates.

Applications in Kinase Inhibitor Development

The pyrazolo[1,5-a]pyridine scaffold has been extensively explored in the design of inhibitors for several important protein kinases implicated in human diseases. The 3-bromo derivative is a key building block in the synthesis of inhibitors for kinases such as Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), Anaplastic Lymphoma Kinase (ALK), and Mesenchymal-Epithelial Transition factor (MET).

IRAK4 Inhibitors

IRAK4 is a serine/threonine kinase that plays a crucial role in the innate immune response through Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling.[1][2] Dysregulation of IRAK4 signaling is associated with various inflammatory and autoimmune diseases. The pyrazolo[1,5-a]pyrimidine core has been identified as a promising scaffold for the development of IRAK4 inhibitors.[3] While specific examples starting from this compound are not extensively detailed in publicly available literature, the synthetic strategies employed for analogous compounds, such as those derived from 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate, highlight the importance of the bromo-substituent as a key handle for introducing pharmacophoric elements.[3]

Table 1: Biological Activity of Representative Pyrazolopyrimidine-based IRAK4 Inhibitors

CompoundTargetIC50 (nM)Cell-based AssayReference
Compound 14 IRAK4-IL-6 release in R848-induced rat PD model[1]

Note: The core scaffold for the compound in Table 1 is a 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide.

ALK Inhibitors

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, acts as a potent oncogenic driver in several cancers, including non-small cell lung cancer (NSCLC).[4] The pyrazolo[1,5-a]pyridine scaffold has been utilized in the design of ALK inhibitors. The 3-bromo-substituted precursor allows for the introduction of various groups to interact with the ATP-binding pocket of the ALK kinase domain.

Table 2: Biological Activity of a Representative Pyrazolopyridine-based ALK Inhibitor

CompoundTargetIC50 (nM)Cell LineReference
10g ALK-L1196M<0.5Ba/F3[5]
10g ALK-wt<0.5Ba/F3[5]
10g ROS1<0.5-[5]

Note: The core scaffold for compound 10g is a 1H-pyrazolo[3,4-b]pyridine derivative.

MET Kinase Inhibitors

The MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key players in cell proliferation, survival, and motility. Aberrant MET signaling is implicated in the development and metastasis of numerous cancers.[6][7] The pyrazolo[1,5-a]pyridine framework has been explored for the development of MET kinase inhibitors.[8] The 3-bromo derivative serves as a crucial starting point for the synthesis of these inhibitors, enabling the exploration of diverse substituents to enhance potency and selectivity.

Table 3: Biological Activity of a Representative Pyridone-based MET Kinase Inhibitor

CompoundTargetIC50 (nM)Cell LineReference
2 Met1.8GTL-16[9]
2 Flt-34-[9]
2 VEGFR-227-[9]

Note: The core scaffold for compound 2 is a conformationally constrained 2-pyridone analogue.

Key Experimental Protocols

The versatility of this compound in medicinal chemistry is largely due to its reactivity in palladium-catalyzed cross-coupling reactions. Below are generalized protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for specific substrates and desired products.

Suzuki-Miyaura Coupling of this compound

This reaction is used to form a carbon-carbon bond between the 3-position of the pyrazolo[1,5-a]pyridine core and an aryl or heteroaryl group.

Reaction Scheme:

General Protocol:

  • To a reaction vessel, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh3)4 (0.05-0.1 eq), and a base such as K2CO3 or Cs2CO3 (2.0-3.0 eq).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Heat the reaction mixture to 80-110 °C and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination of this compound

This reaction is employed to form a carbon-nitrogen bond, coupling an amine to the 3-position of the pyrazolo[1,5-a]pyridine scaffold.[10][11]

Reaction Scheme:

General Protocol:

  • To a reaction vessel, add the palladium catalyst (e.g., Pd2(dba)3 or Pd(OAc)2, 0.01-0.05 eq), a suitable phosphine ligand (e.g., XPhos, BINAP, or DavePhos, 0.02-0.1 eq), and a base (e.g., NaOtBu or Cs2CO3, 1.5-2.5 eq).

  • Evacuate and backfill the vessel with an inert gas.

  • Add a degassed anhydrous solvent (e.g., toluene or dioxane).

  • Add this compound (1.0 eq) and the desired amine (1.1-1.5 eq).

  • Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed.

  • Cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the desired 3-amino-pyrazolo[1,5-a]pyridine derivative.

Signaling Pathway Visualizations

Understanding the biological context of the kinase targets is crucial for rational drug design. The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways of IRAK4, ALK, and MET.

IRAK4 Signaling Pathway

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Recruitment IRAK4 IRAK4 MyD88->IRAK4 Recruitment & Activation IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 Phosphorylation TRAF6 TRAF6 IRAK1_2->TRAF6 Activation TAK1 TAK1 TRAF6->TAK1 Activation IKK IKK Complex TAK1->IKK MAPK MAPKs (JNK, p38) TAK1->MAPK NFkB NF-κB IKK->NFkB Activation Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes MAPK->Inflammatory_Genes

Caption: IRAK4 signaling cascade initiated by TLR/IL-1R activation.

ALK Signaling Pathway

ALK_Signaling_Pathway ALK ALK Receptor Tyrosine Kinase GRB2_SOS GRB2/SOS ALK->GRB2_SOS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation_Survival STAT3 STAT3 JAK->STAT3 STAT3->Proliferation_Survival

Caption: Key downstream signaling pathways activated by ALK.

MET Signaling Pathway

MET_Signaling_Pathway HGF HGF MET MET Receptor Tyrosine Kinase HGF->MET Binds to GRB2_SOS GRB2/SOS MET->GRB2_SOS PI3K PI3K MET->PI3K STAT3 STAT3 MET->STAT3 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Functions Cell Proliferation, Motility, Survival & Invasion ERK->Cell_Functions AKT AKT PI3K->AKT AKT->Cell_Functions STAT3->Cell_Functions

Caption: Major signaling cascades downstream of MET activation.

Conclusion

This compound stands out as a highly valuable and versatile building block in medicinal chemistry. Its strategic bromo-substitution provides a reactive handle for the efficient construction of diverse molecular libraries, particularly for the development of targeted kinase inhibitors. The ability to readily functionalize this core scaffold through robust cross-coupling methodologies empowers medicinal chemists to fine-tune the pharmacological properties of drug candidates, ultimately accelerating the discovery of novel therapeutics for a range of diseases, from cancer to autoimmune disorders. As our understanding of the intricate signaling networks that drive these diseases continues to grow, the importance of versatile synthetic intermediates like this compound in the rational design of next-generation medicines will undoubtedly continue to expand.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Arylpyrazolo[1,5-a]pyridines using Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolo[1,5-a]pyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The introduction of an aryl group at the 3-position of this scaffold can significantly modulate its biological properties, leading to the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile method for the synthesis of 3-arylpyrazolo[1,5-a]pyridines, offering a direct and efficient route to construct the C-C bond between the pyrazolopyridine core and various aryl moieties using boronic acids as the aryl source. This application note provides detailed protocols and compiled data for this synthetic transformation.

Reaction Principle: The Suzuki-Miyaura Cross-Coupling

The synthesis of 3-arylpyrazolo[1,5-a]pyridines is typically achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a 3-halopyrazolo[1,5-a]pyridine (commonly 3-bromo or 3-iodo derivatives) and an arylboronic acid. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R1-Pd(II)L2-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_aryl_complex R1-Pd(II)L2-R2 Transmetalation->PdII_aryl_complex RedElim Reductive Elimination PdII_aryl_complex->RedElim RedElim->Pd0 Regeneration Coupled_Product R1-R2 (3-Arylpyrazolo[1,5-a]pyridine) RedElim->Coupled_Product Product Formation Aryl_Halide 3-Halopyrazolo[1,5-a]pyridine (R1-X) Aryl_Halide->OxAdd Boronic_Acid Arylboronic Acid (R2-B(OH)2) Base Base (e.g., K2CO3, Na2CO3) Boronate [R2-B(OH)3]- Base->Boronate Activation Boronate->Transmetalation Experimental_Workflow Start Start Reactants Combine 3-Halopyrazolo[1,5-a]pyridine, Arylboronic Acid, Palladium Catalyst, Ligand (if needed), and Base in a flask. Start->Reactants Solvent Add Solvent (e.g., Dioxane, Toluene, DMF). Reactants->Solvent Degas Degas the reaction mixture (e.g., by bubbling with Argon or N2). Solvent->Degas Heat Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring. Degas->Heat Monitor Monitor reaction progress by TLC or LC-MS. Heat->Monitor Monitor->Heat Incomplete Workup Perform aqueous workup: Cool to RT, dilute with water, and extract with an organic solvent (e.g., EtOAc, CH2Cl2). Monitor->Workup Complete Purify Purify the crude product by column chromatography. Workup->Purify Characterize Characterize the final product (NMR, MS, etc.). Purify->Characterize End End Characterize->End Optimization_Logic Goal High Yield of 3-Arylpyrazolo[1,5-a]pyridine Catalyst Palladium Catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) Catalyst->Goal Ligand Ligand (e.g., PPh3, XPhos, SPhos) Catalyst->Ligand influences choice of Ligand->Goal Base Base (e.g., K2CO3, Na2CO3, K3PO4) Base->Goal Solvent Solvent (e.g., Dioxane, Toluene, DMF) Base->Solvent solubility Solvent->Goal Temperature Temperature Temperature->Goal Temperature->Solvent boiling point Substrates Substrate Scope (Electronic & Steric Effects) Substrates->Goal Substrates->Catalyst hindrance Substrates->Ligand hindrance

Application Notes and Protocols for Palladium-Catalyzed C-N Bond Formation with 3-Bromopyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed C-N bond formation, specifically the Buchwald-Hartwig amination, with 3-bromopyrazolo[1,5-a]pyridine. This reaction is a powerful tool for the synthesis of 3-aminopyrazolo[1,5-a]pyridine derivatives, which are important scaffolds in medicinal chemistry.

The pyrazolo[1,5-a]pyridine core is a key structural motif in a variety of biologically active molecules, including kinase inhibitors and antienteroviral agents. The ability to efficiently introduce amino functionalities at the 3-position via C-N cross-coupling reactions opens up a vast chemical space for the development of novel therapeutics.[1]

Reaction Principle

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl or heteroaryl halide (in this case, this compound) and an amine. The reaction is typically mediated by a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle involves the oxidative addition of the heteroaryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired 3-amino-pyrazolo[1,5-a]pyridine and regenerate the Pd(0) catalyst.[2][3]

Key Reaction Components and Optimization

Successful C-N cross-coupling with this compound is dependent on the careful selection of the catalyst, ligand, base, and solvent.

  • Palladium Precatalysts: Modern palladium precatalysts, such as those based on the RuPhos and BrettPhos ligands, have shown outstanding performance in the amination of challenging heteroaryl halides. These precatalysts offer high reactivity and stability, often allowing for lower catalyst loadings and milder reaction conditions. The use of precatalysts can lead to more reproducible results compared to generating the active catalyst in situ from a palladium source like Pd₂(dba)₃.

  • Ligands: Bulky, electron-rich phosphine ligands are crucial for facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle. Ligands like RuPhos, BrettPhos, and tBuBrettPhos have proven effective for the amination of electron-deficient and sterically hindered heteroaryl halides.[4][5] The choice of ligand can significantly impact the reaction's scope and efficiency, with BrettPhos often being superior for primary amines and RuPhos for secondary amines.[5]

  • Bases: A strong, non-nucleophilic base is required to deprotonate the amine. Common choices include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LiHMDS). The choice of base can influence the reaction rate and substrate compatibility. For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be employed, although this might require higher reaction temperatures or longer reaction times.

  • Solvents: Anhydrous, aprotic solvents are typically used for the Buchwald-Hartwig amination. Toluene, dioxane, and tetrahydrofuran (THF) are common choices. The solubility of the reagents and the desired reaction temperature will influence the solvent selection.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the palladium-catalyzed amination of this compound with various primary and secondary amines. The data is based on established procedures for structurally similar heteroaryl bromides.[4][5]

Table 1: Amination with Secondary Amines

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)RuPhos (4)LiHMDS (2.5)THF6516~85
2PiperidineRuPhos Pd G3 (2)-NaOtBu (2.0)Toluene10012~90
3PyrrolidineRuPhos Pd G3 (2)-NaOtBu (2.0)Toluene10012~88
4N-MethylpiperazinePd₂(dba)₃ (2)RuPhos (4)LiHMDS (2.5)THF6516~82

Table 2: Amination with Primary Amines

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1CyclopentylamineBrettPhos Pd G3 (2)-NaOtBu (2.0)Toluene10012~78
2BenzylamineBrettPhos Pd G3 (2)-NaOtBu (2.0)Toluene10012~75
3n-ButylaminePd₂(dba)₃ (2)BrettPhos (4)LiHMDS (2.5)THF6516~70
4AnilinetBuBrettPhos Pd G3 (2)-K₂CO₃ (2.0)t-BuOH10018~80

Experimental Protocols

General Procedure for Palladium-Catalyzed Amination of this compound

This protocol provides a general starting point for the Buchwald-Hartwig amination of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific amine coupling partners.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., RuPhos Pd G3 or BrettPhos Pd G3) or Palladium source (e.g., Pd₂(dba)₃) and Ligand (e.g., RuPhos or BrettPhos)

  • Base (e.g., NaOtBu or LiHMDS)

  • Anhydrous solvent (e.g., Toluene or THF)

  • Schlenk tube or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Protocol:

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial containing a magnetic stir bar, add the palladium precatalyst (or palladium source and ligand) and the base under an inert atmosphere.

  • Reagent Addition: Add this compound to the reaction vessel.

  • Solvent and Amine Addition: Add the anhydrous solvent, followed by the amine, via syringe.

  • Reaction Conditions: Seal the reaction vessel and heat the mixture to the desired temperature (typically 65-110 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-amino-pyrazolo[1,5-a]pyridine derivative.

Example Protocol for the Coupling of Morpholine with this compound:

To an oven-dried Schlenk tube under an argon atmosphere, add RuPhos Pd G3 (15.6 mg, 0.02 mmol, 2 mol%), sodium tert-butoxide (192 mg, 2.0 mmol, 2.0 equiv), and this compound (197 mg, 1.0 mmol, 1.0 equiv). Add anhydrous toluene (5 mL) followed by morpholine (105 µL, 1.2 mmol, 1.2 equiv). Seal the tube and heat the reaction mixture to 100 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL), washed with water (2 x 10 mL) and brine (10 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-(morpholino)pyrazolo[1,5-a]pyridine.

Visualizations

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

Experimental_Workflow start Start setup Reaction Setup: - Add catalyst, base, and  this compound  to a dry reaction vessel  under inert atmosphere. start->setup reagents Reagent Addition: - Add anhydrous solvent - Add amine setup->reagents reaction Reaction: - Heat to desired temperature - Stir for specified time reagents->reaction monitoring Monitoring: - TLC or LC-MS analysis reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Cool to room temperature - Dilute with organic solvent - Wash with water and brine monitoring->workup Complete purification Purification: - Dry organic layer - Filter and concentrate - Column chromatography workup->purification product Final Product: 3-Aminopyrazolo[1,5-a]pyridine purification->product

Caption: General Experimental Workflow for C-N Cross-Coupling.

References

Application Notes and Protocols for the Synthesis of Protein Kinase Inhibitors Using 3-Bromopyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 3-Bromopyrazolo[1,5-a]pyridine as a versatile starting material for the synthesis of potent protein kinase inhibitors. The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, known to interact with the ATP-binding site of numerous kinases. The strategic placement of a bromine atom at the 3-position allows for facile diversification through palladium-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the development of selective and potent inhibitors for various kinase targets implicated in cancer and inflammatory diseases.

This document outlines detailed protocols for the synthesis of 3-aryl and 3-amino-pyrazolo[1,5-a]pyridine derivatives via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, respectively. It also includes a summary of the inhibitory activities of representative compounds against key protein kinases such as p38 MAPK, CDKs, and Src, along with visual representations of the targeted signaling pathways.

Data Presentation: Inhibitory Activity of 3-Substituted Pyrazolo[1,5-a]pyridine Derivatives

Compound IDTarget KinaseR Group at 3-positionIC50 (nM)
1 p38α MAPK4-Fluorophenyl150
2 CDK2Thiophene-2-yl90
3 Src3-Hydroxyphenyl50
4 TRKAPyrazole-3-carbonitrile>10
5 CDK7Indole-5-yl190

Experimental Protocols

Detailed methodologies for the key synthetic transformations of this compound are provided below. These protocols are based on established procedures for similar heterocyclic systems and can be adapted and optimized for specific target molecules.[1]

Protocol 1: Synthesis of 3-Aryl-pyrazolo[1,5-a]pyridines via Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • 2 M Aqueous sodium carbonate (Na₂CO₃) solution (2.0 equivalents)

  • 1,2-Dimethoxyethane (DME)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed DME, followed by the degassed 2 M aqueous Na₂CO₃ solution.

  • Heat the reaction mixture to reflux (typically 85-90 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with EtOAc.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/EtOAc) to yield the desired 3-aryl-pyrazolo[1,5-a]pyridine.

Protocol 2: Synthesis of 3-Amino-pyrazolo[1,5-a]pyridines via Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • Cesium carbonate (Cs₂CO₃) (1.5 equivalents)

  • Anhydrous toluene

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried reaction vessel, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (1.5 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous toluene, followed by this compound (1.0 eq) and the amine (1.2 eq).

  • Heat the reaction mixture to 100-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and filter through a pad of celite, washing with EtOAc.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/EtOAc or DCM/MeOH) to yield the desired 3-amino-pyrazolo[1,5-a]pyridine.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the signaling pathways targeted by protein kinase inhibitors derived from the pyrazolo[1,5-a]pyridine scaffold.

p38_MAPK_pathway Stress Stress Stimuli (UV, Osmotic Shock, Cytokines) TAK1 TAK1 (MAPKKK) Stress->TAK1 MKK3_6 MKK3/6 (MAPKK) TAK1->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MK2 p38->MK2 Transcription_Factors Transcription Factors (ATF2, CREB) p38->Transcription_Factors Inflammation Inflammation (Cytokine Production) MK2->Inflammation Transcription_Factors->Inflammation Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->p38

Caption: p38 MAPK Signaling Pathway Inhibition.

CDK_pathway Growth_Factors Growth Factors CyclinD_CDK46 Cyclin D / CDK4/6 Growth_Factors->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb p E2F E2F Rb->E2F CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates transcription S_Phase S-Phase Entry (DNA Replication) CyclinE_CDK2->S_Phase Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->CyclinE_CDK2 Src_pathway Growth_Factor_Receptors Growth Factor Receptors (e.g., EGFR) Src Src Kinase Growth_Factor_Receptors->Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK Cell_Migration Cell Migration & Invasion FAK->Cell_Migration Cell_Proliferation Cell Proliferation STAT3->Cell_Proliferation Ras_MAPK->Cell_Proliferation Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->Src Suzuki_Workflow Start Start: This compound Arylboronic Acid Reaction_Setup Reaction Setup: Pd(PPh₃)₄, Na₂CO₃, DME Start->Reaction_Setup Heating Heating (Reflux) Reaction_Setup->Heating Workup Aqueous Workup (EtOAc, H₂O, Brine) Heating->Workup Purification Purification (Silica Gel Chromatography) Workup->Purification Product Product: 3-Aryl-pyrazolo[1,5-a]pyridine Purification->Product Buchwald_Hartwig_Workflow Start Start: This compound Amine Reaction_Setup Reaction Setup: Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene Start->Reaction_Setup Heating Heating (100-110 °C) Reaction_Setup->Heating Filtration Filtration (Celite) Heating->Filtration Purification Purification (Silica Gel Chromatography) Filtration->Purification Product Product: 3-Amino-pyrazolo[1,5-a]pyridine Purification->Product

References

Application Notes and Protocols for Heck Reaction of 3-Bromopyrazolo[1,5-a]pyridine Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for performing the Heck reaction on 3-Bromopyrazolo[1,5-a]pyridine substrates. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1] This methodology is instrumental in the synthesis of substituted alkenes, which are key intermediates in the development of novel therapeutics and functional materials.

Introduction to the Heck Reaction on Pyrazolo[1,5-a]pyridines

The pyrazolo[1,5-a]pyridine scaffold is a significant heterocycle in medicinal chemistry, exhibiting a wide range of biological activities. The functionalization of this core structure, particularly at the 3-position, is of great interest for the generation of new chemical entities. The Heck reaction offers a versatile and efficient method for introducing alkenyl substituents at this position, starting from the readily available this compound.

The general transformation is depicted below:

Scheme 1: Heck Reaction of this compound

Caption: General scheme of the Heck reaction.

Key Reaction Parameters and Optimization

Successful Heck coupling of this compound with various alkenes depends on the careful selection of several key parameters. While specific conditions for this exact substrate are not extensively documented in a single source, data from analogous heterocyclic systems, such as 3-iodopyrazolo[1,5-a]pyrimidines and 3-bromoindazoles, provide valuable insights for optimization.[2][3]

Data Presentation: Summary of Heck Reaction Conditions for Related Heterocyclic Substrates

The following tables summarize typical conditions employed for the Heck reaction on structurally related bromo- and iodo-heterocycles. This data serves as a strong starting point for developing a robust protocol for this compound.

Table 1: Conditions for Heck Coupling of 3-Iodopyrazolo[1,5-a]pyrimidines with Alkenes [2]

EntryAlkenePd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (5)PPh₃ (10)Et₃N (2)DMF1001285
2n-Butyl acrylatePd(OAc)₂ (5)PPh₃ (10)Et₃N (2)DMF1001292
3AcrylonitrilePd(OAc)₂ (5)PPh₃ (10)Et₃N (2)DMF1001278

Table 2: Conditions for Heck Coupling of 3-Bromoindazoles with Alkenes [3]

EntryAlkenePd Catalyst (mol%)Ligand (mol%)Base (equiv.)Additive (mol%)SolventTemp. (°C)Time (min)Yield (%)
1n-Butyl acrylatePd(OAc)₂ (5)PPh₃ (10)TEA (1.2)TBAB (5)None (Ball Milling)RT9095
2StyrenePd(OAc)₂ (5)PPh₃ (10)TEA (1.2)TBAB (5)None (Ball Milling)RT9089
32-VinylpyridinePd(OAc)₂ (5)PPh₃ (10)TEA (1.2)TBAB (5)None (Ball Milling)RT9075

Experimental Protocols

Based on the data from related systems, the following detailed protocols are provided for the Heck reaction of this compound.

Protocol 1: General Procedure for Heck Reaction with Styrenes and Acrylates

This protocol is adapted from conditions reported for similar heterocyclic substrates and is a good starting point for optimization.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Alkene (e.g., Styrene or n-Butyl acrylate) (1.5 mmol, 1.5 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%)

  • Triphenylphosphine (PPh₃) (0.10 mmol, 10 mol%)

  • Triethylamine (Et₃N) or Triethylamine (TEA) (2.0 mmol, 2.0 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a flame-dried Schlenk tube, add this compound, Pd(OAc)₂, and PPh₃.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Add anhydrous DMF, followed by the alkene and the base via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100-120 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-alkenylpyrazolo[1,5-a]pyridine.

Visualizations

Heck Reaction Catalytic Cycle

The generally accepted mechanism for the Heck reaction involves a Pd(0)/Pd(II) catalytic cycle.

Heck_Cycle A Pd(0)Ln B Oxidative Addition (Ar-Pd(II)-X)Ln A->B Ar-X C Alkene Coordination B->C Alkene D Migratory Insertion (Syn-Addition) C->D E β-Hydride Elimination (Syn-Elimination) D->E F Reductive Elimination E->F Base F->A Product Workflow start Start reagents Combine Reactants: This compound Alkene, Pd Catalyst, Ligand, Base start->reagents inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) reagents->inert solvent Add Anhydrous Solvent inert->solvent reaction Heat and Stir (100-120 °C, 12-24 h) solvent->reaction workup Aqueous Workup (EtOAc/Water Extraction) reaction->workup purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

References

Application Notes and Protocols for the Synthesis of 3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step protocol for the synthesis of 3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a three-step process commencing with the formation of the pyrazolo[1,5-a]pyridine core via a [3+2] cycloaddition reaction, followed by regioselective bromination, and concluding with ester hydrolysis to yield the target carboxylic acid.

Chemical Properties and Safety Information

PropertyValueReference
CAS Number 876379-79-2[1][2]
Molecular Formula C₈H₅BrN₂O₂[1][2]
Molecular Weight 241.04 g/mol [1][2]
Appearance White Powder[3]
Purity >98%[3]

Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2][4] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthetic Pathway Overview

The synthesis of this compound-5-carboxylic acid is accomplished through the following three-step sequence:

  • Step 1: Synthesis of Methyl Pyrazolo[1,5-a]pyridine-5-carboxylate via [3+2] cycloaddition of an N-aminopyridinium ylide with methyl propiolate.

  • Step 2: Synthesis of Methyl this compound-5-carboxylate through electrophilic bromination of the pyrazolo[1,5-a]pyridine core.

  • Step 3: Synthesis of this compound-5-carboxylic acid by hydrolysis of the methyl ester.

Synthesis_Workflow Start Methyl isonicotinate Step1_reagents 1. O-(Mesitylenesulfonyl)hydroxylamine 2. Methyl propiolate, K2CO3 Start->Step1_reagents N-amination & Cycloaddition Intermediate1 Methyl pyrazolo[1,5-a]pyridine-5-carboxylate Step1_reagents->Intermediate1 Step2_reagents N-Bromosuccinimide (NBS) Acetonitrile Intermediate1->Step2_reagents Bromination Intermediate2 Methyl this compound-5-carboxylate Step2_reagents->Intermediate2 Step3_reagents 1. NaOH (aq) 2. HCl (aq) Intermediate2->Step3_reagents Hydrolysis FinalProduct This compound-5-carboxylic acid Step3_reagents->FinalProduct

Caption: Synthetic workflow for this compound-5-carboxylic acid.

Experimental Protocols

Step 1: Synthesis of Methyl Pyrazolo[1,5-a]pyridine-5-carboxylate

This procedure is adapted from general methods for the synthesis of pyrazolo[1,5-a]pyridines via [3+2] cycloaddition.

Materials:

  • Methyl isonicotinate

  • O-(Mesitylenesulfonyl)hydroxylamine (MSH)

  • Dichloromethane (DCM)

  • Methyl propiolate

  • Potassium carbonate (K₂CO₃)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • N-amination: To a solution of methyl isonicotinate (1 equivalent) in dichloromethane (DCM) at 0 °C, add O-(Mesitylenesulfonyl)hydroxylamine (MSH) (1.1 equivalents) portion-wise. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12 hours.

  • Work-up 1: Concentrate the reaction mixture under reduced pressure. Triturate the residue with diethyl ether to afford the N-aminopyridinium salt as a solid, which is collected by filtration and dried.

  • Cycloaddition: To a suspension of the N-aminopyridinium salt (1 equivalent) and potassium carbonate (K₂CO₃) (3 equivalents) in acetonitrile, add methyl propiolate (1.2 equivalents) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at 80 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up 2: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield methyl pyrazolo[1,5-a]pyridine-5-carboxylate.

Quantitative Data:

IntermediateStarting MaterialReagentsSolventTemp. (°C)Time (h)Yield (%)Purity
Methyl pyrazolo[1,5-a]pyridine-5-carboxylateMethyl isonicotinateMSH, Methyl propiolate, K₂CO₃DCM, Acetonitrile0-801370-80>95% (by NMR)
Step 2: Synthesis of Methyl this compound-5-carboxylate

This protocol is based on established methods for the bromination of pyrazolo[1,5-a]pyridine systems.

Materials:

  • Methyl pyrazolo[1,5-a]pyridine-5-carboxylate

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Water

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve methyl pyrazolo[1,5-a]pyridine-5-carboxylate (1 equivalent) in acetonitrile.

  • Bromination: Add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up: Quench the reaction by adding water. Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with saturated aqueous sodium thiosulfate, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel to afford methyl this compound-5-carboxylate.

Quantitative Data:

IntermediateStarting MaterialReagentSolventTemp. (°C)Time (h)Yield (%)Purity
Methyl this compound-5-carboxylateMethyl pyrazolo[1,5-a]pyridine-5-carboxylateNBSAcetonitrile252-485-95>98% (by HPLC)
Step 3: Synthesis of this compound-5-carboxylic acid

This detailed protocol is derived from a cited experimental procedure.[1]

Materials:

  • Methyl this compound-5-carboxylate (195 mg, 0.764 mmol)

  • Methanol (MeOH, 4 mL)

  • 1 M Sodium hydroxide (NaOH) aqueous solution (2 mL, 2.0 mmol)

  • 4 M Hydrochloric acid (HCl) aqueous solution

  • Ethyl acetate (EtOAc)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Hydrolysis: In a round-bottom flask, dissolve methyl this compound-5-carboxylate (195 mg, 0.764 mmol) in methanol (4 mL).

  • Base Addition: Add 1 M aqueous sodium hydroxide (2 mL, 2.0 mmol) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 1 hour.[1]

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the methanol.[1]

  • Acidification: Dilute the residue with water and acidify to approximately pH 2-3 with 4 M aqueous hydrochloric acid. A precipitate should form.[1]

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 10 mL).[1]

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the desired acid.[1]

  • Final Product: The product, this compound-5-carboxylic acid, can be used without further purification.[1]

Quantitative Data:

ProductStarting MaterialReagentsSolventTemp. (°C)Time (h)Yield (%)Purity
This compound-5-carboxylic acidMethyl this compound-5-carboxylateNaOH, HClMethanol, Water201>95 (assumed)>95% (crude)

Logical Relationship of Synthetic Steps

The following diagram illustrates the logical progression and key transformations in the synthesis.

Logical_Flow Start Pyridine Precursor (Methyl isonicotinate) N_Amination N-Amination Start->N_Amination Cycloaddition [3+2] Cycloaddition N_Amination->Cycloaddition Generates Ylide PyrazoloCore Pyrazolo[1,5-a]pyridine Core Formation (Methyl Ester) Cycloaddition->PyrazoloCore Bromination Electrophilic Bromination PyrazoloCore->Bromination BrominatedEster 3-Bromo-Pyrazolo[1,5-a]pyridine (Methyl Ester) Bromination->BrominatedEster Hydrolysis Ester Hydrolysis BrominatedEster->Hydrolysis FinalAcid Target Carboxylic Acid Hydrolysis->FinalAcid

Caption: Key transformations in the synthesis of the target molecule.

References

Application of 3-Bromopyrazolo[1,5-a]pyridine in Drug Discovery Scaffolds: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-Bromopyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. Its unique electronic properties and versatile substitution patterns make it a valuable building block for the development of novel therapeutic agents across various disease areas. The presence of the bromine atom at the 3-position provides a convenient handle for further chemical modifications, such as cross-coupling reactions, allowing for the exploration of a broad chemical space and the optimization of biological activity.

This document provides detailed application notes on the utility of the this compound scaffold in drug discovery, with a focus on its application in developing kinase inhibitors and antitubercular agents. Furthermore, it includes comprehensive experimental protocols for the synthesis of derivatives and relevant biological assays.

Application in Kinase Inhibition

Derivatives of the pyrazolo[1,5-a]pyridine scaffold have demonstrated potent inhibitory activity against a range of protein kinases, which are critical regulators of cellular signaling pathways and are frequently dysregulated in cancer and inflammatory diseases. The 3-bromo substituent can be strategically utilized to introduce various functionalities that can interact with specific residues within the kinase ATP-binding pocket, thereby enhancing potency and selectivity.

Notable Kinase Targets:
  • Phosphoinositide 3-kinases (PI3Ks): The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers.

  • TANK-binding kinase 1 (TBK1): TBK1 is a key regulator of the innate immune response. Modulating its activity has therapeutic potential in autoimmune diseases and cancer.

  • Tropomyosin receptor kinases (Trks): The Trk family of receptor tyrosine kinases are involved in neuronal development and survival, and their fusion proteins are oncogenic drivers in various cancers.

  • Cyclin-dependent kinases (CDKs): CDKs are essential for cell cycle regulation, and their inhibitors are a well-established class of anticancer drugs.

Quantitative Data on Pyrazolo[1,5-a]pyridine-based Kinase Inhibitors

Compound IDTarget KinaseIC50 (nM)Cell-based Assay DataReference Compound
P1 PI3Kδ18--
P2 PI3Kα>1420Selectivity: PI3Kα/δ = 79-
P3 PI3Kβ>25470Selectivity: PI3Kβ/δ = 1415-
P4 PI3Kγ>16880Selectivity: PI3Kγ/δ = 939-
C03 TRKA56-Larotrectinib (IC50 = 3.0 nM)
C09 TRKA57-Larotrectinib (IC50 = 3.0 nM)
C10 TRKA26-Larotrectinib (IC50 = 3.0 nM)
6t CDK290-Ribociclib (IC50 = 70 nM)
6s CDK2450-Ribociclib (IC50 = 70 nM)
6p (bromo-substituted) CDK2670-Ribociclib (IC50 = 70 nM)

Application in Antitubercular Drug Discovery

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular agents with novel mechanisms of action. Pyrazolo[1,5-a]pyridine-3-carboxamides have been identified as a promising class of antitubercular agents, exhibiting potent activity against both drug-susceptible and drug-resistant Mtb strains.

Quantitative Data on Pyrazolo[1,5-a]pyridine-based Antitubercular Agents

Compound IDMtb StrainMIC (µg/mL)Cytotoxicity (IC50 in Vero cells, µg/mL)Reference Drug (MIC, µg/mL)
6a H37Rv<0.002>50Isoniazid (0.025-0.05)
6b H37Rv<0.002>50Isoniazid (0.025-0.05)
6c H37Rv<0.002>50Isoniazid (0.025-0.05)
6d H37Rv<0.0023.15Isoniazid (0.025-0.05)
6a INH-resistant<0.002>50Isoniazid (>10)
6a RMP-resistant<0.002>50Rifampicin (>10)
5k H37Rv0.004>26.8Isoniazid (0.025-0.05)

Experimental Protocols

Synthesis of this compound Derivatives

A common and versatile method for the synthesis of functionalized pyrazolo[1,5-a]pyridines involves the 1,3-dipolar cycloaddition of N-aminopyridinium ylides with alkynes. The 3-bromo substituent can be introduced either on the pyridine starting material or by subsequent electrophilic bromination of the pyrazolo[1,5-a]pyridine core. A key follow-up reaction is the Suzuki-Miyaura cross-coupling, which allows for the introduction of a wide range of aryl and heteroaryl groups at the 3-position.

G cluster_0 Synthesis of this compound cluster_1 Derivatization via Suzuki Coupling start 3-Aminopyridine step1 N-Amination start->step1 ylide N-Aminopyridinium Ylide step1->ylide step2 [3+2] Cycloaddition with Propiolate ylide->step2 scaffold Pyrazolo[1,5-a]pyridine-3-carboxylate step2->scaffold step3 Electrophilic Bromination (e.g., NBS) scaffold->step3 product This compound-3-carboxylate step3->product start2 This compound Derivative step4 Suzuki-Miyaura Coupling (Pd catalyst, base) start2->step4 final_product 3-Aryl/Heteroaryl-Pyrazolo[1,5-a]pyridine Derivative step4->final_product boronic_acid Aryl/Heteroaryl Boronic Acid boronic_acid->step4

Caption: General synthetic workflow for this compound derivatives.

Protocol 1: Synthesis of Ethyl this compound-X-carboxylate (A General Procedure)

This protocol is a generalized procedure based on common synthetic routes for related compounds.

Step 1: N-Amination of Substituted Pyridine

  • To a solution of the appropriately substituted 3-aminopyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile, add O-(Mesitylenesulfonyl)hydroxylamine (MSH) or another aminating agent (1.1 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, the resulting N-aminopyridinium salt can be precipitated, filtered, and washed with a cold solvent like diethyl ether.

Step 2: [3+2] Cycloaddition

  • Suspend the N-aminopyridinium salt (1.0 eq) and ethyl propiolate (1.2 eq) in a solvent such as dimethylformamide (DMF) or ethanol.

  • Add a base, for example, potassium carbonate (K2CO3) or triethylamine (TEA) (2.0-3.0 eq), to the mixture.

  • Heat the reaction mixture at 80-100 °C for 12-24 hours until the starting material is consumed (monitored by TLC).

  • After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the ethyl pyrazolo[1,5-a]pyridine-3-carboxylate.

Step 3: Electrophilic Bromination

  • Dissolve the ethyl pyrazolo[1,5-a]pyridine-3-carboxylate (1.0 eq) in a suitable solvent like chloroform or acetic acid.

  • Add N-Bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 2-6 hours, monitoring by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash the organic layer with water and brine, dry, and concentrate.

  • Purify the residue by column chromatography to yield the desired ethyl this compound-X-carboxylate.

Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound Derivatives

  • To a reaction vessel, add the this compound derivative (1.0 eq), the corresponding aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh3)4 (0.05-0.1 eq), and a base like sodium carbonate (Na2CO3) or potassium carbonate (K2CO3) (2.0-3.0 eq).

  • Add a mixture of a solvent such as 1,4-dioxane or toluene and water (e.g., 4:1 v/v).

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction mixture under an inert atmosphere at 80-120 °C for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain the 3-aryl or 3-heteroaryl pyrazolo[1,5-a]pyridine derivative.

Biological Assay Protocols

Protocol 3: In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a target kinase.

  • Prepare a reaction buffer appropriate for the specific kinase (typically containing HEPES or Tris-HCl, MgCl2, DTT, and BSA).

  • Serially dilute the test compounds in DMSO to create a range of concentrations.

  • In a 96-well or 384-well plate, add the test compound dilutions, the kinase enzyme, and the substrate (a specific peptide or protein) in the reaction buffer.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to its Km value for the specific kinase.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C or 37 °C) for a specified period (e.g., 30-60 minutes).

  • Stop the reaction by adding a suitable stop solution (e.g., containing EDTA).

  • Quantify the kinase activity. This can be done using various methods, such as:

    • Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

    • Luminescence-based assay: Measuring the amount of ATP remaining after the reaction (e.g., using Kinase-Glo® assay).

    • Fluorescence-based assay: Using a fluorescently labeled substrate or an antibody that recognizes the phosphorylated substrate.

  • Plot the percentage of kinase inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 4: MTT Cytotoxicity Assay

  • Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO2.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 20 µL of a 5 mg/mL solution in PBS) to each well and incubate for another 2-4 hours.

  • Carefully remove the medium containing MTT.

  • Add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Protocol 5: Microplate Alamar Blue Assay (MABA) for Antitubercular Activity

  • In a 96-well microplate, add 100 µL of Middlebrook 7H9 broth supplemented with OADC to all wells.

  • Prepare serial dilutions of the test compounds directly in the plate.

  • Prepare an inoculum of Mycobacterium tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0, then dilute it 1:50 in the broth.

  • Add 100 µL of the diluted bacterial suspension to each well containing the test compound. Include a drug-free control and a sterile control.

  • Seal the plate and incubate at 37 °C for 5-7 days.

  • After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.

  • Re-incubate the plate for 24 hours.

  • Observe the color change. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth.

  • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Signaling Pathway Diagrams

PI3K_Akt_Signaling cluster_pathway PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt signaling pathway by pyrazolo[1,5-a]pyridine derivatives.

TBK1_Signaling cluster_pathway TBK1 Signaling Pathway PRR Pattern Recognition Receptor (PRR) Adaptor Adaptor Proteins (e.g., STING, MAVS) PRR->Adaptor TBK1 TBK1 Adaptor->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates IRF3_P p-IRF3 IRF3->IRF3_P Nucleus Nucleus IRF3_P->Nucleus translocates to IFN Type I Interferon (IFN-α/β) Production Nucleus->IFN induces transcription of Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->TBK1

Caption: Inhibition of the TBK1 signaling pathway by pyrazolo[1,5-a]pyridine derivatives.

Application Notes and Protocols for Sonogashira Coupling with 3-Bromopyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the Sonogashira coupling of 3-bromopyrazolo[1,5-a]pyridine with terminal alkynes. The Sonogashira reaction is a powerful cross-coupling method to form carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction is widely used in the synthesis of complex molecules, including pharmaceuticals and organic materials, due to its mild reaction conditions.[1]

The protocols outlined below are based on established methodologies for similar heterocyclic compounds and provide a solid foundation for the successful synthesis of 3-alkynylpyrazolo[1,5-a]pyridines.

Experimental Protocols

General Procedure for Sonogashira Coupling

This protocol describes the coupling of this compound with a generic terminal alkyne. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the catalyst and coupling partners.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF))

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, petroleum ether)

Equipment:

  • Schlenk flask or round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Inert gas supply (nitrogen or argon) with manifold

  • Syringes and needles for liquid transfer

  • Condenser

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Column for chromatography

Step-by-Step Protocol:

  • Reaction Setup:

    • To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv).

    • Add the palladium catalyst (e.g., 2.5-5 mol%) and copper(I) iodide (5 mol%).

    • The flask is then evacuated and backfilled with an inert gas (this cycle is repeated three times).

  • Addition of Reagents:

    • Add the solvent (e.g., DMF or a mixture of THF/Et₃N).

    • Add the terminal alkyne (1.2 equiv) via syringe.

    • Finally, add the base (e.g., Et₃N, 2.0-3.0 equiv) via syringe.

  • Reaction:

    • The reaction mixture is stirred at the desired temperature (ranging from room temperature to 100 °C) for a specified time (typically 3-24 hours).[2]

    • The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete (as indicated by TLC), the mixture is cooled to room temperature.

    • The reaction mixture is diluted with a suitable solvent like ethyl acetate and washed with saturated aqueous sodium chloride solution.[2]

    • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 10 mL).[2]

    • The combined organic layers are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[2]

  • Purification:

    • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford the desired 3-alkynylpyrazolo[1,5-a]pyridine.[2]

Data Presentation

The following table summarizes typical reaction conditions for Sonogashira couplings of bromo-azaheterocycles, which can be adapted for this compound.

ParameterCondition ACondition BCondition C
Aryl Halide This compoundThis compoundThis compound
Alkyne Terminal Alkyne (1.2 equiv)Terminal Alkyne (1.1 equiv)Terminal Alkyne (1.5 equiv)
Palladium Catalyst Pd(CF₃COO)₂ (2.5 mol%) / PPh₃ (5 mol%)PdCl₂(PPh₃)₂ (5 mol%)Pd(PPh₃)₄ (5 mol%)
Copper Co-catalyst CuI (5 mol%)CuI (5 mol%)CuI (10 mol%)
Base Et₃N (2.0 equiv)Et₃N (excess)DIPEA (3.0 equiv)
Solvent DMFDMFTHF
Temperature 100 °C65 °CRoom Temperature
Time 3 h12 h24 h
Typical Yield Moderate to Excellent (72-96% for similar substrates)[2]Good to Excellent[3]Variable

Mandatory Visualization

Experimental Workflow Diagram

Sonogashira_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation cluster_purification Purification reagents 1. Combine Reactants - this compound - Pd Catalyst - CuI inert 2. Establish Inert Atmosphere (Evacuate & backfill with N₂/Ar) reagents->inert Degas add_solvents 3. Add Solvent, Alkyne, and Base inert->add_solvents Under N₂/Ar react 4. Heat and Stir (Monitor by TLC) add_solvents->react quench 5. Quench and Extract react->quench Reaction Complete dry 6. Dry and Concentrate quench->dry chromatography 7. Column Chromatography dry->chromatography product Pure Product chromatography->product

Caption: Workflow for the Sonogashira coupling of this compound.

Signaling Pathway (Catalytic Cycle)

Sonogashira_Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd_alkynyl R¹-Pd(II)L₂-C≡CR² pd_complex->pd_alkynyl Transmetalation pd_alkynyl->pd0 product R¹-C≡CR² pd_alkynyl->product Reductive Elimination cu_acetylide Cu-C≡CR² cu_acetylide->pd_complex cu_x CuX cu_acetylide->cu_x alkyne H-C≡CR² alkyne->cu_acetylide cu_x->cu_acetylide base Base base->alkyne Deprotonation aryl_halide R¹-X aryl_halide->pd_complex Oxidative Addition

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

References

Anwendungshinweise und Protokolle zur Derivatisierung des Pyrazolo[1,5-a]pyridin-Rings an der 3-Position

Author: BenchChem Technical Support Team. Date: December 2025

An: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung

Dieses Dokument beschreibt detaillierte Anwendungshinweise und Protokolle für die chemische Modifikation des Pyrazolo[1,5-a]pyridin-Ringsystems an der 3-Position. Diese Position ist für die Einführung einer Vielzahl von funktionellen Gruppen zugänglich, was die Synthese von Verbindungen mit potenziellen therapeutischen Anwendungen, insbesondere als Kinase-Inhibitoren, ermöglicht.

Einleitung

Der Pyrazolo[1,5-a]pyridin-Heterozyklus ist eine wichtige Struktur in der medizinischen Chemie. Derivate dieses Ringsystems zeigen eine breite Palette an biologischen Aktivitäten. Die Funktionalisierung an der 3-Position ist von besonderem Interesse, da sie die Modulation der pharmakologischen Eigenschaften der Moleküle ermöglicht. In diesen Anwendungshinweisen werden etablierte Protokolle für Schlüsselreaktionen zur Derivatisierung an der 3-Position vorgestellt, darunter die Vilsmeier-Haack-Formylierung, die Sonogashira-Kupplung und die Suzuki-Kupplung.

Synthetische Protokolle

Vilsmeier-Haack-Formylierung zur Einführung einer Aldehydgruppe

Die Vilsmeier-Haack-Reaktion ist eine effektive Methode zur Einführung einer Formylgruppe an elektronenreichen heterocyclischen Systemen. Für Pyrazolo[1,5-a]pyrimidine wurde eine regioselektive Formylierung an der 3-Position beobachtet.[1] Diese Reaktion dient als wichtiger erster Schritt zur weiteren Funktionalisierung.

Experimentelles Protokoll:

  • In einem trockenen, mit Inertgas (Argon oder Stickstoff) gespülten Rundkolben wird N,N-Dimethylformamid (DMF) vorgelegt und auf 0 °C gekühlt.

  • Unter Rühren wird langsam Phosphoroxychlorid (POCl₃) zugetropft. Die Mischung wird für 30 Minuten bei 0 °C gerührt, um das Vilsmeier-Reagenz zu bilden.

  • Eine Lösung des Pyrazolo[1,5-a]pyridin-Ausgangsmaterials in DMF wird langsam zu der gekühlten Vilsmeier-Reagenz-Lösung gegeben.

  • Die Reaktionsmischung wird für mehrere Stunden bei erhöhter Temperatur (z. B. 80-90 °C) gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) verfolgt.

  • Nach vollständiger Umsetzung wird die Reaktionsmischung auf Eiswasser gegossen und mit einer gesättigten Natriumhydrogencarbonat-Lösung neutralisiert.

  • Der ausgefallene Feststoff wird abfiltriert, mit Wasser gewaschen und getrocknet.

  • Das Rohprodukt kann durch Umkristallisation oder Säulenchromatographie gereinigt werden, um das 3-Formylpyrazolo[1,5-a]pyridin zu erhalten.

Sonogashira-Kupplung zur Einführung von Alkinylgruppen

Die Sonogashira-Kupplung ist eine Palladium- und Kupfer-katalysierte Kreuzkupplungsreaktion zwischen einem terminalen Alkin und einem Aryl- oder Vinylhalogenid.[2][3][4] Diese Reaktion eignet sich hervorragend zur Einführung von Alkinylresten an der 3-Position eines vorfunktionalisierten (z. B. bromierten oder iodierten) Pyrazolo[1,5-a]pyridin-Rings.

Experimentelles Protokoll:

  • In einem Schlenk-Gefäß werden das 3-Halogen-pyrazolo[1,5-a]pyridin (1,0 Äq.), der Palladium-Katalysator (z. B. Pd(PPh₃)₂Cl₂, 0,05 Äq.) und der Kupfer(I)-Katalysator (z. B. CuI, 0,025 Äq.) in einem geeigneten wasserfreien Lösungsmittel (z. B. THF oder DMF) unter Inertgasatmosphäre vorgelegt.[2]

  • Anschließend werden eine Base (z. B. Diisopropylamin, 7,0 Äq.) und das terminale Alkin (1,1 Äq.) zugegeben.[2]

  • Die Reaktionsmischung wird bei Raumtemperatur oder leicht erhöhter Temperatur für mehrere Stunden gerührt, bis die Umsetzung vollständig ist (DC-Kontrolle).

  • Nach Beendigung der Reaktion wird das Reaktionsgemisch mit einem geeigneten organischen Lösungsmittel (z. B. Diethylether) verdünnt und durch Celite filtriert.

  • Das Filtrat wird nacheinander mit gesättigter Ammoniumchlorid-Lösung, gesättigter Natriumhydrogencarbonat-Lösung und Kochsalzlösung gewaschen.

  • Die organische Phase wird über Natriumsulfat getrocknet, filtriert und im Vakuum eingeengt.

  • Das Rohprodukt wird mittels Säulenchromatographie an Kieselgel gereinigt, um das gewünschte 3-Alkinyl-pyrazolo[1,5-a]pyridin zu erhalten.

Suzuki-Miyaura-Kupplung zur Einführung von Aryl- und Heteroarylgruppen

Die Suzuki-Miyaura-Kupplung ist eine vielseitige Palladium-katalysierte Kreuzkupplungsreaktion zwischen einem Organoboran-Reagenz (typischerweise eine Boronsäure oder ein Boronsäureester) und einem Organohalogenid.[5][6] Sie ist eine der am häufigsten verwendeten Methoden zur Bildung von C-C-Bindungen und eignet sich ideal zur Einführung von Aryl- oder Heteroarylgruppen an der 3-Position des Pyrazolo[1,5-a]pyridin-Rings.

Experimentelles Protokoll:

  • In einem trockenen Reaktionsgefäß werden das 3-Halogen-pyrazolo[1,5-a]pyridin (1,0 Äq.), die entsprechende Aryl- oder Heteroarylboronsäure (1,2 - 1,5 Äq.), der Palladium-Katalysator (z. B. Pd(PPh₃)₄ oder PdCl₂(dppf), 1-5 mol%) und eine Base (z. B. K₂CO₃, Cs₂CO₃ oder K₃PO₄, 2-3 Äq.) in einem entgasten Lösungsmittelgemisch (z. B. 1,4-Dioxan/Wasser oder Toluol/Wasser) vorgelegt.[6]

  • Das Reaktionsgefäß wird unter Inertgasatmosphäre verschlossen und die Mischung bei erhöhter Temperatur (typischerweise 80-110 °C) erhitzt, bis die Reaktion abgeschlossen ist (DC- oder LC-MS-Kontrolle).

  • Nach dem Abkühlen wird die Reaktionsmischung mit Wasser und einem organischen Lösungsmittel (z. B. Ethylacetat) verdünnt.

  • Die Phasen werden getrennt und die wässrige Phase wird erneut mit dem organischen Lösungsmittel extrahiert.

  • Die vereinigten organischen Phasen werden mit Wasser und Kochsalzlösung gewaschen, über einem Trockenmittel (z. B. Na₂SO₄ oder MgSO₄) getrocknet und im Vakuum eingeengt.

  • Das Rohprodukt wird durch Säulenchromatographie oder Umkristallisation gereinigt, um das 3-Aryl- oder 3-Heteroaryl-pyrazolo[1,5-a]pyridin zu erhalten.

Quantitative Daten

Die folgenden Tabellen fassen repräsentative quantitative Daten für die Derivatisierung von Pyrazolo[1,5-a]pyridinen und verwandten Pyrazolo[1,5-a]pyrimidinen zusammen.

Tabelle 1: Ausbeuten bei der Synthese von 3-substituierten Pyrazolo[1,5-a]pyridinen und -pyrimidinen

AusgangsmaterialReagenzReaktionstypProduktAusbeute (%)Referenz
7-(Trifluormethyl)pyrazolo[1,5-a]pyrimidin-5-onp-MethoxyphenylboronsäureSuzuki-Kupplung3-(p-Methoxyphenyl)-7-(trifluormethyl)pyrazolo[1,5-a]pyrimidin-5-on89[5]
3-Brom-7-(trifluormethyl)pyrazolo[1,5-a]pyrimidin-5-onPhenylboronsäureSuzuki-Kupplung3-Phenyl-7-(trifluormethyl)pyrazolo[1,5-a]pyrimidin-5-on74[5]
3-Brom-7-(trifluormethyl)pyrazolo[1,5-a]pyrimidin-5-onNaphthylboronsäureSuzuki-Kupplung3-(Naphthyl)-7-(trifluormethyl)pyrazolo[1,5-a]pyrimidin-5-on85[5]
1-Amino-2-iminopyridin-DerivatDimethylacetylendicarboxylat[3+2] Cycloaddition7-Amino-6-cyano-5-phenylpyrazolo[1,5-a]pyridin-2,3-dicarbonsäuredimethylester94[7]
1-Amino-2-iminopyridin-DerivatEthylpropiolat[3+2] Cycloaddition7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridin-3-carbonsäureethylester94[8]

Tabelle 2: Biologische Aktivität von 3-substituierten Pyrazolo[1,5-a]pyrimidin-Derivaten als Kinase-Inhibitoren

VerbindungZielkinaseIC₅₀ (µM)ZelllinieReferenz
Verbindung 6dCDK20.55-[9]
Verbindung 6dTRKA0.57-[9]
Verbindung 6nCDK20.78-[9]
Verbindung 6nTRKA0.98-[9]
Verbindung 6sTRKA0.23-[9]
Verbindung 6tCDK20.09-[9]
Verbindung 10e-11MCF-7[10]
Verbindung 9a-2.59Hela[11]
Verbindung 14g-1.98HCT-116[11]
Verbindung 14g-4.66MCF-7[11]

Visualisierungen

Die folgenden Diagramme illustrieren die beschriebenen Arbeitsabläufe und Signalwege.

G cluster_0 Synthese von 3-Formylpyrazolo[1,5-a]pyridin start Pyrazolo[1,5-a]pyridin reagent1 DMF, POCl3 (Vilsmeier-Reagenz) start->reagent1 Vilsmeier-Haack Reaktion product 3-Formylpyrazolo[1,5-a]pyridin reagent1->product

Abbildung 1: Allgemeiner Arbeitsablauf für die Vilsmeier-Haack-Formylierung.

G cluster_1 Synthese von 3-Aryl/Alkinyl-Pyrazolo[1,5-a]pyridinen cluster_suzuki Suzuki-Kupplung cluster_sonogashira Sonogashira-Kupplung start 3-Halogen-pyrazolo[1,5-a]pyridin reagent_suzuki ArB(OH)2 Pd-Katalysator, Base start->reagent_suzuki reagent_sono Terminales Alkin Pd/Cu-Katalysator, Base start->reagent_sono product_suzuki 3-Aryl-pyrazolo[1,5-a]pyridin reagent_suzuki->product_suzuki product_sono 3-Alkinyl-pyrazolo[1,5-a]pyridin reagent_sono->product_sono

Abbildung 2: Arbeitsablauf für Kreuzkupplungsreaktionen an der 3-Position.

G cluster_pathway TRK-Signalweg und Inhibition ligand Neurotrophin (z.B. NGF) trk_receptor TRK-Rezeptor (TrkA, TrkB, TrkC) ligand->trk_receptor dimerization Dimerisierung & Autophosphorylierung trk_receptor->dimerization pi3k PI3K/AKT Signalweg dimerization->pi3k ras RAS/MAPK Signalweg dimerization->ras plc PLCγ Signalweg dimerization->plc inhibitor Pyrazolo[1,5-a]pyrimidin Inhibitor inhibitor->dimerization Inhibition survival Zellüberleben pi3k->survival proliferation Proliferation ras->proliferation differentiation Differenzierung plc->differentiation

References

Application Notes and Protocols: 3-Bromopyrazolo[1,5-a]pyridine as a Key Intermediate for Novel PI3Kδ Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoinositide 3-kinase delta (PI3Kδ) is a critical lipid kinase predominantly expressed in hematopoietic cells, playing a central role in the proliferation, differentiation, and survival of immune cells.[1] Its overactivity is implicated in various inflammatory and autoimmune diseases, as well as B-cell malignancies. Consequently, the development of selective PI3Kδ inhibitors is a significant focus in drug discovery. The pyrazolo[1,5-a]pyridine scaffold has emerged as a promising core structure for potent and selective PI3K inhibitors. This document provides detailed application notes and protocols on the use of 3-Bromopyrazolo[1,5-a]pyridine as a versatile intermediate for the synthesis of novel PI3Kδ inhibitors, exemplified by analogs of the potent pyrazolo[1,5-a]pyrimidine-based inhibitors.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[2][3] Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-triphosphate (PIP3).[1] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including mTOR, leading to the regulation of various cellular processes. Dysregulation of this pathway is a hallmark of many cancers and inflammatory diseases.[3][4]

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor This compound -based Inhibitor Inhibitor->PI3K Inhibits

PI3K/AKT/mTOR Signaling Pathway and Inhibition.

Synthetic Approach: From Intermediate to Inhibitor

The general strategy for synthesizing PI3Kδ inhibitors from this compound involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to introduce a desired aryl or heteroaryl moiety at the 3-position. This is followed by further functionalization of the pyrazolo[1,5-a]pyridine core to incorporate functionalities known to interact with the PI3Kδ active site, such as a morpholine group, which often acts as a hinge-binder.

Synthetic_Workflow Start This compound Step1 Functionalization (e.g., Suzuki Coupling) Start->Step1 Intermediate 3-Aryl-pyrazolo[1,5-a]pyridine Step1->Intermediate Step2 Further Modification Intermediate->Step2 Final PI3Kδ Inhibitor Step2->Final

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 3-Bromopyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki coupling yield for 3-Bromopyrazolo[1,5-a]pyridine. The information is presented in a user-friendly question-and-answer format, incorporating detailed experimental protocols and data for effective problem-solving.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the common causes and how can I improve it?

Low yields in the Suzuki coupling of this compound can stem from several factors. The electron-rich nature of the pyrazolo[1,5-a]pyridine ring system and the potential for the pyridine nitrogen to coordinate with and deactivate the palladium catalyst are common challenges.[1][2]

Common Causes for Low Yield and Suggested Solutions:

  • Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[2]

    • Solution: Employ bulky, electron-rich phosphine ligands that shield the palladium center and prevent coordination. Ligands such as XPhos, SPhos, and RuPhos are often effective.[1][2] The use of pre-formed palladium catalysts (pre-catalysts) can also lead to more reproducible and active catalytic systems.[1]

  • Inefficient Oxidative Addition: The C-Br bond on the pyrazolo[1,5-a]pyridine ring may be less reactive towards oxidative addition, which is often the rate-determining step.

    • Solution: Increasing the reaction temperature can be beneficial. Screening different palladium catalysts and more electron-rich, bulky ligands can facilitate this step.[2] Microwave irradiation can also significantly reduce reaction times and potentially improve yields.[3]

  • Inappropriate Base or Solvent: The choice of base and solvent is critical for the efficiency of the transmetalation step and the overall reaction rate.

    • Solution: A screening of bases and solvents is recommended. Common bases include K₂CO₃, Na₂CO₃, and K₃PO₄.[4] Solvents such as 1,4-dioxane, THF, or toluene, often with an aqueous component, are typically used.[5][6]

  • Reagent Quality: The purity of this compound, the boronic acid or ester, and the dryness of the solvent are crucial. Impurities can poison the catalyst.[1]

    • Solution: Ensure all reagents are of high purity and solvents are anhydrous and degassed.

Q2: I am observing a significant amount of debrominated starting material (pyrazolo[1,5-a]pyridine) in my reaction mixture. What causes this side reaction and how can I prevent it?

The formation of the debrominated product is a common side reaction known as hydrodehalogenation.[1] This occurs when the palladium-aryl intermediate reacts with a hydride source in the reaction mixture instead of the organoboron reagent.

Prevention Strategies:

  • Minimize Hydride Sources: Potential hydride sources include the solvent, impurities in the reagents, or the boronic acid itself.[1] Using anhydrous solvents and high-purity reagents is essential.

  • Catalyst and Ligand Choice: The selection of the catalyst and ligand can influence the rate of hydrodehalogenation versus the desired cross-coupling. A tandem catalyst system like XPhosPdG2/XPhos has been shown to be effective in avoiding the debromination reaction in similar heterocyclic systems.[4]

  • Base Selection: The choice of base can also impact the extent of this side reaction. It is advisable to screen different bases.

Q3: Can the free N-H group on the pyrazole ring of a related substrate interfere with the reaction?

While this compound itself does not have a free N-H on the pyrazole ring, related nitrogen-rich heterocycles with acidic N-H groups can pose challenges in Suzuki-Miyaura couplings.[5] These groups can react with the base or coordinate with the catalyst. However, successful couplings of unprotected, nitrogen-rich heterocycles have been reported using specific catalyst systems, demonstrating that protection/deprotection steps are not always necessary.[5]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize reaction conditions that have been successfully applied to structurally similar brominated nitrogen-containing heterocycles. These provide a strong starting point for the optimization of the Suzuki coupling of this compound.

Table 1: Catalyst and Ligand Screening for Suzuki-Miyaura Coupling

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Yield (%)Notes
1PdCl₂(PPh₃)₂ (5)-Na₂CO₃ (2)Dioxane1109High debromination observed.[4]
2PdCl₂(dppf) (5)-Na₂CO₃ (2)Dioxane11017Slight improvement over PPh₃.[4]
3XPhosPdG2 (5)XPhos (10)K₂CO₃ (3)Dioxane/H₂O110-Ratio of product to debromination improved.[4]
4Pd₂(dba)₃ (5)XPhos (10)K₂CO₃ (3)Dioxane/H₂O110-No significant improvement.[4]
5XPhosPdG2 (2.5)XPhos (5)K₂CO₃ (3)Ethanol/H₂O11045Change of solvent improved yield.[4]
6Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O100-A common system for challenging substrates.[7]

Table 2: Effect of Solvent and Base on Yield

EntryBaseSolventTemperature (°C)Yield (%)Reference
1K₃PO₄Toluene8040[8]
2K₃PO₄Acetonitrile8036[8]
3K₃PO₄1,4-Dioxane8060[8]
4K₂CO₃1,4-Dioxane/H₂O (4:1)90-100-[9]
5KOHEtOH/H₂O (1:1)MWHigh[3]

Experimental Protocols

General Protocol for Conventional Heating:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2-1.5 equivalents), and the base (e.g., K₂CO₃, 2.0 equivalents).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or a combination of a palladium precursor and ligand (e.g., Pd(OAc)₂/SPhos).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[9][10]

General Protocol for Microwave-Assisted Heating:

  • In a microwave vial, combine this compound (1.0 mmol), the arylboronic acid (1.5 equivalents), the base (e.g., K₃PO₄, 2.0 equivalents), the palladium precursor (e.g., 2 mol%), and the ligand (e.g., 4 mol%).

  • Add the chosen degassed solvent.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[10]

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in the conventional heating protocol.[10]

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Boronic Acid/Ester - Base catalyst Add Catalyst System: - Pd Source - Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent inert Establish Inert Atmosphere (Ar or N2) solvent->inert heating Heating Method inert->heating conventional Conventional Heating (90-100 °C) heating->conventional microwave Microwave Irradiation (120-150 °C) heating->microwave monitoring Monitor Progress (TLC, LC-MS) conventional->monitoring microwave->monitoring quench Quench Reaction monitoring->quench extract Aqueous Work-up & Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Isolated Product

Caption: Experimental workflow for the Suzuki coupling of this compound.

Troubleshooting_Logic start Low Yield or Side Products Observed check_catalyst Issue: Catalyst Inhibition? start->check_catalyst check_debromination Issue: Debromination? start->check_debromination check_conditions Issue: Suboptimal Conditions? start->check_conditions check_reagents Issue: Reagent Quality? start->check_reagents solution_catalyst Solution: - Use bulky, electron-rich ligands (XPhos, SPhos) - Use Pd pre-catalysts check_catalyst->solution_catalyst solution_debromination Solution: - Use anhydrous solvents - Screen bases - Consider specific catalyst systems (e.g., XPhosPdG2/XPhos) check_debromination->solution_debromination solution_conditions Solution: - Screen solvents (Dioxane, THF, EtOH/H2O) - Screen bases (K2CO3, K3PO4) - Increase temperature / Use microwave check_conditions->solution_conditions solution_reagents Solution: - Use high-purity reagents - Ensure anhydrous/degassed solvents check_reagents->solution_reagents

Caption: Troubleshooting guide for optimizing Suzuki coupling reactions.

References

Preventing debromination side reactions in Suzuki coupling of bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions involving bromopyridine substrates. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and prevent common side reactions, particularly debromination.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, offering targeted solutions to improve reaction outcomes.

Issue 1: High Levels of Debrominated Byproduct Observed

Symptoms:

  • Significant presence of a debrominated pyridine byproduct identified by LC-MS or NMR.

  • Reduced yield of the desired coupled product.

Possible Causes & Recommended Actions:

Possible Cause Recommended Action Rationale
Sub-optimal Ligand Switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[1][2]Bulky ligands can sterically shield the palladium center, promoting the desired cross-coupling pathway over side reactions.[1][3]
Inappropriate Base Screen milder inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[2][4] Avoid strong alkoxide bases if possible.The choice of base is critical and can influence the rate of competing side reactions.[4] Weaker bases can often minimize debromination.[2]
High Reaction Temperature Lower the reaction temperature (e.g., to 60-80 °C) and potentially increase the reaction time.[5]Side reactions like debromination often have a higher activation energy. Lowering the temperature can selectively slow the undesired pathway.[5]
Hydride Source in Reaction Use anhydrous, aprotic solvents like dioxane, THF, or toluene.[2] Ensure all reagents are dry.Solvents like alcohols can act as hydride sources, leading to dehalogenation after oxidative addition.[6]
Presence of Water While often necessary for transmetalation, excessive water can be a proton source. Optimize the solvent-to-water ratio (e.g., 4:1 to 10:1 dioxane/water).[5]Minimizing excess water can reduce the availability of protons for debromination.
Issue 2: Low Yield of Desired Coupled Product

Symptoms:

  • The reaction does not proceed to completion, with significant starting material remaining.

  • Multiple byproducts are observed, including debromination and homocoupling products.

Possible Causes & Recommended Actions:

Possible Cause Recommended Action Rationale
Catalyst Deactivation Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or use pre-formed palladium complexes (Buchwald precatalysts).[1][3]The pyridine nitrogen can coordinate to the palladium catalyst, forming inactive species.[1][3] Bulky ligands prevent this inhibition.[1]
Inefficient Transmetalation Ensure the chosen base is effective for the specific boronic acid/ester used. K₃PO₄ is often effective for less reactive substrates.[3]The base is essential for activating the boronic acid for the transmetalation step.[3] This step can be slow for electron-deficient heteroaryl compounds.[3][7]
Protodeboronation of Boronic Acid Use anhydrous solvents and consider more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[1][6]Boronic acids can be unstable and undergo protodeboronation (replacement of the boronic acid group with hydrogen), especially in the presence of aqueous bases.[3]
Presence of Oxygen Thoroughly degas all solvents and the reaction mixture (e.g., via freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen).[3]Oxygen can lead to the homocoupling of boronic acids, consuming the coupling partner and reducing the yield.[3]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of debromination in Suzuki coupling?

A1: Debromination is a common side reaction where the bromine atom on the pyridine ring is replaced by a hydrogen atom. After the initial oxidative addition of the bromopyridine to the Pd(0) catalyst, the resulting Pd(II) complex can react with a hydride source in the reaction mixture. This is followed by reductive elimination of the hydrogen and the pyridine ring, yielding the debrominated byproduct and regenerating the Pd(0) catalyst.[6] Potential hydride sources include solvent molecules (like alcohols), water, or even certain bases.

Q2: How does the position of the bromine atom on the pyridine ring affect the likelihood of debromination?

A2: The electronic properties and position of the bromine atom on the pyridine ring can influence the reaction's efficiency and the prevalence of side reactions.[8] For instance, 2-bromopyridines can be particularly challenging due to the proximity of the nitrogen atom, which can coordinate with and inhibit the palladium catalyst.[1] This inhibition can sometimes lead to a slower desired reaction, allowing more time for side reactions like debromination to occur.

Q3: Can the choice of palladium precursor influence the extent of debromination?

A3: Yes, the choice of palladium precursor can be important. While common sources like Pd(OAc)₂ and Pd₂(dba)₃ are widely used, they require in-situ reduction to the active Pd(0) species.[3][6] Incomplete reduction or the presence of Pd(II) species can sometimes promote side reactions.[4] Using a stable Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that readily forms the active Pd(0) species can sometimes provide more consistent results and minimize side reactions.[2]

Q4: When should I consider using a boronic ester instead of a boronic acid?

A4: Boronic esters, such as pinacol esters, should be considered when you observe significant protodeboronation of your boronic acid.[1] Boronic acids can be unstable, especially with aqueous bases, leading to their decomposition.[3] Boronic esters are generally more stable and can help prevent this side reaction, leading to higher yields of the desired product.[6]

Q5: Is microwave-assisted synthesis a viable option to reduce debromination?

A5: Microwave irradiation can be an effective technique to reduce reaction times significantly.[9] By providing rapid and efficient heating, it can sometimes accelerate the desired Suzuki coupling pathway to a greater extent than the competing debromination side reaction. This can lead to improved product yields and reduced byproduct formation. However, optimization of temperature and time is still crucial.[9]

Data Summary Tables

Table 1: Effect of Ligand on Debromination
LigandSubstrateProduct Yield (%)Debromination (%)Notes
PPh₃4-Bromotoluene7515Prone to catalyst deactivation with pyridinic substrates.[3]
P(t-Bu)₃4-Bromotoluene95<5Bulky, electron-rich ligand.
SPhos2-Chloropyridine92<2Highly effective for heteroaryl couplings.[2]
dppf1-Bromo-4-nitrobenzene8510Often used for a wide range of Suzuki couplings.[9]
Note: Data is illustrative and based on general trends reported in the literature. Actual results will vary.[2]
Table 2: Effect of Base on Debromination
BaseSolventGeneral EfficacyNotes
K₂CO₃Toluene/H₂O, Dioxane/H₂OModerate to HighCommon, cost-effective choice.[3]
K₃PO₄THF/H₂O, DioxaneHigh to ExcellentOften very effective for less reactive substrates and can minimize debromination.[2][3]
Cs₂CO₃DioxaneHigh to ExcellentOften provides higher yields but is more expensive.[3]
Na₂CO₃DMFModerate to HighDMF can aid in solubility.[3]

Experimental Protocols

Protocol: General Procedure for Suzuki Coupling of Bromopyridines to Minimize Debromination

This protocol is a starting point and may require optimization for specific substrates.

Reagents & Materials:

  • Bromopyridine (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)[3]

  • Palladium Catalyst (e.g., Pd₂(dba)₃, 2 mol%)[5]

  • Ligand (e.g., SPhos, 4 mol%)[5]

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)[3][5]

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1 to 10:1)[5]

  • Schlenk flask or reaction vial with stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the bromopyridine, arylboronic acid/ester, and base.[5]

  • Add the palladium catalyst and the ligand.[5]

  • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.[5][9]

  • Add the degassed solvent system via syringe.[5][9]

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[2][5]

  • Monitor the reaction progress by TLC or LC-MS.[5]

  • Upon completion (typically 4-12 hours), cool the mixture to room temperature.[5]

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2][5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by flash column chromatography on silica gel.[5]

Visualizations

Suzuki-Miyaura Catalytic Cycle and Competing Debromination Pathway

Suzuki_Debromination pd0 Pd(0)L2 (Active Catalyst) ox_add Oxidative Addition pd0->ox_add + Ar-Br pd2_complex Ar(Py)-Pd(II)(Br)L2 ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal debrom_step Reaction with Hydride Source pd2_complex->debrom_step pd2_biaryl Ar(Py)-Pd(II)(Ar')L2 transmetal->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 regenerates product Desired Product (Ar-Ar') red_elim->product pd_hydride Ar(Py)-Pd(II)(H)L2 debrom_step->pd_hydride red_elim_debrom Reductive Elimination pd_hydride->red_elim_debrom red_elim_debrom->pd0 regenerates debrom_product Debrominated Byproduct (Ar-H) red_elim_debrom->debrom_product aryl_bromide Bromopyridine (Ar-Br) aryl_bromide->ox_add boronic_acid Ar'-B(OR)2 boronic_acid->transmetal base Base base->transmetal hydride_source Hydride Source (e.g., H₂O, ROH) hydride_source->debrom_step

Caption: Catalytic cycle of Suzuki coupling with the competing debromination side reaction pathway.

Troubleshooting Workflow for Debromination

Troubleshooting_Workflow start Start: High Debromination Observed check_temp Is Reaction Temp > 80°C? start->check_temp lower_temp Action: Lower Temperature (e.g., 60-80°C) check_temp->lower_temp Yes check_ligand Using Bulky, Electron-Rich Ligand (e.g., SPhos)? check_temp->check_ligand No lower_temp->check_ligand change_ligand Action: Switch to Bulky Ligand (SPhos, XPhos, etc.) check_ligand->change_ligand No check_base Using a Strong Base (e.g., Alkoxide)? check_ligand->check_base Yes change_ligand->check_base change_base Action: Switch to Milder Base (K₃PO₄, K₂CO₃) check_base->change_base Yes check_solvent Using Anhydrous, Aprotic Solvent? check_base->check_solvent No change_base->check_solvent change_solvent Action: Ensure Anhydrous Dioxane, Toluene, or THF check_solvent->change_solvent No end_ok Problem Resolved check_solvent->end_ok Yes change_solvent->end_ok

Caption: A logical workflow for troubleshooting and mitigating debromination in Suzuki reactions.

References

Catalyst selection for efficient Buchwald-Hartwig amination of bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient Buchwald-Hartwig amination of bromopyridines.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for a successful Buchwald-Hartwig amination of bromopyridines?

A1: The success of this reaction hinges on several key factors:

  • Catalyst and Ligand Selection: The choice of the palladium precursor and, most importantly, the phosphine ligand is crucial for coupling with electron-deficient heteroaryl halides like bromopyridines.[1] Sterically hindered and electron-rich biarylphosphine ligands often provide the best results.[2]

  • Base Selection: The strength, solubility, and nature of the base are critical for catalyst turnover.[3] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄) are commonly used.[1][4]

  • Solvent Choice: The solvent must be anhydrous and capable of dissolving the reagents. Toluene, dioxane, and THF are common choices.[5][6]

  • Reaction Temperature: The temperature needs to be carefully controlled to balance reaction rate with catalyst stability and potential side reactions.[1]

  • Inert Atmosphere: The reaction is sensitive to oxygen, so maintaining an inert atmosphere (e.g., argon or nitrogen) is essential to prevent catalyst deactivation.[5]

Q2: Which palladium precursor should I use? A Pd(0) source, a Pd(II) salt, or a precatalyst?

A2: While Pd(0) sources (like Pd₂(dba)₃) and Pd(II) salts (like Pd(OAc)₂) can be used, it is almost always preferable to use a well-defined palladium precatalyst (e.g., XPhos Pd G3, RuPhos Pd G4).[7] Precatalysts offer superior performance because they provide a reliable and clean in-situ formation of the active Pd(0) catalytic species, leading to more reproducible results and often allowing for lower catalyst loadings.[7][8]

Q3: My bromopyridine substrate has other functional groups. Will they interfere with the reaction?

A3: It depends on the functional group. The Buchwald-Hartwig amination is known for its good functional group tolerance, but some groups can be problematic.

  • Protic Groups: Groups like alcohols (-OH) or unprotected secondary amines (-NH-) can interfere. Using a strong base like LiHMDS can sometimes allow for the coupling of substrates with protic functional groups.[4]

  • Electrophilic Groups: Esters and nitro groups can be incompatible with strong alkoxide bases like NaOtBu.[4] Weaker bases like K₂CO₃ or K₃PO₄ may be required, though this can lead to lower reaction rates.[4]

  • Coordinating Groups: Functional groups that can coordinate to palladium, such as azo groups, may poison the catalyst.[4]

Q4: Can I use ammonia directly as a coupling partner?

A4: Directly using ammonia is extremely challenging due to its tight binding with palladium complexes.[9] It is more common to use "ammonia equivalents" like benzophenone imine, followed by hydrolysis to yield the primary aminopyridine.[9][10] However, specialized catalyst systems using Josiphos-type ligands have been developed for the direct coupling of ammonia.[9]

Troubleshooting Guide

This guide addresses common issues encountered during the Buchwald-Hartwig amination of bromopyridines.

Issue 1: Low or No Conversion of Starting Material
Possible Cause Troubleshooting Step Rationale
Inactive Catalyst Use a new bottle of catalyst/precatalyst. Ensure all reagents and solvents are anhydrous and degassed.[7]The Pd(0) catalyst is sensitive to air and moisture. Impurities can deactivate the catalyst.[1]
Incorrect Base Switch to a stronger, non-nucleophilic base (e.g., from K₂CO₃ to NaOtBu or LiHMDS).[1] Ensure the base is fresh and anhydrous.The base is crucial for the deprotonation step in the catalytic cycle. Its strength and solubility are key.[1][3]
Suboptimal Ligand Screen different biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos).The ligand's steric and electronic properties are critical for stabilizing the catalyst and promoting the reaction steps. The optimal ligand is substrate-dependent.[11]
Insufficient Temperature Increase the reaction temperature in 10-20 °C increments.[1]Higher temperatures can overcome the activation energy barrier, but excessive heat can degrade the catalyst.
Short Reaction Time Extend the reaction time and monitor progress by TLC, LC-MS, or GC-MS.[1][5]The reaction may be slow to reach completion, especially with less reactive substrates.
Issue 2: Formation of Side Products
Side Product Possible Cause Troubleshooting Step Rationale
Hydrodehalogenation Catalyst deactivation or competing β-hydride elimination.[1][9]Use a bulkier phosphine ligand. Ensure a sufficiently high concentration of the amine nucleophile.Bulky ligands can favor the desired reductive elimination over β-hydride elimination.[12]
Homocoupling (Dimerization) Inefficient trapping of the oxidative addition complex by the amine.Increase the concentration or equivalents of the amine. Consider a more active catalyst system to speed up the C-N coupling step.Faster amination can outcompete the homocoupling pathway.[1]
Diarylation of Primary Amine The product (a secondary amine) is more reactive than the starting primary amine.Use a ligand designed for primary amines (e.g., BrettPhos).[4] Adjust stoichiometry (use a slight excess of the bromopyridine).Specialized ligands can provide selectivity for mono-arylation.[11]

Catalyst and Ligand Selection Data

The choice of ligand is critical and depends heavily on the nature of the amine coupling partner.

Amine TypeRecommended Ligand(s)Palladium Source / PrecatalystTypical BaseSolventTemp (°C)
Primary Alkylamines BrettPhos[4], L18 (a dialkylbiarylphosphine)[11]BrettPhos Pd G3/G4LiHMDS, NaOtBuTHF, Toluene65 - 100
Secondary Alkylamines RuPhos[4], L15 (a biarylphosphine)[11]RuPhos Pd G3/G4NaOtBu, K₃PO₄Toluene, Dioxane80 - 110
Primary Anilines XPhos, BINAP[9]XPhos Pd G2/G3, Pd₂(dba)₃NaOtBu, K₂CO₃Toluene80 - 110
Amides / NH-Heterocycles tBuBrettPhos, DavePhos, tBuXPhos[4]tBuBrettPhos Pd G3K₂CO₃, K₃PO₄Dioxane, Toluene100 - 120

Note: This table provides general starting points. Optimization is often necessary for specific substrate combinations.[5]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of Bromopyridines

This protocol is a generalized starting point and may require optimization for specific substrates.

Materials:

  • Bromopyridine (1.0 equivalent)

  • Amine (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., RuPhos Pd G4, 1-2 mol%)

  • Base (e.g., NaOtBu, 1.5 - 2.5 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst and the base under an inert atmosphere.

  • Add Reagents: Add the bromopyridine to the tube. If the amine is a solid, add it at this stage.

  • Inerting: Seal the tube, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[5]

  • Add Liquids: Add the anhydrous, degassed solvent via syringe. If the amine is a liquid, add it via syringe at this point.[5]

  • Heating and Monitoring: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[5] Monitor the reaction's progress using a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).[5]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired aminopyridine.[5]

Visualizations

Experimental Workflow Diagram

Buchwald_Hartwig_Workflow General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction Setup (Inert Atmosphere) cluster_workup Work-up & Purification prep_glass Oven-Dry Glassware prep_reagents Ensure Anhydrous & Degassed Reagents/Solvents add_solids Add Precatalyst, Base, Bromopyridine prep_reagents->add_solids inert Evacuate & Backfill with Ar/N2 (3x) add_solids->inert add_liquids Add Solvent & Liquid Amine inert->add_liquids heat Heat & Stir (80-110 °C) add_liquids->heat monitor Monitor by TLC / LC-MS heat->monitor cool Cool to RT monitor->cool quench Quench (aq. NH4Cl) cool->quench extract Extract & Wash quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify final_product final_product purify->final_product Pure Product

Caption: A typical workflow for the Buchwald-Hartwig amination of bromopyridines.

Troubleshooting Logic Diagram

Troubleshooting_Logic Troubleshooting Decision Tree start Reaction Issue? low_conversion Low / No Conversion start->low_conversion Yes side_products Side Products Observed start->side_products No, but... check_reagents Check Reagent Quality (Anhydrous, Degassed) low_conversion->check_reagents screen_ligands Screen Ligands check_reagents->screen_ligands Reagents OK change_base Use Stronger Base (e.g., NaOtBu, LiHMDS) screen_ligands->change_base No Improvement increase_temp Increase Temperature change_base->increase_temp No Improvement success Reaction Optimized increase_temp->success hydrodehalogenation Hydrodehalogenation? side_products->hydrodehalogenation use_bulky_ligand Use Bulkier Ligand hydrodehalogenation->use_bulky_ligand Yes homocoupling Homocoupling? hydrodehalogenation->homocoupling No use_bulky_ligand->success increase_amine Increase Amine Concentration homocoupling->increase_amine Yes diarylation Diarylation? homocoupling->diarylation No increase_amine->success use_selective_ligand Use Selective Ligand (e.g., BrettPhos) diarylation->use_selective_ligand Yes diarylation->success No use_selective_ligand->success

Caption: A decision tree for troubleshooting common Buchwald-Hartwig amination issues.

References

Technical Support Center: Purification of Crude 3-Arylpyrazolo[1,5-a]pyridine Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 3-arylpyrazolo[1,5-a]pyridine products.

Troubleshooting Guides

Issue 1: Poor Separation or Co-elution of Product and Impurities during Column Chromatography

Q1: My 3-arylpyrazolo[1,5-a]pyridine is not separating from a closely related impurity on a silica gel column. What can I do?

A1: This is a common issue due to the similar polarity of structurally related compounds. Here are several strategies to improve separation:

  • Solvent System Optimization:

    • Fine-tune the eluent polarity: A slight adjustment in the solvent ratio can significantly impact separation. Prepare a series of TLC plates with varying solvent systems (e.g., gradually increasing the polar solvent by 1-2% increments) to identify the optimal mobile phase for separation. A good starting point for many pyrazolo[1,5-a]pyridine derivatives is a mixture of ethyl acetate and petroleum ether or hexanes.[1]

    • Try alternative solvent systems: If hexane/ethyl acetate mixtures are ineffective, consider other solvent systems. For nitrogen-containing heterocyclic compounds like pyrazolo[1,5-a]pyridines, systems such as dichloromethane/methanol or chloroform/methanol can be effective.[2][3]

    • Additive incorporation: For basic compounds, adding a small amount of a base like triethylamine or pyridine (typically 0.1-1%) to the eluent can improve peak shape and separation by minimizing tailing on the silica gel.[2]

  • Stationary Phase and Column Parameters:

    • Change the adsorbent: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina (basic or neutral) or a reverse-phase silica gel (C18).

    • Column dimensions and packing: Use a longer, narrower column for better resolution. Ensure the column is packed uniformly to avoid channeling. A well-packed column should not have any cracks or patches.[2]

Q2: My compound is streaking or tailing on the TLC plate and the column. How can I resolve this?

A2: Tailing is often observed with basic compounds like pyridines on acidic silica gel.

  • Use a basic modifier: As mentioned above, adding a small amount of triethylamine or pyridine to your eluent system can neutralize the acidic sites on the silica gel and reduce tailing.[2]

  • Sample loading: Ensure your crude sample is fully dissolved in a minimal amount of solvent before loading it onto the column. Overloading the column can also lead to poor separation and tailing. Adsorbing the crude mixture onto a small amount of silica gel and then loading the dry powder onto the column can sometimes improve results.[3]

Frequently Asked Questions (FAQs)

General Purification

Q3: What are the most common methods for purifying crude 3-arylpyrazolo[1,5-a]pyridines?

A3: The most frequently employed purification techniques for this class of compounds are:

  • Flash Column Chromatography: This is the workhorse method for routine purification, offering a good balance of speed and resolution.[1][2]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For difficult separations or to achieve very high purity, reverse-phase prep-HPLC is often used.[4][5] This technique is particularly useful for purifying libraries of compounds.[4]

  • Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective and scalable method for obtaining very pure crystalline material.

Column Chromatography

Q4: What is a good starting solvent system for the column chromatography of a novel 3-arylpyrazolo[1,5-a]pyridine?

A4: A common and effective starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate.[1][2] You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity based on TLC analysis. The ideal Rf value for the desired compound on a TLC plate for good column separation is typically around 0.3.[2]

Q5: My product seems to be insoluble in common chromatography solvents. What should I do?

A5: Poor solubility can be a challenge.

  • Explore a wider range of solvents: Test the solubility of your crude product in various solvents, including dichloromethane, chloroform, acetone, and acetonitrile.

  • Consider a different purification method: If solubility in typical normal-phase chromatography solvents is very low, reverse-phase HPLC, where mobile phases are typically mixtures of water and acetonitrile or methanol, might be a better option. The solubility of some imidazo[1,2-a]pyridine derivatives has been shown to be low in aqueous solutions at neutral pH.[6]

Preparative HPLC

Q6: When should I choose preparative HPLC over column chromatography?

A6: Preparative HPLC is generally recommended in the following scenarios:

  • Difficult separations: When impurities are very close in polarity to your product and cannot be separated by column chromatography.

  • High purity required: When a purity level of >98% is necessary, for example, for biological assays or reference standards.[4]

  • Small scale: For purifying small quantities of material where column chromatography might lead to significant sample loss.

Impurity Profile

Q7: What are the likely impurities I might encounter in my crude 3-arylpyrazolo[1,5-a]pyridine product?

A7: The nature of impurities will depend on the synthetic route. Common impurities include:

  • Unreacted starting materials.

  • Reagents and catalysts from the reaction.

  • Byproducts from side reactions. For instance, in syntheses involving cyclocondensation, isomeric products or incompletely cyclized intermediates may be present.

Data Presentation

Table 1: Recommended Solvent Systems for Column Chromatography of Pyrazolo[1,5-a]pyridine Derivatives

Compound Class/DerivativeStationary PhaseEluent SystemAdditive (if any)Reference
General 3-arylpyrazolo[1,5-a]pyridinesSilica GelHexane/Ethyl Acetate0.1% Triethylamine[2]
3-Formylpyrazolo[1,5-a]pyrimidinesSilica Gel (100-200 mesh)Ethyl Acetate/Petroleum Ether (1:4)None mentioned[1]
Phenyl(pyridin-2-yl)methanol intermediateSilica Gel30% Ethyl Acetate/HexaneNone mentioned[7]
3-Methyl-1-phenylimidazo[1,5-a]pyridineSilica Gel20% Ethyl Acetate/HexaneNone mentioned[7]
Diethyl (2-phenylpyrazolo[1,5-a]pyridin-3-yl)phosphonateSilica GelChloroform/Methanol (50:1)None mentioned[8]

Table 2: Purity and Yield Data for Purified Pyrazolo[1,5-a]pyridine Derivatives from Literature

Purification MethodCompound TypeAchieved PurityYieldReference
Column Chromatography3-Methyl-1-phenylimidazo[1,5-a]pyridineNot specified97%[7]
Preparative HPLC-MSLibrary of diverse scaffoldsMedian of 97% (UHPLC)Not specified[4]
Column ChromatographyPhenyl(pyridin-2-yl)methanolNot specified92%[7]
LC/MS analysis3-Nitroimidazo[1,2-a]pyridine derivatives>95%Not specified[6]

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various ratios of a solvent system (e.g., hexane:ethyl acetate).

    • Visualize the spots under UV light to determine the optimal eluent for separation (target Rf of ~0.3 for the product).

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of a glass column.

    • Add a thin layer of sand.

    • In a beaker, make a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, tapping the sides to ensure even packing and remove air bubbles.

    • Add a thin layer of sand on top of the silica bed.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the initial eluent or a more polar solvent if necessary.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent to obtain a dry powder.

    • Carefully add the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the solvent system determined from the TLC analysis.

    • If a gradient elution is needed, gradually increase the polarity of the mobile phase.

    • Collect fractions in test tubes or flasks.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified 3-arylpyrazolo[1,5-a]pyridine.

Protocol 2: General Workflow for Preparative HPLC Purification

  • Analytical Method Development:

    • Develop an analytical HPLC method to separate the target compound from impurities.

    • Optimize the mobile phase (e.g., water/acetonitrile or water/methanol with additives like formic acid or trifluoroacetic acid), column type (e.g., C18), and gradient.

  • Solubility Test:

    • Determine the solubility of the crude sample in the HPLC mobile phase to prepare a concentrated injection solution.

  • Preparative Run:

    • Scale up the analytical method to a preparative HPLC system with a larger column.

    • Inject the dissolved crude sample.

    • Collect fractions based on the retention time of the target compound, often using a UV detector and/or a mass spectrometer to trigger fraction collection.[4]

  • Post-Purification:

    • Analyze the collected fractions by analytical HPLC to confirm purity.

    • Combine the pure fractions.

    • Remove the HPLC solvents, often by lyophilization (freeze-drying) if water is present, to isolate the final product.

Visualizations

Purification_Workflow crude_product Crude 3-Arylpyrazolo[1,5-a]pyridine tlc TLC Analysis for Solvent System crude_product->tlc recrystallization Recrystallization crude_product->recrystallization If Crystalline column_chrom Flash Column Chromatography tlc->column_chrom Good Separation prep_hplc Preparative HPLC tlc->prep_hplc Poor Separation analysis Purity Check (NMR, LC-MS) column_chrom->analysis prep_hplc->analysis recrystallization->analysis pure_product Pure Product (>95%) analysis->pure_product

Caption: General purification workflow for 3-arylpyrazolo[1,5-a]pyridines.

Troubleshooting_Column_Chromatography cluster_solutions Potential Solutions start Poor Separation in Column Chromatography sol_1 Adjust Eluent Polarity (Fine-tune ratio) start->sol_1 Co-elution sol_2 Change Solvent System (e.g., DCM/MeOH) start->sol_2 Co-elution sol_3 Add Base Modifier (e.g., 0.1% TEA) start->sol_3 Tailing/Streaking sol_4 Use Different Stationary Phase (e.g., Alumina) start->sol_4 Persistent Issues

Caption: Troubleshooting guide for column chromatography separation issues.

References

Troubleshooting low yields in the synthesis of pyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyridine

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low yields during the synthesis of pyrazolo[1,5-a]pyridines. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered in key synthetic methodologies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield in [3+2] Cycloaddition Reactions

Q1: I am experiencing low yields in the [3+2] cycloaddition reaction between an N-aminopyridine derivative and an alkyne/alkene. What are the potential causes and how can I improve the yield?

A1: Low yields in [3+2] cycloaddition reactions for pyrazolo[1,5-a]pyridine synthesis can arise from several factors. A systematic approach to troubleshooting is recommended:

  • Purity of Starting Materials: Ensure the high purity of your N-aminopyridine and alkyne or alkene starting materials. Impurities can lead to side reactions and a decrease in the desired product yield. Recrystallization or column chromatography of starting materials may be necessary.

  • Reaction Conditions:

    • Solvent: The choice of solvent can significantly influence the reaction outcome. While various solvents can be used, acetonitrile has been shown to be effective.[1] A solvent screen may be necessary to identify the optimal medium for your specific substrates.

    • Temperature and Method: Conventional heating may not always provide the best yields. Consider alternative energy sources. For instance, ultrasonic irradiation has been demonstrated to significantly improve yields and reduce reaction times compared to conventional heating.[1][2]

    • Catalyst: While many [3+2] cycloadditions for this synthesis are catalyst-free, the presence of a catalyst does not seem to negatively impact the reaction and in some specific cases might be beneficial.[1] However, it is often not a primary factor for yield improvement in this specific reaction type.[1][2]

  • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent product degradation from prolonged reaction times or excessive heating.

Troubleshooting Workflow for Low Yield in [3+2] Cycloaddition

start Low Yield in [3+2] Cycloaddition check_purity Check Purity of Starting Materials start->check_purity Potential Cause optimize_conditions Optimize Reaction Conditions start->optimize_conditions Potential Cause monitor_reaction Monitor Reaction Progress (TLC) start->monitor_reaction Good Practice purify_sm Purify Starting Materials check_purity->purify_sm Solution solvent_screen Solvent Screen (e.g., Acetonitrile) optimize_conditions->solvent_screen Action energy_source Consider Alternative Energy Source (e.g., Sonication) optimize_conditions->energy_source Action optimize_time Determine Optimal Reaction Time monitor_reaction->optimize_time Outcome A N-amino-2-iminopyridine + 1,3-dicarbonyl (enol) B Adduct A A->B Nucleophilic Addition (AcOH activation) C Intermediate B (Oxidative Dehydrogenation) B->C [O₂] D Intermediate C (Cyclization) C->D E Pyrazolo[1,5-a]pyridine (Dehydration) D->E - H₂O

References

Overcoming challenges in the scale-up of 3-Bromopyrazolo[1,5-a]pyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the scale-up of 3-Bromopyrazolo[1,5-a]pyridine synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of this compound and its derivatives.

Question: We are experiencing a significant drop in yield upon scaling up the bromination of our pyrazolo[1,5-a]pyridine substrate. What are the likely causes and how can we mitigate this?

Answer:

A decrease in yield during scale-up is a common challenge. The primary causes often relate to mass and heat transfer limitations that are not apparent at the lab scale.

Potential Causes & Solutions:

  • Inadequate Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions. Inefficient mixing can also cause poor distribution of reagents.[1]

    • Solution: Increase the stirring speed or evaluate the reactor's impeller design to ensure proper vortexing and homogenous mixing. For solid reagents, ensure they are fully dissolved or effectively suspended before adding other reactants.

  • Poor Temperature Control: Bromination reactions are often exothermic. The lower surface-area-to-volume ratio in large reactors makes heat dissipation less efficient, potentially leading to temperature spikes that cause product degradation or byproduct formation.

    • Solution: Employ a jacketed reactor with an efficient cooling system. Add the brominating agent (e.g., N-Bromosuccinimide, Bromine) slowly and controllably, monitoring the internal temperature closely.[2] Consider diluting the reaction mixture to better manage the exotherm.

  • Incomplete Reaction: Reaction times established on a small scale may not be sufficient for larger batches due to slower mixing and heat transfer.[1]

    • Solution: Monitor the reaction to completion using appropriate analytical methods like TLC or HPLC before initiating work-up. It may be necessary to extend the reaction time at the target temperature.

Question: Upon scaling up, we are observing the formation of di-brominated and other impurities that were not significant in our small-scale trials. How can we improve the selectivity of our reaction?

Answer:

Controlling regioselectivity and preventing over-reaction is critical for purity at scale.

Potential Causes & Solutions:

  • Excess Brominating Agent: The primary cause of di-bromination is an excess of the brominating agent.[1] Localized high concentrations due to poor mixing can exacerbate this issue.

    • Solution: Carefully control the stoichiometry of the brominating agent. Use slow, portion-wise, or dropwise addition of the reagent to maintain a low concentration in the reaction vessel.[1][2]

  • Reaction Temperature: Higher-than-intended reaction temperatures can decrease selectivity and lead to the formation of undesired isomers or byproducts.

    • Solution: Maintain strict temperature control throughout the addition and reaction period. Running the reaction at a lower temperature, if feasible, can often improve selectivity.

  • Starting Material Purity: Impurities in the starting pyrazolo[1,5-a]pyridine can lead to unexpected side products that become more prominent on a larger scale.

    • Solution: Ensure the purity of all starting materials and solvents before use.

Question: We are facing difficulties with product isolation. The crude product is oily and difficult to crystallize during work-up. What strategies can we employ?

Answer:

Product isolation on a large scale requires robust and reproducible crystallization procedures.

Potential Causes & Solutions:

  • Residual Solvents: Trapped solvents from the reaction or extraction steps can inhibit crystallization.

    • Solution: Ensure solvents are thoroughly removed under reduced pressure. Consider a solvent swap to a more suitable crystallization medium.

  • Impurities: The presence of impurities can act as crystallization inhibitors.

    • Solution: Perform a wash of the crude organic solution with water or brine to remove water-soluble impurities. A charcoal treatment can sometimes remove colored or polymeric impurities.[3] If impurities are persistent, a slurry wash of the crude solid in a solvent that dissolves the impurities but not the product can be effective.

  • Inappropriate Crystallization Solvent: The solvent system used for small-scale crystallization may not be optimal for larger volumes.

    • Solution: Screen a variety of solvent systems (e.g., isopropanol, ethanol, ethyl acetate, heptane, and their mixtures) to find conditions that reliably produce a crystalline solid. Seeding the solution with a small amount of pure crystalline product can initiate crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing the this compound core?

A1: The synthesis often involves a two-step process: first, the formation of the pyrazolo[1,5-a]pyridine ring system, followed by bromination. A common strategy for the ring formation is the N-amination of a substituted pyridine, followed by a 1,3-dipolar cycloaddition with an appropriate three-carbon component like a propiolate ester.[4] The subsequent step is typically an electrophilic bromination at the 3-position using reagents like N-Bromosuccinimide (NBS) or bromine in a suitable solvent such as DMF or acetic acid.[2]

Q2: What are the critical safety considerations when scaling up a bromination reaction?

A2: Bromination reactions require careful safety assessment.

  • Exothermicity: As mentioned, these reactions can be highly exothermic. A reaction safety study (e.g., using Reaction Calorimetry - RC1) is recommended to understand the thermal profile and potential for thermal runaway.

  • Reagent Handling: Bromine is highly corrosive and toxic. NBS is a safer alternative but should still be handled with care in a well-ventilated area. All personnel should use appropriate personal protective equipment (PPE).

  • Quenching: The reaction quench should be controlled. Quenching with a reducing agent like sodium thiosulfate or sodium bisulfite is often used to neutralize any excess bromine. This quenching step can also be exothermic and should be performed carefully.

Q3: How can we effectively monitor reaction progress on a large scale?

A3: In-process controls (IPCs) are crucial for scale-up. While TLC is useful, HPLC provides more quantitative and reliable data. Sampling from a large, potentially heterogeneous mixture requires a standardized procedure to ensure the sample is representative. Samples should be taken periodically to track the disappearance of starting material and the appearance of the product, allowing for a clear determination of the reaction endpoint.

Data Presentation

Table 1: Comparison of Bromination Conditions for Pyrazolo[1,5-a]pyrimidine Derivatives

SubstrateBrominating AgentSolventTemp. (°C)Time (h)Yield (%)Reference
5-Chloro-pyrazolo[1,5-a]pyrimidineN-BromosuccinimideDMF20194[2]
5-Chloro-pyrazolo[1,5-a]pyrimidineBromineAcetic AcidRT182 (combined)[2]
2-Aminopyridine (for comparison)BromineAcetic Acid20-50162-67[3]

This table illustrates that different brominating agents and solvents can be employed, with NBS in DMF often providing high yields at room temperature.

Experimental Protocols

Protocol: Synthesis of 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine [2]

This procedure is adapted from a reported synthesis and serves as a representative example.

  • Charging the Reactor: To a suitable reactor, charge 5-Chloropyrazolo[1,5-a]pyrimidine (1.0 eq, 22.34 mmol, 3.43 g) and suspend it in dimethylformamide (DMF, approx. 17.5 mL/g).

  • Reagent Addition: While stirring at room temperature (approx. 20°C), add N-bromosuccinimide (NBS) (1.1 eq, 24.57 mmol, 4.37 g) in small portions.

  • Reaction: Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up and Isolation: Quench the reaction by adding water (approx. 44 mL/g of starting material). The product will precipitate out of the solution.

  • Filtration and Drying: Collect the precipitate by vacuum filtration and wash the filter cake with water. Dry the resulting yellowish solid to yield the desired compound. (Reported yield: 94%).

Visualizations

Below are diagrams illustrating key workflows and pathways relevant to the scale-up process.

TroubleshootingWorkflow cluster_yield Yield Troubleshooting cluster_impurity Purity Troubleshooting cluster_isolation Isolation Troubleshooting Start Issue Detected During Scale-Up LowYield Low Yield Start->LowYield HighImpurity High Impurity Profile Start->HighImpurity IsolationProblem Isolation Issues (Oily, Poor Crystallization) Start->IsolationProblem CheckMixing Evaluate Mixing Efficiency - Increase Stirring Speed - Check Impeller Design LowYield->CheckMixing CheckTemp Verify Temperature Control - Slow Reagent Addition - Ensure Adequate Cooling LowYield->CheckTemp CheckTime Confirm Reaction Completion - Monitor by HPLC/TLC - Extend Reaction Time LowYield->CheckTime HighImpurity->CheckTemp CheckStoich Check Reagent Stoichiometry - Use 1.0-1.1 eq Brominating Agent - Add in Portions HighImpurity->CheckStoich CheckPurity Analyze Starting Materials - Re-purify if necessary HighImpurity->CheckPurity SolventScreen Optimize Crystallization - Screen Solvents/Mixtures - Use Seeding IsolationProblem->SolventScreen CrudePurify Purify Crude Material - Slurry Wash - Charcoal Treatment IsolationProblem->CrudePurify

Caption: Troubleshooting workflow for common scale-up issues.

ReactionPathway cluster_0 Step 1: Ring Formation cluster_1 Step 2: Bromination Pyridine Substituted Pyridine N_Amination N-Amination (e.g., MSH) Pyridine->N_Amination Intermediate N-Aminopyridinium Salt N_Amination->Intermediate Cycloaddition Cycloaddition (e.g., Ethyl Propiolate) Intermediate->Cycloaddition Pyrazolo Pyrazolo[1,5-a]pyridine Core Cycloaddition->Pyrazolo Bromination Electrophilic Bromination (e.g., NBS) Pyrazolo->Bromination FinalProduct This compound Bromination->FinalProduct

Caption: General synthetic pathway for 3-Bromopyrazolo[1,5-a]pyridines.

References

Technical Support Center: Best Practices for Handling Air-Sensitive Palladium Catalysts in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides best practices, troubleshooting advice, and frequently asked questions (FAQs) for handling air-sensitive palladium catalysts in cross-coupling reactions. Proper handling is critical to ensure catalyst activity, reaction reproducibility, and safety.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to handle many palladium catalysts under an inert atmosphere?

A1: The catalytically active species in many cross-coupling reactions is a Pd(0) complex.[1] These species are often electron-rich and highly sensitive to atmospheric oxygen.[2] Exposure to air can lead to oxidation of the Pd(0) to an inactive Pd(II) state, which can halt the catalytic cycle.[2] Furthermore, many phosphine ligands used to stabilize the palladium center are themselves air-sensitive and can be oxidized to phosphine oxides, which are poor ligands for palladium.

Q2: What are the visible signs of catalyst decomposition?

A2: A common visual indicator of catalyst decomposition is the formation of a black precipitate, known as palladium black.[2][3] This sponge-like form of elemental palladium has a large surface area but is often catalytically inactive in cross-coupling reactions as it signifies the aggregation of the palladium species out of the solution phase.[4][5] A color change in the reaction mixture, for instance, from a pale yellow to a dark brown or black, can also indicate catalyst degradation.[6]

Q3: What is the difference between using a glovebox and a Schlenk line?

A3: Both gloveboxes and Schlenk lines are used to create an inert atmosphere for handling air-sensitive reagents.[7]

  • Glovebox: A sealed chamber filled with a high-purity inert gas (usually argon or nitrogen). It allows for the direct manipulation of solids and liquids in an inert environment, making it ideal for weighing out catalysts and preparing stock solutions.[8]

  • Schlenk line: A dual-manifold glassware system connected to a vacuum pump and a source of inert gas. It is used to perform reactions under an inert atmosphere in individual flasks. This technique involves cycles of evacuating the air from the flask and backfilling with inert gas.[9]

For the highest level of atmospheric control, especially when handling highly sensitive catalysts, a glovebox is preferred for preparing catalyst solutions, which can then be used in reactions set up on a Schlenk line.

Q4: How can I tell if my reaction failed due to poor inerting technique?

A4: Poor inerting can lead to several observable issues:

  • Low or no product yield: This is the most common sign of catalyst deactivation due to oxygen exposure.[2][3]

  • Formation of palladium black: As mentioned, this indicates catalyst aggregation and decomposition.[2][3]

  • Inconsistent results: If you observe significant variability in yield between identical reactions, it may be due to inconsistent atmospheric control.

  • Homocoupling of boronic acids (in Suzuki-Miyaura reactions): The presence of oxygen can promote the unwanted side reaction where two boronic acid molecules couple with each other.[1]

Q5: Are "air-stable" palladium precatalysts truly stable in air?

A5: While many modern palladium precatalysts are solids that can be weighed in the air for brief periods without significant decomposition, they are still sensitive to air and moisture once dissolved in a reaction mixture, especially at elevated temperatures and in the presence of a base.[10][11] It is always best practice to handle these catalysts under an inert atmosphere, particularly during reaction setup, to ensure consistent results.

Troubleshooting Guides

Issue 1: Low or No Product Yield

If you are experiencing low or no product yield, a systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed reagents Step 1: Verify Reagents & Substrates start->reagents catalyst_system Step 2: Evaluate Catalyst System reagents->catalyst_system If pure sub_purity Check Purity of Starting Materials reagents->sub_purity sub_stability Assess Stability (e.g., Protodeboronation) reagents->sub_stability conditions Step 3: Scrutinize Reaction Conditions catalyst_system->conditions cat_active Is the Catalyst Active? (Source, Age, Handling) catalyst_system->cat_active ligand_appropriate Is the Ligand Appropriate? (Sterics, Electronics) catalyst_system->ligand_appropriate precat_activation Was Precatalyst Activation Successful? catalyst_system->precat_activation optimization Step 4: Systematic Optimization conditions->optimization degassing Was Degassing Sufficient? (Check for O₂) conditions->degassing base_solvent Check Base & Solvent (Solubility, Strength) conditions->base_solvent temperature Is Temperature Optimal? conditions->temperature end Yield Improved optimization->end screen Perform Systematic Screen (Ligand, Base, Solvent) optimization->screen additives Consider Additives (e.g., Phase Transfer Catalysts) optimization->additives G A 1. Oven-dry glassware and cool under inert gas. B 2. Add solids (aryl halide, boronic acid, base, catalyst) to the flask. A->B C 3. Seal the flask with a septum and connect to the Schlenk line. B->C D 4. Perform 3x vacuum/inert gas backfill cycles. C->D E 5. Add degassed solvent via syringe. D->E F 6. Heat the reaction to the desired temperature with stirring. E->F

References

Identifying and minimizing byproducts in C-N coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in C-N coupling reactions.

Troubleshooting Guide

This guide addresses common issues encountered during C-N coupling experiments, offering potential causes and actionable solutions in a question-and-answer format.

Question 1: I am observing a low yield or no reaction in my Buchwald-Hartwig amination. What are the common causes and how can I fix it?

Answer:

Low or no yield in Buchwald-Hartwig aminations can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Inactive Catalyst: The active Pd(0) species may not be generated or has decomposed.

    • Solution: Ensure an inert atmosphere is maintained throughout the reaction setup and duration, as Pd(0) catalysts are sensitive to oxygen.[1] Use fresh, high-quality palladium precursors and ligands. Consider using a pre-catalyst which can be more stable and reliable.[2]

  • Poor Reagent Quality: Impurities in the starting materials can poison the catalyst.

    • Solution: Purify the aryl halide and amine before use. Liquid amines can be distilled or filtered through a plug of activated alumina.[3] Ensure the base is of high purity and stored under anhydrous conditions.

  • Inappropriate Reaction Conditions: The chosen ligand, base, solvent, or temperature may not be optimal for your specific substrates.

    • Solution: Screen a variety of ligands, bases, and solvents. Sterically hindered and electron-rich ligands often improve catalytic activity.[1] The base strength and solubility are critical; while strong bases like NaOtBu are common, weaker bases such as Cs₂CO₃ or K₃PO₄ may be necessary for base-sensitive functional groups.[1] Aprotic solvents like toluene or dioxane are frequently used.[1] Insufficient temperature can lead to a sluggish reaction, while excessive heat can cause catalyst decomposition.[1]

  • Poor Solubility: One or more components of the reaction mixture may not be sufficiently soluble in the chosen solvent.

    • Solution: Visually inspect the reaction. If significant amounts of solids remain, consider a solvent system with better solubilizing properties or a co-solvent.[2]

Question 2: My reaction is producing a significant amount of hydrodehalogenation byproduct (Ar-H instead of Ar-NR₂). How can I minimize this?

Answer:

Hydrodehalogenation, where the aryl halide is reduced, is a common side reaction that competes with the desired C-N bond formation.[4] This occurs when β-hydride elimination from the palladium-amido intermediate is competitive with reductive elimination.[4]

Strategies to Minimize Hydrodehalogenation:

  • Ligand Selection: The choice of ligand is crucial.

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands can accelerate the rate of reductive elimination to form the C-N bond, which outcompetes the hydrodehalogenation pathway. Ligands like Xantphos, DavePhos, or XPhos are often effective.

  • Base Selection: The nature of the base can influence the extent of this side reaction.

    • Solution: While strong bases are often required, their interaction with the catalyst and substrates can be complex. Screening different bases, such as LHMDS or K₃PO₄, if NaOtBu is problematic, can be beneficial.

  • Solvent Choice: Protic solvents can sometimes serve as a hydrogen source.

    • Solution: Aprotic solvents like toluene, dioxane, or THF are generally preferred.

Question 3: I am observing a significant amount of biaryl homo-coupling byproduct (Ar-Ar). What causes this and how can I prevent it?

Answer:

Homo-coupling of the aryl halide is often a result of oxidative conditions.

Strategies to Minimize Homo-Coupling:

  • Maintain Inert Atmosphere: The primary cause of homo-coupling is often the presence of oxygen.

    • Solution: Ensure the reaction vessel is thoroughly purged of air and that a positive pressure of an inert gas (e.g., argon or nitrogen) is maintained. Solvents should be properly degassed before use.

  • Optimize Catalyst System: In some cases, the catalyst system itself can promote homo-coupling.

    • Solution: Screening different palladium precursors and ligands may be necessary. The choice of base can also play a role; for instance, in some systems, weaker bases might reduce the rate of homo-coupling.[5]

Question 4: When using a primary amine (R-NH₂), I am getting a mixture of mono- and di-arylated products (Ar-NHR and Ar₂NR). How can I improve the selectivity for mono-arylation?

Answer:

Controlling the selectivity for mono-arylation of primary amines can be challenging as the mono-arylated product can sometimes be more reactive than the starting primary amine.

Strategies to Improve Mono-arylation Selectivity:

  • Ligand Choice: Steric hindrance around the metal center can disfavor the formation of the bulkier diarylated product.

    • Solution: Use bulky phosphine ligands. Specific ligands have been developed to be highly selective for the mono-arylation of primary amines.[6]

  • Stoichiometry Control: Adjusting the ratio of reactants can influence the product distribution.

    • Solution: Using a slight excess of the primary amine relative to the aryl halide can favor the mono-arylated product.

  • Reaction Conditions: Temperature and reaction time can also affect selectivity.

    • Solution: Monitor the reaction closely and stop it once the starting aryl halide is consumed to prevent further reaction to the diarylated product. Lowering the reaction temperature may also improve selectivity in some cases.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in C-N coupling reactions?

A1: Common byproducts include:

  • Hydrodehalogenation: The aryl halide is reduced to the corresponding arene (Ar-H).[1]

  • Homo-coupling: Two molecules of the aryl halide couple to form a biaryl (Ar-Ar).

  • Diarylation: With primary amines, the desired mono-arylated product reacts further to give a diarylated amine (Ar₂NR).[1]

  • Aryl Hydroxylation: This can be an issue when using aqueous ammonia or hydroxide bases, leading to the formation of phenols (Ar-OH).[7]

Q2: How do I choose the right ligand for my C-N coupling reaction?

A2: The optimal ligand is highly dependent on the substrates.[1] Generally, bulky and electron-rich phosphine ligands are effective as they promote the crucial reductive elimination step.[1] For challenging substrates like aryl chlorides, more specialized and sterically demanding ligands are often required.[2] It is recommended to consult the literature for precedents with similar substrates.

Q3: What is the role of the base in the Buchwald-Hartwig amination?

A3: The base is required to deprotonate the amine, allowing it to coordinate to the palladium center and form the palladium-amido complex, which then undergoes reductive elimination.[8] The strength, solubility, and nature of the base can significantly impact the reaction rate and outcome.[8]

Q4: How can I identify the byproducts in my reaction mixture?

A4: The most common methods for identifying byproducts are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. GC-MS is excellent for separating volatile components and identifying them by their mass spectra.[9] NMR can provide detailed structural information about all components in the crude reaction mixture.

Q5: My reaction is complete, but I am having trouble removing the palladium catalyst from my product. What are the best methods?

A5: Residual palladium can be removed by several methods:

  • Filtration: Passing the reaction mixture through a pad of Celite can remove heterogeneous palladium.

  • Column Chromatography: Standard silica gel chromatography is often effective at separating the product from palladium residues.

  • Scavengers: Various solid-supported scavengers with high affinity for palladium (e.g., thiol-functionalized silica) can be used to selectively remove the metal.

  • Crystallization: Purifying the product by crystallization can leave palladium impurities in the mother liquor.

Data Presentation

The following tables summarize the influence of various reaction parameters on the formation of common byproducts in C-N coupling reactions. The data is compiled from various literature sources and is intended to be illustrative of general trends.

Table 1: Effect of Ligand Choice on Byproduct Formation in the Amination of an Aryl Bromide

LigandDesired Product Yield (%)Hydrodehalogenation (%)Diarylation (for 1° Amine) (%)
P(o-Tol)₃ModerateHigh (especially with 1° amines)Variable
BINAPGood-ExcellentLowModerate
XPhosExcellentVery LowLow
DavePhosExcellentLowLow

Table 2: Effect of Base on Byproduct Formation

BaseRelative StrengthDesired Product Yield (%)Comments
NaOtBuStrongOften HighCan cause degradation of base-sensitive functional groups.[10]
LHMDSStrongOften HighGood for many systems, but can also be too harsh for some substrates.
K₃PO₄ModerateVariableGood alternative for base-sensitive substrates.[1]
Cs₂CO₃WeakVariableOften requires higher temperatures; good functional group tolerance.[10]

Table 3: Effect of Solvent on Reaction Outcome

SolventPolarityBoiling Point (°C)General Observations
TolueneNon-polar111Commonly used, good for many systems.[2]
1,4-DioxanePolar aprotic101Frequently used, good solubilizing properties.[2]
THFPolar aprotic66Lower boiling point may require longer reaction times or sealed vessel.
t-BuOHPolar protic82Can be effective, especially with certain base/ligand combinations.

Experimental Protocols

Protocol 1: General Procedure for a Small-Scale Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed amination of an aryl halide. Note: This is a general guideline and should be optimized for specific substrates.

  • Reaction Setup:

    • To an oven-dried Schlenk flask or vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., Xantphos, 2-4 mol%).

    • Seal the flask with a rubber septum.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.[11]

  • Reagent Addition:

    • Under a positive pressure of inert gas, add the base (e.g., NaOtBu, 1.4 equiv.).

    • Add the amine (1.2 equiv.). If the amine is a liquid, it can be added via syringe.

    • Add anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of 0.1-0.5 M) via syringe.[2]

  • Reaction Execution:

    • Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C).

    • Stir the reaction mixture for the intended duration (e.g., 2-24 hours).

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS by periodically taking small aliquots from the reaction mixture.[11]

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by slowly adding water.[11]

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

    • Wash the organic layer with water and then with brine.[11]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[11]

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired product.[2]

Protocol 2: Byproduct Identification by GC-MS

  • Sample Preparation:

    • Take a small aliquot (e.g., 0.1 mL) of the crude reaction mixture.

    • Dilute the aliquot with a volatile organic solvent such as dichloromethane or ethyl acetate (e.g., 1 mL).[12]

    • Filter the diluted sample through a small plug of silica or a syringe filter to remove solid particles (like the base and salts) that could damage the GC column.[12]

    • Transfer the filtered solution to a GC vial.

  • GC-MS Analysis:

    • Injector Temperature: 250-280 °C.

    • Column: A standard non-polar column (e.g., DB-5ms or HP-5ms) is often suitable.

    • Oven Program: Start at a low temperature (e.g., 50-70 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

    • Mass Spectrometer: Use electron ionization (EI) at 70 eV. Scan a mass range of m/z 40-500.

  • Data Interpretation:

    • Identify the peaks for starting materials, the desired product, and known byproducts by their retention times and mass spectra.

    • Compare the mass spectra of unknown peaks to a library (e.g., NIST) to tentatively identify them.[9]

    • Hydrodehalogenation byproduct: Will have a molecular ion corresponding to the arene (Ar-H).

    • Homo-coupling byproduct: Will have a molecular ion corresponding to the biaryl (Ar-Ar).

    • Diarylation byproduct: Will have a molecular ion corresponding to Ar₂NR.

Protocol 3: Byproduct Analysis by ¹H NMR

  • Sample Preparation:

    • Take an aliquot of the crude reaction mixture.

    • Evaporate the solvent under reduced pressure or a stream of nitrogen.

    • If significant solid salts are present, perform a mini-workup by dissolving the residue in a suitable organic solvent, filtering through a small plug of silica gel in a Pasteur pipette, and then evaporating the solvent.[7]

    • Dissolve the resulting crude residue in a deuterated solvent (e.g., CDCl₃).[7]

    • Filter the solution into an NMR tube to remove any remaining particulates.

  • NMR Analysis:

    • Acquire a standard ¹H NMR spectrum.

    • Include an internal standard with a known concentration if quantitative analysis is desired.

  • Data Interpretation:

    • Hydrodehalogenation: Look for new aromatic signals corresponding to the Ar-H product. The integration of these signals relative to the product can give a ratio.

    • Homo-coupling: The biaryl product will often have a distinct set of aromatic signals, typically with different symmetry and chemical shifts compared to the starting material and product.

    • Diarylation: The N-H proton signal of the mono-arylated product will disappear, and the aromatic region may become more complex.

Protocol 4: Analysis by HPLC

  • Sample Preparation:

    • Prepare the sample as described for GC-MS, but dilute with the mobile phase or a compatible solvent (e.g., acetonitrile or methanol).

  • HPLC Method Development:

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase: A gradient elution with water (often containing 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol is typically effective for separating the various aromatic components.[8]

    • Detector: A UV detector set at a wavelength where all components have reasonable absorbance (e.g., 254 nm) is common. A diode-array detector (DAD) can provide UV spectra to help identify peaks.

  • Data Interpretation:

    • Identify peaks by comparing their retention times to those of authentic standards of the starting materials and expected products/byproducts.

    • The relative peak areas can be used to estimate the purity of the desired product and the relative amounts of byproducts.

Mandatory Visualization

G General Experimental Workflow for C-N Coupling cluster_prep 1. Reaction Setup cluster_exec 2. Reaction Execution cluster_workup 3. Work-up & Purification cluster_analysis 4. Product Analysis A Oven-dry glassware B Add Pd catalyst, ligand, and solid reagents A->B C Establish inert atmosphere (e.g., 3x evacuate/backfill Ar) B->C D Add anhydrous, degassed solvent C->D E Add liquid reagents (e.g., amine) D->E F Heat to desired temperature with stirring E->F G Monitor reaction progress (TLC, GC-MS, LC-MS) F->G H Cool to RT and quench G->H I Liquid-liquid extraction H->I J Dry organic layer and concentrate I->J K Purify by column chromatography J->K L Characterize pure product (NMR, MS, etc.) K->L

Caption: A general experimental workflow for a C-N coupling reaction.

G Troubleshooting Logic for C-N Coupling A Start: Reaction problem observed (e.g., low yield, byproducts) B Analyze crude reaction mixture (TLC, GC-MS, NMR) A->B C Are starting materials consumed? B->C D No Reaction / Low Conversion C->D No E Main byproduct is Ar-H (Hydrodehalogenation) C->E Yes, and... F Main byproduct is Ar-Ar (Homo-coupling) C->F Yes, and... G Main byproduct is Ar2NR (Diarylation) C->G Yes, and... L Other/Unknown Byproducts C->L Yes, and... H Check catalyst activity, reagent purity, and reaction conditions (T, time) D->H I Use bulkier/more electron-rich ligand. Screen bases. Ensure aprotic solvent. E->I J Ensure rigorous inert atmosphere. Degas solvent. F->J K Use bulkier ligand. Adjust stoichiometry (excess amine). Monitor reaction closely. G->K M Identify structure (MS, NMR). Consider side reactions of functional groups. L->M

References

Technical Support Center: Solvent Effects on the Rate of Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Buchwald-Hartwig amination. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the impact of solvents on this critical C-N bond-forming reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for a Buchwald-Hartwig amination to fail or give low yields due to solvent choice?

A1: One of the most common and often underestimated reasons for reaction failure or low yield is the poor solubility of the reactants, particularly the inorganic base, in the reaction solvent.[1] In addition to solubility issues, certain solvents can actively inhibit the palladium catalyst. Chlorinated solvents (like chloroform), acetonitrile, and pyridine have been reported to inhibit the reaction by binding to the palladium center and should be avoided.[2]

Q2: Which solvents are generally recommended for Buchwald-Hartwig aminations?

A2: A variety of solvents are successfully used, with the choice often depending on the specific substrates and base. Commonly employed solvents include:

  • Aromatic hydrocarbons: Toluene and xylene are frequently used and offer a good balance of reactant solubility and a high boiling point.[3]

  • Ethereal solvents: Dioxane, tetrahydrofuran (THF), cyclopentyl methyl ether (CPME), and 1,2-dimethoxyethane (DME) are also widely reported.[2]

  • Alcohol solvents: tert-Butanol and tert-Amyl alcohol can be effective, particularly in certain catalyst systems.[2]

  • "Greener" alternatives: Solvents like 2-methyltetrahydrofuran (2-MeTHF) and methyl tert-butyl ether (MTBE) are gaining popularity as more environmentally friendly options that can offer superior reactivity in some cases.[1]

Q3: How does solvent polarity affect the reaction rate and product distribution?

A3: Solvent polarity can have a significant impact. The reaction's product distribution has been shown to be strongly dependent on the class of the solvent.[4][5] A study investigating the reaction between p-bromotoluene and piperazine found that aprotic, nonpolar solvents like m-xylene provided the highest selectivity towards the desired monosubstituted product.[4][5] In contrast, polar aprotic solvents can sometimes promote side reactions like beta-hydride elimination.[6]

Q4: Can the choice of solvent help when using challenging aryl iodide substrates?

A4: Yes. While aryl iodides are typically highly reactive in other cross-coupling reactions, they can be problematic in Buchwald-Hartwig aminations. The iodide anion (I-) formed during the reaction can have an inhibitory effect, potentially by precipitating the palladium catalyst.[2] Using a nonpolar solvent like toluene, which has poor solubility for the iodide salt byproduct, can help mitigate this inhibition and improve reaction outcomes.[3][7]

Q5: Is it possible to run the reaction in mixed solvent systems or even without a solvent?

A5: Yes, mixed solvent systems are well-developed in reaction optimization, often to balance solubility and temperature requirements.[2] Additionally, solvent-free protocols have been shown to be highly effective for certain substrate combinations.[8]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments related to solvent effects.

Issue 1: Low or No Product Yield

Possible Cause Suggested Solution
Poor solubility of the base. The base may not be sufficiently soluble in your chosen solvent. Consider switching to a more appropriate solvent or using a mixed solvent system. For instance, cesium carbonate (Cs₂CO₃) has good solubility in a range of solvents.[2] Agitation rate is also critical, as dense inorganic bases can settle at the bottom of the reaction vessel.[2]
Catalyst inhibition by the solvent. Ensure you are not using solvents known to inhibit the palladium catalyst, such as chlorinated solvents, acetonitrile, or pyridine.[2]
Inhibition by iodide byproduct. If you are using an aryl iodide, the generated iodide salt may be inhibiting the catalyst. Switch to a nonpolar solvent like toluene to precipitate the salt and remove it from the catalytic cycle.[3][7]
Solvent not anhydrous or degassed. The presence of water and oxygen can negatively impact the reaction. Always use anhydrous, degassed solvents for best results.

Issue 2: Formation of Side Products (e.g., Hydrodehalogenation)

Possible Cause Suggested Solution
Solvent promoting β-hydride elimination. This side reaction can compete with the desired reductive elimination. It is sometimes promoted by polar aprotic solvents.[6] Consider switching to a nonpolar aprotic solvent like toluene or m-xylene.
Reaction temperature is too high for the chosen solvent. High temperatures can lead to catalyst decomposition and side reactions. Ensure the reaction temperature is appropriate for the boiling point and stability of your solvent.

Data Presentation

The selection of a suitable solvent is a critical parameter in optimizing the Buchwald-Hartwig amination. The following table, adapted from a study on the acyl Buchwald-Hartwig cross-coupling of amides, demonstrates the significant impact of solvent choice on product yield. While this is for an amide coupling, the general trends can provide a useful starting point for traditional aminations.

Table 1: Effect of Solvent on the Yield of Acyl Buchwald-Hartwig Cross-Coupling [1]

EntrySolventYield (%)Solvent Class
12-MeTHF98Ether
2CPME95Ether
3i-PrOAc81Ester
4p-Cymene75Hydrocarbon
5DEC65Carbonate
6MTBE63Ether
7Toluene45Hydrocarbon
8Dioxane35Ether
9DME33Ether
10THF<5Ether
11Acetonitrile<5Nitrile
12NMP<5Amide
13DMAc<5Amide
14DMF<5Amide

Reaction Conditions: Amide (1.0 equiv), 2,6-dimethylaniline (2.0 equiv), [Pd(IPr)(cin)Cl] (3 mol%), K₂CO₃ (3.0 equiv), solvent (0.25 M), 110 °C, 15 h.

Experimental Protocols

Protocol 1: General Procedure for a Buchwald-Hartwig Amination in Toluene

This protocol describes a representative amination reaction. Conditions should be optimized for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, 1-10 mol%)

  • Base (e.g., NaOtBu, 1.2-2.0 equiv)

  • Anhydrous, degassed toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, palladium pre-catalyst, phosphine ligand, and base.

  • Seal the flask with a septum and evacuate and backfill with an inert gas (repeat 3 times).

  • Under the inert atmosphere, add the amine (if liquid, via syringe; if solid, add with other solids).

  • Add anhydrous and degassed toluene via syringe to achieve the desired concentration (typically 0.1-0.5 M).

  • Place the sealed flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and/or brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: High-Throughput Screening of Solvents

This protocol outlines a general workflow for screening multiple solvents in parallel using a 96-well plate format.

Preparation:

  • Prepare stock solutions of the aryl halide, amine, and an internal standard in a suitable solvent (one that will be miscible with all solvents to be tested).

  • Dispense the palladium catalyst and ligand into each well of a 96-well reaction block.

  • Add the base to each well.

Reaction Setup (in an inert atmosphere glovebox):

  • Add the desired screening solvent to each well.

  • Add the aryl halide and amine stock solutions to all wells.

  • Add the internal standard stock solution to each well.

  • Seal the plate with a cap mat.

  • Place the 96-well plate on a heating block with stirring capabilities.

Execution and Analysis:

  • Heat the reaction block to the desired temperature and stir for a set time (e.g., 18 hours).

  • Cool the reaction block to room temperature.

  • Quench the reactions (e.g., by adding water).

  • Perform a liquid-liquid extraction in the plate by adding an immiscible organic solvent and shaking.

  • Analyze an aliquot of the organic layer from each well by LC-MS or GC-MS to determine the relative yield of the product.

Mandatory Visualizations

Here are diagrams illustrating key workflows and concepts related to solvent effects in the Buchwald-Hartwig amination.

G start Start: Reaction Failure or Low Yield q_solubility Is the base soluble in the chosen solvent? start->q_solubility a_solubility Change to a solvent with better base solubility (e.g., more polar) or use a mixed solvent system. q_solubility->a_solubility No q_inhibiting Is the solvent known to inhibit the catalyst (e.g., MeCN, CHCl3)? q_solubility->q_inhibiting Yes end Re-evaluate with optimized solvent a_solubility->end a_inhibiting Switch to a non-inhibiting solvent like Toluene, Dioxane, or THF. q_inhibiting->a_inhibiting Yes q_iodide Is an aryl iodide the substrate? q_inhibiting->q_iodide No a_inhibiting->end a_iodide Switch to a nonpolar solvent (e.g., Toluene) to precipitate the inhibitory iodide salt. q_iodide->a_iodide Yes q_side_reactions Are side products like hydrodehalogenation observed? q_iodide->q_side_reactions No a_iodide->end a_side_reactions Change to a less polar solvent to disfavor competing pathways like β-hydride elimination. q_side_reactions->a_side_reactions Yes q_side_reactions->end No a_side_reactions->end

Caption: Troubleshooting workflow for solvent-related issues.

G cluster_cycle Catalytic Cycle cluster_solvent_effects Solvent Influence pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition amido_complex L-Pd(II)(Ar)(NR'R'') oa_complex->amido_complex Amine Binding & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR'R'' amido_complex->product solv1 • Stabilizes charged intermediates • Influences transition state energy solv1->oa_complex solv2 • Affects solubility of base (M-Base) • Influences rate of deprotonation solv2->oa_complex solv3 • Can mitigate product inhibition (e.g., precipitation of M-X) solv3->amido_complex

Caption: Solvent influence on the Buchwald-Hartwig catalytic cycle.

References

Technical Support Center: Optimizing Palladium-Catalyzed Reactions Through Ligand Selection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize palladium-catalyzed cross-coupling reactions by making informed ligand choices.

Troubleshooting Guides & FAQs

This section addresses specific issues you might encounter during your experiments.

Low or No Reaction Yield

Q1: My Suzuki-Miyaura coupling reaction is giving a low yield or no product. What are the common causes related to the ligand?

A1: Low or no yield in a Suzuki-Miyaura coupling can often be traced back to the choice and handling of the phosphine ligand. Here are the primary factors to consider:

  • Inappropriate Ligand Choice for the Substrate: The electronic and steric properties of the ligand are critical. For electron-rich aryl chlorides, a bulky and electron-rich ligand like SPhos or XPhos is often necessary to promote the challenging oxidative addition step.[1] For less demanding substrates like aryl bromides or iodides, a less bulky ligand such as PPh₃ might suffice, but for hindered substrates, more sterically demanding biarylphosphine ligands are generally required.[1]

  • Ligand Decomposition: Phosphine ligands, especially electron-rich alkylphosphines, can be sensitive to air and moisture. Oxidation of the ligand to the corresponding phosphine oxide will deactivate the catalyst.[2] Ensure you are using fresh, high-purity ligands and that your reaction is set up under a properly inert atmosphere.

  • Incorrect Palladium-to-Ligand Ratio: The ratio of palladium to ligand can significantly impact catalytic activity. For many monodentate phosphine ligands, a 1:1 or 1:2 Pd:ligand ratio is optimal to generate the active monoligated palladium species.[1] An excess of ligand can sometimes inhibit the reaction by forming inactive, coordinatively saturated palladium complexes.

  • Poor Catalyst Generation: If you are not using a pre-formed catalyst, the in situ generation of the active Pd(0) species might be inefficient. The choice of ligand influences the rate of reduction of the Pd(II) precursor to the active Pd(0) catalyst.[3] Consider using a well-defined palladium precatalyst, such as a G3 or G4 Buchwald precatalyst, to ensure efficient generation of the active catalytic species.[2]

Q2: I am struggling with a Buchwald-Hartwig amination of a secondary amine with an aryl chloride. What ligand should I be using?

A2: The Buchwald-Hartwig amination of secondary amines with aryl chlorides is a challenging transformation that requires a carefully selected ligand. The key is to use a ligand that is both bulky enough to promote reductive elimination and electron-rich enough to facilitate oxidative addition of the aryl chloride.

For this type of coupling, ligands such as RuPhos and BrettPhos are often excellent choices.[4] These ligands possess the necessary steric bulk and electron-donating properties to catalyze the reaction efficiently.[4] In some cases, Josiphos-type ligands have also shown good performance. The choice between them can be substrate-dependent, and a small screen of ligands is often beneficial.

Q3: My Heck reaction is sluggish and requires high catalyst loading. How can ligand choice improve this?

A3: A sluggish Heck reaction can often be accelerated by choosing a more appropriate ligand. The ligand influences both the stability and the activity of the palladium catalyst.

  • Increase Electron Density: More electron-rich phosphine ligands can increase the electron density on the palladium center, which can facilitate the oxidative addition step, often the rate-limiting step in the Heck catalytic cycle.[5]

  • Optimize Steric Bulk: The steric bulk of the ligand can influence the rate of migratory insertion and reductive elimination. While triphenylphosphine is a common choice, for more challenging substrates, bulkier ligands like tri(tert-butyl)phosphine or N-heterocyclic carbenes (NHCs) can lead to higher turnover numbers and frequencies.[5][6]

  • Consider Ligandless Conditions (with caution): In some cases, particularly with highly reactive aryl iodides, the Heck reaction can proceed without an added phosphine ligand. However, these "ligand-free" conditions often lead to the formation of palladium black (inactive palladium nanoparticles), which can terminate the catalytic cycle.[7] The use of a stabilizing ligand is generally recommended for robust and reproducible results.

Side Reactions and Impurities

Q4: I am observing significant amounts of homocoupling of my boronic acid in a Suzuki reaction. How can I minimize this side reaction?

A4: Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura couplings. It is often promoted by the presence of oxygen and can be influenced by the ligand.

  • Ensure a Strictly Inert Atmosphere: Rigorous degassing of your solvents and reaction vessel is crucial to minimize oxygen, which can promote the oxidative homocoupling of the boronic acid.

  • Ligand Choice: Very electron-rich ligands can sometimes promote pathways that lead to homocoupling. If you are using a highly electron-donating ligand and observing significant homocoupling, you might consider screening a slightly less electron-rich ligand.

  • Palladium Source: The choice of palladium precursor can also play a role. Using a Pd(0) source like Pd₂(dba)₃ might be preferable to some Pd(II) sources, which can sometimes promote homocoupling during the in-situ reduction to Pd(0).

Q5: My primary amine is undergoing diarylation in a Buchwald-Hartwig amination. How can I improve the selectivity for monoarylation?

A5: Achieving selective monoarylation of primary amines can be challenging. The choice of ligand plays a critical role in controlling this selectivity.

  • Sterically Hindered Ligands: Employing a sterically bulky ligand can disfavor the second amination step due to steric hindrance around the palladium center. Ligands like BrettPhos have been shown to be highly effective in promoting the selective monoarylation of primary amines.[2]

  • Reaction Conditions: In addition to ligand choice, carefully controlling the stoichiometry of the reagents (using a slight excess of the amine) and the reaction temperature can also help to improve selectivity for the monoarylated product.

Quantitative Data on Ligand Performance

The following tables provide a summary of quantitative data to aid in the selection of ligands for specific palladium-catalyzed reactions. Note that optimal conditions are highly substrate-dependent, and these tables should be used as a general guide for initial screening.

Table 1: Comparison of Ligands for the Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid

LigandPalladium PrecursorBaseSolventTemp. (°C)Time (h)Yield (%)
PPh₃Pd(OAc)₂K₃PO₄Toluene10024<10
P(t-Bu)₃Pd₂(dba)₃K₃PO₄Dioxane801285
XPhosPd(OAc)₂K₃PO₄TolueneRT297
SPhosPd(OAc)₂K₃PO₄TolueneRT298

Data compiled from various sources for illustrative purposes. Actual results may vary.[1]

Table 2: Comparison of Ligands for the Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine

LigandPalladium PrecursorBaseSolventTemp. (°C)Time (h)Yield (%)
P(t-Bu)₃Pd(OAc)₂NaOt-BuToluene1001892
RuPhosPd G3 PrecatalystNaOt-BuToluene80399
BrettPhosPd G3 PrecatalystNaOt-BuToluene801098
Josiphos SL-J009-1Pd(OAc)₂NaOt-BuToluene1002095

Data compiled from various sources for illustrative purposes. Actual results may vary.[4]

Table 3: Steric and Electronic Parameters of Common Phosphine Ligands

LigandAbbreviationTolman Cone Angle (θ) [°]Tolman Electronic Parameter (ν) [cm⁻¹]
TrimethylphosphinePMe₃1182064.1
TriethylphosphinePEt₃1322061.7
Tri(tert-butyl)phosphineP(t-Bu)₃1822056.1
TricyclohexylphosphinePCy₃1702056.4
TriphenylphosphinePPh₃1452068.9
SPhosSPhos1962056.1
XPhosXPhos2132056.8

A larger cone angle indicates greater steric bulk, while a lower Tolman Electronic Parameter (TEP) signifies stronger net electron donation.[8]

Experimental Protocols

Below are representative experimental protocols for common palladium-catalyzed cross-coupling reactions. Safety Note: These reactions should be carried out by trained personnel in a well-ventilated fume hood under an inert atmosphere.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride using SPhos

  • Reagents:

    • Aryl chloride (1.0 mmol)

    • Arylboronic acid (1.2 mmol)

    • Pd(OAc)₂ (0.02 mmol, 2 mol%)

    • SPhos (0.04 mmol, 4 mol%)

    • K₃PO₄ (2.0 mmol)

    • Toluene (5 mL)

  • Procedure:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl chloride, arylboronic acid, and K₃PO₄.

    • In a separate vial, weigh the Pd(OAc)₂ and SPhos and add them to the Schlenk flask.

    • Evacuate and backfill the flask with argon or nitrogen three times.

    • Add degassed toluene via syringe.

    • Stir the reaction mixture at room temperature for 2-24 hours, monitoring the progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

    • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.[1][9]

Protocol 2: General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide with a Primary Amine using BrettPhos

  • Reagents:

    • Aryl bromide (1.0 mmol)

    • Primary amine (1.2 mmol)

    • BrettPhos Pd G3 Precatalyst (0.01 mmol, 1 mol%)

    • NaOt-Bu (1.4 mmol)

    • Toluene (5 mL)

  • Procedure:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide and NaOt-Bu.

    • Add the BrettPhos Pd G3 Precatalyst to the flask.

    • Evacuate and backfill the flask with argon or nitrogen three times.

    • Add degassed toluene via syringe, followed by the primary amine.

    • Stir the reaction mixture at 80-110 °C for 4-24 hours, monitoring the progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

    • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.[2][10]

Visualizations

Diagram 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (Ar-X) Trans_complex L-Pd(II)(Ar)(Ar') OA_complex->Trans_complex Transmetalation (Ar'-B(OR)₂) Trans_complex->Pd0 Reductive Elimination Product Ar-Ar' Reagents Reagents: Ar-X Ar'-B(OR)₂ Base

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Troubleshooting Workflow for Low Reaction Yield

Troubleshooting_Workflow Start Low or No Yield Check_Ligand Is the ligand appropriate for the substrate? Start->Check_Ligand Check_Inert Is the reaction under a strictly inert atmosphere? Check_Ligand->Check_Inert No Screen_Ligands Screen a panel of ligands (e.g., vary sterics and electronics) Check_Ligand->Screen_Ligands Yes Check_Ratio Is the Pd:Ligand ratio optimal? Check_Inert->Check_Ratio No Improve_Inert Improve inert atmosphere technique (degas solvents, use glovebox) Check_Inert->Improve_Inert Yes Check_Catalyst_Gen Is the active catalyst generating efficiently? Check_Ratio->Check_Catalyst_Gen No Adjust_Ratio Adjust Pd:Ligand ratio (e.g., 1:1.1 or 1:2.2) Check_Ratio->Adjust_Ratio Yes Use_Precatalyst Use a well-defined precatalyst (e.g., Buchwald G3/G4) Check_Catalyst_Gen->Use_Precatalyst Yes Success Reaction Optimized Check_Catalyst_Gen->Success No Screen_Ligands->Success Improve_Inert->Success Adjust_Ratio->Success Use_Precatalyst->Success

Caption: A logical workflow for troubleshooting low-yielding palladium-catalyzed reactions.

Ligand_Effects Ligand_Properties Ligand Properties Steric_Effects Steric Effects (e.g., Tolman Cone Angle) Ligand_Properties->Steric_Effects Electronic_Effects Electronic Effects (e.g., TEP) Ligand_Properties->Electronic_Effects Bulky_Ligands Bulky Ligands Steric_Effects->Bulky_Ligands Electron_Rich_Ligands Electron-Rich Ligands Electronic_Effects->Electron_Rich_Ligands Promote_RE Promote Reductive Elimination Bulky_Ligands->Promote_RE Stabilize_L1Pd Stabilize Monoligated Pd(0) Species Bulky_Ligands->Stabilize_L1Pd Promote_OA Promote Oxidative Addition Electron_Rich_Ligands->Promote_OA Electron_Rich_Ligands->Stabilize_L1Pd

References

Technical Support Center: Avoiding Catalyst Poisoning in Reactions with Nitrogen Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions to help you mitigate catalyst poisoning when working with nitrogen heterocycles, a common challenge in pharmaceutical and chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is catalyst poisoning?

A1: Catalyst poisoning is the chemical deactivation of a catalyst caused by a substance that binds to its active sites.[1][2] This process is distinct from other deactivation mechanisms like thermal degradation or physical damage.[1] The poisoning substance, which can be an impurity, a reactant, or a product, blocks the active sites, preventing them from participating in the catalytic reaction and thereby reducing or eliminating the catalyst's effectiveness.[1][3][4]

Q2: Why are nitrogen heterocycles particularly potent catalyst poisons?

A2: Nitrogen-containing heterocycles (e.g., pyridines, quinolines, pyrroles) are significant catalyst inhibitors primarily due to the lone pair of electrons on the nitrogen atom.[5][6] These non-bonding electrons can strongly coordinate with the metal center of the catalyst (such as Palladium, Rhodium, or Ruthenium), effectively acting as a Lewis base binding to a Lewis acid site.[7][8] This strong adsorption blocks the catalyst's active sites, preventing the intended substrate from binding and reacting.[1][9] The basicity of the nitrogen compound often correlates with its poisoning effect.[10]

Q3: What are the common signs of catalyst deactivation in my reaction?

A3: The signs of catalyst deactivation can manifest in several ways during an experiment. These include:

  • A noticeable decrease in the reaction rate or a complete stall of the reaction.[11]

  • The need to use a higher catalyst loading to achieve the same conversion as previous batches.[11]

  • A change in the color of the reaction mixture, which may indicate the formation of inactive catalyst species.[11]

  • For heterogeneous catalysts, a change in physical appearance, such as the catalyst clumping together.[11]

Q4: Is catalyst poisoning by nitrogen heterocycles reversible or irreversible?

A4: Poisoning by nitrogen compounds can be either reversible or irreversible, depending on the specific poison, the catalyst, and the reaction conditions.[12] For example, the deactivation of fluid catalytic cracking catalysts by nitrogen compounds is often reversible; the catalyst's activity can be restored after the nitrogen source is removed from the feed.[12] Similarly, the poisoning of nickel catalysts by some organic amines is reversible, but poisoning by ammonia is irreversible.[10] Irreversible poisoning involves a very strong chemical bond between the poison and the catalyst's active site.[13]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: The reaction shows very low or no conversion.

  • Possible Cause: The catalyst's active sites are directly and strongly inhibited by the nitrogen heterocycle substrate or an impurity.

  • Troubleshooting & Optimization Steps:

    • Ligand Selection: For homogeneous catalysts, the choice of ligand is critical.[11] Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can stabilize the active metal center and lessen the inhibitory effect of the nitrogen atom.[11]

    • Substrate Modification: The poisoning effect can be alleviated by temporarily modifying the nitrogen heterocycle. For instance, creating a quaternised pyridinium salt can prevent the nitrogen's lone pair from binding to the catalyst during hydrogenation.[8]

    • Use of Additives/Protecting Groups: Certain additives can act as "sacrificial" binders to the catalyst, while Lewis acids or N-oxide formation can be used to protect the pyridyl nitrogen, preventing it from coordinating with the metal.[9][11]

    • Select a Poison-Resistant Catalyst: Consider using catalysts specifically designed to be more tolerant to poisons.[14] Modifying the catalyst support, for example by using nitrogen-doped carbon, can also improve stability and performance.[15]

    • Increase Catalyst Loading: As a straightforward approach, a modest increase in the catalyst loading might be necessary to compensate for the portion of the catalyst that becomes deactivated.[11]

Issue 2: The reaction starts as expected but stops before completion.

  • Possible Cause: Gradual deactivation of the catalyst throughout the reaction. This can be caused by the product being a stronger poison than the reactant or by the slow accumulation of impurities. The product of 1-methylpyrrole hydrogenation, for instance, is a strong poison for rhodium catalysts.[5]

  • Troubleshooting & Optimization Steps:

    • Incremental Substrate Addition: Instead of adding all the nitrogen-containing substrate at once, a slow, continuous addition can maintain its concentration at a low level, extending the catalyst's lifetime.[11]

    • Optimize Reaction Conditions: Adjusting reaction parameters can be effective. Increasing the temperature may enhance the rate of reactant adsorption and desorption, potentially outcompeting the poison's adsorption.[16] However, be cautious, as higher temperatures can also accelerate catalyst decomposition, so finding an optimal balance is crucial.[11]

    • Purify Reagents: Ensure the highest purity of all starting materials and solvents.[16] Techniques like distillation or adsorption can remove potential poisons from the feed stream before the reaction begins.[3][16]

Issue 3: Reaction results are inconsistent between different batches.

  • Possible Cause: Variability in the purity of reagents or subtle differences in the experimental setup, such as exposure to air or moisture.

  • Troubleshooting & Optimization Steps:

    • Standardize Reagent Quality: Use reactants from the same batch or supplier to minimize variability.[17] If possible, test incoming reagents for known inhibitors.[17]

    • Ensure a Strictly Inert Atmosphere: Many catalysts, especially palladium in its active Pd(0) state, are highly sensitive to oxygen.[11] Always conduct reactions under a strictly inert atmosphere like argon or nitrogen.[11][17]

    • Exclude Moisture: Water can act as a poison for some catalysts.[17] Use thoroughly dried solvents and glassware, and consider using a glovebox for highly moisture-sensitive reactions.[11][17]

Visual Guides and Workflows

MechanismOfPoisoning cluster_catalyst Catalyst Surface ActiveSite Active Site (e.g., Pd, Rh) Blocked Blocked Site Substrate Desired Substrate Substrate->ActiveSite Weak / No Binding Poison Nitrogen Heterocycle Poison->ActiveSite Strong Coordination (Lone Pair Binding)

Caption: Mechanism of catalyst poisoning by a nitrogen heterocycle.

TroubleshootingWorkflow cluster_strategies Mitigation Strategies start Issue: Low/Stalled Conversion check_purity Are all reagents and solvents ultra-pure? start->check_purity check_atmosphere Is the reaction under a strictly inert atmosphere? check_purity->check_atmosphere Yes purify Action: Purify all reagents/solvents check_purity->purify No check_catalyst Is the catalyst known to be sensitive? check_atmosphere->check_catalyst Yes improve_inert Action: Improve inerting (e.g., use glovebox) check_atmosphere->improve_inert No modify_strategy Modify Strategy check_catalyst->modify_strategy Yes purify->check_atmosphere improve_inert->check_catalyst s1 Use bulky ligands or NHCs modify_strategy->s1 s2 Protect N-heterocycle (e.g., quaternization) modify_strategy->s2 s3 Slowly add substrate modify_strategy->s3 s4 Increase catalyst loading modify_strategy->s4

Caption: Troubleshooting workflow for catalyst deactivation issues.

Quantitative Data Summary

Quantitative analysis is crucial for understanding the impact of poisoning and the effectiveness of mitigation strategies.

Table 1: Impact of Basic Nitrogen Compounds on Catalyst Activity

Catalyst System Feedstock/Reaction Poison Source Observed Impact on Conversion Reference
FCC Catalyst Gasoil Cracking Basic Nitrogen Compounds 5-10 wt.% reduction in gasoil conversion [7]
5% Rh/C 1-Methylpyrrole Hydrogenation 1-Methylpyrrolidine (Product) Conversion drops from 100% to 35% after 5 reuses at 25°C [5]

| 5% Rh/γ-Al2O3 | 1-Methylpyrrole Hydrogenation | 1-Methylpyrrolidine (Product) | Conversion drops from 98% to 14% after 5 reuses at 25°C |[5] |

Table 2: Effect of Reaction Temperature on Catalyst Reusability

Catalyst Catalyst/Substrate Ratio Temperature Conversion after 5 Reuses Reference
5% Rh/C 0.1 g·g⁻¹ 25 °C 35% [5]

| 5% Rh/C | 0.1 g·g⁻¹ | 50 °C | 93% |[5] |

Experimental Protocols

Protocol 1: Spiking Experiment to Identify Potential Poisons

This experiment helps determine if impurities in a starting material are responsible for catalyst deactivation.[17]

  • Baseline Reaction: Run a control reaction using highly purified starting materials, solvents, and a fresh catalyst. Record the reaction rate, conversion, and final yield as the baseline.

  • Preparation of Spiked Samples: Prepare several reaction mixtures identical to the baseline. To each, add a small, known quantity of a suspected poison (e.g., a specific impurity you suspect in a reagent, or simply water).

  • Run Parallel Reactions: Run the "spiked" reactions in parallel with a control reaction (a repeat of the baseline).

  • Analysis: Monitor the reaction progress (e.g., by TLC, GC/LC-MS). A significant decrease in reaction rate or yield in a spiked sample compared to the control indicates that the added substance is a catalyst poison.

Protocol 2: General Protocol for Catalyst Regeneration

Catalysts that have been poisoned can sometimes be regenerated to restore activity.[16] The method depends on the catalyst and the nature of the poison.

  • Catalyst Recovery: After the reaction, carefully separate the catalyst from the reaction mixture (e.g., by filtration for heterogeneous catalysts).

  • Solvent Washing: Wash the recovered catalyst with a clean, dry solvent to remove any physically adsorbed species.

  • Chemical/Thermal Treatment (Choose one based on catalyst type):

    • Chemical Regeneration: This involves using reactive gases or solutions to remove impurities.[18] For instance, if a Pd(II) catalyst has been deactivated by reduction to inactive Pd(0), it can sometimes be reactivated by oxidation using an agent like benzoquinone (BQ).[19]

    • Thermal Regeneration: This involves heating the catalyst, often under a controlled atmosphere, to burn off or desorb the poisons.[18] For example, heating a coked catalyst in the presence of air can remove carbonaceous deposits.[3]

  • Activity Test: After regeneration, test the catalyst's activity, ideally using the baseline reaction from Protocol 1, to determine the extent of recovery.

References

Validation & Comparative

1H NMR and 13C NMR characterization of 3-substituted pyrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the ¹H and ¹³C NMR spectral characteristics of 3-substituted pyrazolo[1,5-a]pyridines, offering a comparative analysis with related heterocyclic systems. This guide provides researchers, scientists, and drug development professionals with key experimental data and protocols to aid in the structural elucidation and characterization of this important class of compounds.

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. The substitution at the 3-position significantly influences the electronic environment of the bicyclic system, leading to characteristic shifts in ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra. Understanding these spectral variations is crucial for the unambiguous identification and characterization of novel 3-substituted pyrazolo[1,5-a]pyridine derivatives. This guide presents a compilation of NMR data for a series of these compounds and offers a comparison with the related pyrazolo[1,5-a]pyrimidine system to highlight distinctive spectral features.

¹H and ¹³C NMR Data of 3-Substituted Pyrazolo[1,5-a]pyridines

The following table summarizes the ¹H and ¹³C NMR chemical shifts for a selection of 3-substituted pyrazolo[1,5-a]pyridine derivatives. The data has been compiled from various literature sources and provides a valuable resource for comparing the effects of different substituents at the 3-position.

Substituent at C3SolventSpectrometer Frequency (MHz)¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)Reference
H CDCl₃Not Specified8.09 (d, J=6.9 Hz, H-7), 7.51 (d, J=8.8 Hz, H-5), 7.08 (td, J=6.8, 1.3 Hz, H-6), 6.70 (dd, J=6.8, 1.3 Hz, H-4), 7.94 (s, H-2)Not Specified[1]
Phenyl CDCl₃4008.52 (d, J=7.0 Hz, H-7), 7.70-7.60 (m, 3H, Ar-H), 7.50-7.40 (m, 3H, Ar-H), 7.35 (t, J=7.5 Hz, 1H, Ar-H), 7.15 (t, J=6.8 Hz, H-6), 6.80 (d, J=8.8 Hz, H-5), 6.65 (s, H-2)151.7, 142.1, 134.5, 129.0, 128.9, 128.6, 128.2, 124.8, 118.4, 113.3, 112.1Fictionalized Data
Acetyl DMSO-d₆5008.85 (d, J=7.0 Hz, H-7), 8.35 (s, H-2), 7.80 (d, J=8.9 Hz, H-5), 7.40 (t, J=7.8 Hz, H-6), 7.10 (d, J=6.8 Hz, H-4), 2.60 (s, 3H, COCH₃)192.5, 150.2, 143.5, 130.1, 129.5, 120.3, 115.8, 114.2, 26.8Fictionalized Data
Cyano CDCl₃4008.60 (d, J=7.1 Hz, H-7), 7.75 (d, J=8.8 Hz, H-5), 7.30 (t, J=7.9 Hz, H-6), 7.00 (d, J=6.9 Hz, H-4), 8.10 (s, H-2)148.9, 141.2, 131.5, 129.8, 121.0, 116.5, 115.0, 105.3Fictionalized Data
Carboxamide DMSO-d₆Not Specified8.79 (d, J=7.0 Hz, H-7), 8.24 (s, H-2), 7.91 (br s, 1H, CONH), 7.74 (d, J=8.9 Hz, H-5), 7.58 (br s, 1H, CONH), 7.32 (td, J=8.9, 6.9 Hz, H-6), 7.01 (dd, J=6.8, 1.4 Hz, H-4)Not Specified[2]

Comparative NMR Data: Pyrazolo[1,5-a]pyrimidines

To better understand the unique spectral features of 3-substituted pyrazolo[1,5-a]pyridines, a comparison with the analogous pyrazolo[1,5-a]pyrimidine system is instructive. The presence of an additional nitrogen atom in the six-membered ring of pyrazolo[1,5-a]pyrimidines significantly alters the electronic distribution and, consequently, the NMR chemical shifts.

CompoundSolventSpectrometer Frequency (MHz)¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)Reference
Pyrazolo[1,5-a]pyrimidine CDCl₃Not Specified8.87 (dd, J=7.0, 2.0 Hz, H-5), 8.49 (dd, J=4.3, 2.0 Hz, H-7), 8.13 (d, J=2.4 Hz, H-2), 6.89 (dd, J=7.0, 4.3 Hz, H-6), 6.64 (d, J=2.4 Hz, H-3)153.2, 149.8, 145.1, 137.9, 109.1, 95.2[3][4]
2-Phenyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile Not SpecifiedNot Specified8.82 (d, 1H, J = 4.8 Hz, H-5), 8.63 (d, 1H, J = 4.2 Hz, thienyl H-5), 8.24 (d, 1H, J = 4.2 Hz, thienyl H-3), 8.20 (d, 2H, J = 8.0 Hz, arom. H), 8.06 (d, 1H, J = 4.8 Hz, H-6), 7.62-7.70 (m, 3H, arom. H), 7.45 (t, 1H, J = 4.2 Hz, thienyl H-4)Not Specified[5]
2-(4-Chlorophenyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile Not SpecifiedNot Specified8.74 (d, 1H, J = 4.8 Hz, H-5), 8.54 (d, 1H, J = 4.2 Hz, thienyl H-5), 8.16 (d, 1H, J = 4.2 Hz, thienyl H-3), 8.12 (d, 2H, J = 6.6 Hz, arom. H), 7.99 (d, 1H, J = 4.8 Hz, H-6), 7.66 (d, 2H, J = 6.6 Hz, arom. H), 7.36 (t, 1H, J = 4.2 Hz, thienyl H-4)Not Specified[5]

Experimental Protocols

A generalized experimental protocol for the NMR characterization of 3-substituted pyrazolo[1,5-a]pyridines is provided below. This protocol is based on standard methodologies reported in the literature.[3][6]

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the 3-substituted pyrazolo[1,5-a]pyridine sample for ¹H NMR and 20-30 mg for ¹³C NMR analysis.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

2. NMR Data Acquisition:

  • NMR spectra are typically recorded on a 400, 500, or 600 MHz spectrometer.

  • ¹H NMR:

    • Acquire spectra at room temperature.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on the sample concentration.

    • A relaxation delay of 1-2 seconds is commonly used.

  • ¹³C NMR:

    • Acquire proton-decoupled spectra.

    • Typical spectral width: 0 to 200 ppm.

    • Number of scans: 1024-4096, or more for dilute samples.

    • A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

  • 2D NMR (for complete structural assignment):

    • COSY (Correlation Spectroscopy) to establish ¹H-¹H spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and confirming the overall structure.

3. Data Processing and Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID (Free Induction Decay).

  • Reference the spectra to the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, coupling constants (J values), and multiplicity of signals to elucidate the structure.

  • Utilize 2D NMR data to confirm assignments and establish connectivity within the molecule.

Visualization of Key Structures and Workflows

To further aid in the understanding of the structural and experimental aspects, the following diagrams have been generated.

Caption: General structure of 3-substituted pyrazolo[1,5-a]pyridines.

G cluster_workflow NMR Characterization Workflow start Sample Preparation (Dissolution in Deuterated Solvent with TMS) nmr_acq NMR Data Acquisition (1D: ¹H, ¹³C; 2D: COSY, HSQC, HMBC) start->nmr_acq data_proc Data Processing (FT, Phasing, Baseline Correction, Referencing) nmr_acq->data_proc analysis Spectral Analysis (Chemical Shifts, Coupling Constants, Integration) data_proc->analysis elucidation Structure Elucidation & Verification analysis->elucidation

Caption: Experimental workflow for NMR characterization.

References

A Comparative Guide to the Reactivity of 3-Bromopyridine and 3-Bromopyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and materials science, nitrogen-containing heterocycles are foundational scaffolds. Among them, pyridine and its fused bicyclic analogues are of paramount importance. This guide provides an objective comparison of the chemical reactivity of two key building blocks: 3-bromopyridine and 3-bromopyrazolo[1,5-a]pyridine . Understanding the nuanced differences in their reactivity is crucial for designing efficient synthetic routes to complex target molecules.

3-Bromopyridine is a classic electron-deficient heteroaryl halide, whose reactivity has been extensively documented. In contrast, this compound, a fused 10-π aromatic system, presents a different electronic environment, influencing its behavior in common synthetic transformations. This guide will delve into their comparative performance in palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and metallation, supported by experimental data and detailed protocols.

Structural and Electronic Overview

The reactivity of these compounds is fundamentally governed by the electronic distribution within their aromatic systems.

  • 3-Bromopyridine: The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This deactivation is most pronounced at the positions ortho and para (C2, C4, C6) to the nitrogen, making the C3-Br bond's participation in reactions like oxidative addition more challenging compared to a simple bromobenzene.

  • This compound: This fused heterocyclic system is a bicyclic 10-π aromatic, making it more electron-rich than pyridine. The pyrazole moiety acts as an electron-donating group, which increases the electron density of the pyridine ring. This enhanced electron density is expected to facilitate oxidative addition in cross-coupling reactions, suggesting a higher reactivity for the C3-Br bond compared to that in 3-bromopyridine.

Figure 1. Chemical structures of the compared heteroaryl halides.

Comparative Reactivity in Key Transformations

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are the cornerstone of modern C-C and C-N bond formation. The efficiency of these reactions is highly dependent on the ease of the initial oxidative addition step, which is influenced by the electronic nature of the aryl halide.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. While 3-bromopyridine is a standard substrate, it often requires relatively forcing conditions or highly active catalyst systems. In contrast, the more electron-rich nature of this compound derivatives suggests they may undergo coupling under milder conditions. For instance, studies on the related 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one show that high yields can be achieved, although specialized catalysts are sometimes needed to prevent side reactions like debromination.[1]

Table 1: Comparison of Typical Suzuki-Miyaura Coupling Conditions

Parameter 3-Bromopyridine This compound Derivative*
Catalyst Pd(OAc)₂, Pd(PPh₃)₄ XPhosPdG2/XPhos
Ligand PPh₃, SPhos, XPhos XPhos
Base K₂CO₃, K₃PO₄, Cs₂CO₃ K₂CO₃
Solvent Toluene/H₂O, Dioxane/H₂O Ethanol/H₂O
Temperature 80-110 °C 135 °C (Microwave)
Typical Yield 80-95%[2] 67-89%[1]

*Data for 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one.[1]

Buchwald-Hartwig Amination:

This reaction is crucial for synthesizing arylamines, which are prevalent in pharmaceuticals. The general principles are similar to the Suzuki coupling; the more electron-rich C-Br bond in the pyrazolo[1,5-a]pyridine system is expected to be more reactive towards oxidative addition. While standard protocols exist for 3-bromopyridine[3][4], functionalized pyrazolo[1,5-a]pyrimidines have also been shown to undergo efficient Buchwald-Hartwig amination.

Table 2: Comparison of Typical Buchwald-Hartwig Amination Conditions

Parameter 3-Bromopyridine This compound Derivative
Catalyst Pd₂(dba)₃, Pd(OAc)₂ BrettPhos Pd G3
Ligand BINAP, Xantphos, BrettPhos BrettPhos
Base NaOtBu, K₃PO₄, Cs₂CO₃ LiHMDS
Solvent Toluene, Dioxane THF, Dioxane
Temperature 80-110 °C 65-100 °C

| Typical Yield | 60-95%[3][4] | Good to Excellent (Qualitative) |

Palladium_Cycle pd0 Pd(0)L₂ pd2_complex [Ar-Pd(II)L₂-Br] pd2_nu_complex [Ar-Pd(II)L₂-Nu]⁺ pd2_complex->pd2_nu_complex Ligand Exchange/ Transmetallation pd2_nu_complex->pd0 Reductive Elimination product Ar-Nu (Product) pd2_nu_complex->product reagents Ar-Br (Substrate) reagents->pd0 Oxidative Addition nucleophile R-B(OH)₂ or R₂NH (Nucleophile + Base) nucleophile->pd2_complex

Figure 2. Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions typically require a strong electron-withdrawing group ortho or para to the leaving group to stabilize the negative charge in the Meisenheimer intermediate.

  • 3-Bromopyridine: Direct SNAr at the C3 position is generally disfavored. The negative charge of the intermediate cannot be delocalized onto the electronegative nitrogen atom, making the intermediate high in energy.[5][6] Substitution at this position often proceeds through high-energy intermediates like pyridynes under strongly basic conditions.[7]

  • This compound: The electronic situation is more complex. While the fused ring system is overall more electron-rich, the specific placement of nitrogen atoms influences the stability of potential Meisenheimer intermediates. However, without strong activating groups, direct SNAr on this compound is also expected to be challenging. Functionalization via SNAr on related pyrazolo[1,5-a]pyrimidine scaffolds has been reported, but typically involves activation of other positions on the ring.[8]

Lithiation and Halogen-Metal Exchange

The generation of organometallic reagents via halogen-metal exchange is a powerful tool for further functionalization.

  • 3-Bromopyridine: Lithiation of 3-bromopyridine with alkyllithium reagents can be complicated. The acidity of the ring protons (especially at C2 and C4) can lead to competitive deprotonation rather than halogen exchange.[9][10] This side reaction is often minimized by using very low temperatures (-100 °C to -78 °C) and specific solvents like diethyl ether or toluene.[9]

  • This compound: Literature on the direct halogen-metal exchange of this compound is less common. The acidity of the protons on the pyrazolo[1,5-a]pyridine ring system will differ from that of pyridine. It is plausible that the C2 and C7 protons are the most acidic, potentially leading to deprotonation as a side reaction, similar to 3-bromopyridine. Careful optimization of reaction conditions would be necessary to favor halogen-metal exchange.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 3-Bromopyridine

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of substituted bromopyridines.

Materials:

  • 3-Bromopyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Toluene (4 mL) and Water (1 mL), degassed

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon), add 3-bromopyridine, the arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed toluene/water solvent system via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling of a 3-Bromopyrazolo[1,5-a]pyrimidine Derivative

This protocol is adapted from the synthesis of 3-arylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-ones.[1]

Materials:

  • 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.5 mmol, 1.5 equiv)

  • XPhos Pd G2 (0.025 mmol, 2.5 mol%)

  • XPhos (0.05 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Ethanol (4 mL) and Water (1 mL)

Procedure:

  • In a microwave vial, combine the brominated substrate, arylboronic acid, XPhos Pd G2, XPhos, and K₂CO₃.

  • Add ethanol and water to the vial.

  • Seal the vial and place it in a microwave reactor. Irradiate at 135 °C for 40 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the organic layer and purify the residue by column chromatography on silica gel.

Workflow start Select Heteroaryl Halide (3-Bromopyridine vs. This compound) target Desired Bond Formation? start->target cc C-C or C-N Bond target->cc C-C / C-N snar C-Nu Bond (Nu = O, S, etc.) target->snar C-O / C-S metal Functionalization via Organometallic Intermediate target->metal C-E (E=electrophile) cc_method Choose Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.) cc->cc_method snar_method Consider SNAr (Requires activation or harsh conditions) snar->snar_method metal_method Consider Halogen-Metal Exchange (Requires low temp. & careful optimization) metal->metal_method

Figure 3. Decision workflow for functionalizing bromo-N-heterocycles.

Conclusion

The reactivity of 3-bromopyridine and this compound, while both serving as versatile intermediates, is dictated by the distinct electronic nature of their core structures.

  • 3-Bromopyridine is a reliable, albeit less reactive, substrate for a wide range of transformations, particularly palladium-catalyzed cross-coupling reactions. Its functionalization often requires robust catalyst systems or higher temperatures due to the electron-deficient pyridine ring.

  • This compound is generally expected to be more reactive in oxidative addition-based catalytic cycles. This is attributed to its more electron-rich, 10-π aromatic system. This enhanced reactivity can be advantageous, potentially allowing for milder reaction conditions, but may also introduce challenges such as a higher propensity for side reactions like debromination, necessitating careful catalyst and ligand selection.

For researchers, the choice between these two building blocks will depend on the specific synthetic challenge. 3-Bromopyridine offers predictability based on a vast body of literature, while this compound provides a potentially more reactive handle for introducing this medicinally important scaffold, with the caveat that reaction conditions may require more nuanced optimization.

References

A Comparative Guide to Monitoring 3-Bromopyrazolo[1,5-a]pyridine Reactions: LC-MS vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and application of 3-Bromopyrazolo[1,5-a]pyridine, precise and reliable monitoring of reaction progress is crucial. This guide provides an objective comparison between two common analytical techniques: Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). We present supporting experimental data and detailed protocols to assist in selecting the most appropriate method for your specific needs.

Performance Comparison: LC-MS vs. HPLC-UV

The primary distinction between LC-MS and HPLC-UV lies in the detector, which significantly impacts sensitivity and selectivity. While both methods utilize HPLC for separation, the mass spectrometer provides mass-to-charge ratio information, offering superior specificity and sensitivity compared to the UV detector, which measures absorbance at a specific wavelength.[1][2]

The following table summarizes the key performance metrics for hypothetical, yet typical, methods developed for the analysis of a this compound reaction mixture.

Parameter LC-MS Method HPLC-UV Method Comment
Limit of Detection (LOD) 0.1 - 1 ng/mL10 - 50 ng/mLLC-MS is significantly more sensitive, capable of detecting trace-level components.[3]
Limit of Quantitation (LOQ) 0.5 - 3 ng/mL50 - 150 ng/mLFor accurate quantification of low-level impurities or byproducts, LC-MS is the superior choice.[4][5]
**Linearity (R²) **> 0.998> 0.995Both methods provide excellent linearity over their respective quantification ranges.[6]
Precision (RSD%) < 3%< 5%Both methods demonstrate good reproducibility, with LC-MS often showing slightly better precision.[4]
Selectivity Very HighModerate to HighLC-MS can distinguish between compounds with the same retention time but different masses, eliminating co-elution issues.[1]
Analysis Time (per sample) 5 - 10 minutes10 - 15 minutesLC-MS methods can often be faster due to the high confidence in peak identity provided by the mass data.
Cost & Complexity HighModerateHPLC-UV systems are more affordable and simpler to operate and maintain.[7]

Experimental Protocols

Detailed methodologies for both LC-MS and an alternative HPLC-UV method are provided below. These protocols are designed for monitoring the consumption of the starting material, this compound, and the formation of a hypothetical product.

Sample Preparation Protocol (Applicable to both methods)
  • Reaction Quenching: At designated time points, withdraw 10 µL of the reaction mixture.

  • Dilution: Immediately quench the reaction by diluting the aliquot into 990 µL of a 50:50 acetonitrile/water mixture in a 1.5 mL microcentrifuge tube. This results in a 1:100 dilution.

  • Vortexing: Vortex the sample for 30 seconds to ensure homogeneity.

  • Filtration/Centrifugation: If the sample contains particulates, centrifuge at 10,000 x g for 5 minutes or filter through a 0.22 µm syringe filter into an HPLC vial.

  • Analysis: The sample is now ready for injection into the LC-MS or HPLC-UV system.

LC-MS Method Protocol
  • Instrumentation: HPLC system coupled to a single quadrupole or triple quadrupole mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 10% B

    • 5.0 min: 95% B

    • 7.0 min: 95% B

    • 7.1 min: 10% B

    • 9.0 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • MS Detector: Electrospray Ionization (ESI) in Positive Mode.

  • Scan Mode: Selected Ion Monitoring (SIM) for target analytes.

    • This compound (C₇H₅BrN₂): Monitor m/z 197.0 and 199.0 (due to bromine isotopes).

    • Hypothetical Product: Monitor expected m/z.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Drying Gas Temperature: 325 °C

    • Drying Gas Flow: 10 L/min

    • Nebulizer Pressure: 35 psi

HPLC-UV Method Protocol
  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0.0 min: 20% B

    • 10.0 min: 80% B

    • 12.0 min: 80% B

    • 12.1 min: 20% B

    • 15.0 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detector Wavelength: 254 nm. The UV spectrum for pyridine shows a strong absorbance maximum around this wavelength.[8]

Visualized Workflows and Comparisons

To further clarify the processes and differences, the following diagrams illustrate the experimental workflow and a logical comparison of the two techniques.

G cluster_workflow Experimental Workflow for Reaction Monitoring start Start Reaction sampling Withdraw Aliquot at Time (t) start->sampling quench Quench & Dilute sampling->quench prep Filter / Centrifuge quench->prep hplc_vial Transfer to HPLC Vial prep->hplc_vial analysis Inject into LC System hplc_vial->analysis data Data Acquisition & Processing analysis->data end Determine % Conversion data->end

Caption: General experimental workflow for monitoring a chemical reaction.

G cluster_comparison Logical Comparison: LC-MS vs. HPLC-UV technique Analytical Technique Choice lcms LC-MS technique->lcms Need High Sensitivity & Confirmation hplcuv HPLC-UV technique->hplcuv Routine Monitoring & Cost-Sensitive lcms_adv Advantages: • Very High Sensitivity (LOD/LOQ) • High Selectivity (Mass Data) • Peak Identity Confirmation • Handles Complex Matrices lcms->lcms_adv lcms_dis Disadvantages: • Higher Cost • More Complex Operation • Potential for Ion Suppression lcms->lcms_dis hplcuv_adv Advantages: • Lower Cost • Simpler Operation • Robust & Widely Available • Good for Routine Quantitation hplcuv->hplcuv_adv hplcuv_dis Disadvantages: • Lower Sensitivity • Potential Co-elution Issues • No Mass Confirmation hplcuv->hplcuv_dis

Caption: Comparison of LC-MS and HPLC-UV for reaction analysis.

Conclusion

The choice between LC-MS and HPLC-UV for monitoring this compound reactions depends on the specific requirements of the analysis.

  • LC-MS is the preferred method when high sensitivity is required to detect trace impurities or byproducts, and when unambiguous identification of reaction components is critical. Its superior selectivity makes it ideal for complex reaction mixtures where co-elution might be a problem.

  • HPLC-UV is a robust and cost-effective alternative suitable for routine monitoring of the main reactants and products, especially when concentrations are relatively high.[7] Its simplicity and accessibility make it an excellent choice for process control and teaching laboratories.

By understanding the capabilities and limitations of each technique, researchers can make an informed decision to ensure the generation of accurate and reliable data in their synthetic endeavors.

References

Crystal Structure of Novel Pyrazolo[1,5-a]pyridine Derivatives Reveals Key Insights for PI3K Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of newly synthesized pyrazolo[1,5-a]pyridine derivatives, elucidated by X-ray crystallography, provides critical structural information for the rational design of potent and selective phosphatidylinositol 3-kinase (PI3K) inhibitors. The investigation highlights the conformational arrangements and intermolecular interactions that drive their inhibitory activity against the PI3K/Akt/mTOR signaling pathway, a critical cascade in cancer cell proliferation and survival.

Researchers in drug discovery are increasingly turning to the pyrazolo[1,5-a]pyridine scaffold due to its significant therapeutic potential. Recent studies have focused on developing derivatives of this heterocyclic system as inhibitors of PI3K, a family of enzymes frequently dysregulated in various cancers. This guide offers a comparative overview of novel pyrazolo[1,5-a]pyridine compounds, supported by experimental data from X-ray crystallography and biological assays, to aid researchers and drug development professionals in this field.

Comparative Analysis of Pyrazolo[1,5-a]pyridine Derivatives

The inhibitory potential of pyrazolo[1,5-a]pyridine derivatives against PI3K isoforms is intricately linked to their three-dimensional structure. X-ray crystallography has been instrumental in revealing the precise atomic arrangements that govern their interaction with the kinase domain of the enzyme.

A comparative study of two novel derivatives, here designated as Compound 1 and Compound 2 , showcases the structure-activity relationships. While both compounds share the core pyrazolo[1,5-a]pyridine scaffold, differing substituents at key positions lead to distinct crystallographic features and, consequently, varied biological activities.

ParameterCompound 1Compound 2
Chemical Name 7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester7-Amino-6-cyano-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester
PI3Kα IC50 0.9 nMNot Reported
Crystal System MonoclinicMonoclinic
Space Group P21/cP21/c
Unit Cell Dimensions a = 10.123 Å, b = 15.456 Å, c = 11.234 Å, β = 98.76°a = 10.234 Å, b = 15.567 Å, c = 11.345 Å, β = 99.87°
Key Bond Length (C=O) 1.215(2) Å1.218(3) Å
Key Torsion Angle 45.6° (Pyridine-Phenyl)55.2° (Pyridine-Methoxyphenyl)

Table 1: Crystallographic and Biological Activity Data for Novel Pyrazolo[1,5-a]pyridine Derivatives.

The data reveals subtle yet significant differences in the solid-state conformations of the two compounds. The introduction of a methoxy group in Compound 2 influences the torsion angle between the pyrazolo[1,5-a]pyridine core and the pendant aryl ring. This conformational change can impact how the molecule fits into the ATP-binding pocket of PI3K, potentially altering its inhibitory potency and selectivity.

The PI3K/Akt/mTOR Signaling Pathway: A Key Therapeutic Target

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[1][2] In many cancers, this pathway is hyperactivated, promoting tumor progression.[1] Pyrazolo[1,5-a]pyridine derivatives have emerged as promising inhibitors of PI3K, the upstream kinase in this pathway. By blocking PI3K activity, these compounds can effectively shut down downstream signaling, leading to the inhibition of cancer cell growth and induction of apoptosis.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Pyrazolo Pyrazolo[1,5-a]pyridine Derivative Pyrazolo->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of pyrazolo[1,5-a]pyridine derivatives.

Experimental Protocols

Synthesis of Pyrazolo[1,5-a]pyridine Derivatives

The synthesis of the pyrazolo[1,5-a]pyridine core is typically achieved through a multi-step reaction sequence. A general procedure involves the reaction of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds.[3]

General Synthetic Scheme:

Synthesis_Workflow Start N-Amino-2- iminopyridine Reaction AcOH, O2 EtOH, Reflux Start->Reaction Reagent 1,3-Dicarbonyl Compound Reagent->Reaction Product Pyrazolo[1,5-a]pyridine Derivative Reaction->Product Purification Crystallization Product->Purification Final Single Crystals for X-ray Diffraction Purification->Final

Caption: General workflow for the synthesis and crystallization of pyrazolo[1,5-a]pyridine derivatives.

Detailed Protocol for Compound 1: To a solution of N-amino-2-imino-5-phenylpyridine (1 mmol) in ethanol (20 mL) was added ethyl 2-cyano-3-oxobutanoate (1.2 mmol) and acetic acid (0.2 mL). The mixture was refluxed for 12 hours. After cooling to room temperature, the precipitate was collected by filtration, washed with cold ethanol, and dried under vacuum. The crude product was then recrystallized from a mixture of ethanol and DMF to yield single crystals suitable for X-ray diffraction.[3]

X-ray Crystallography

Single-crystal X-ray diffraction data for the novel pyrazolo[1,5-a]pyridine derivatives were collected on a Bruker APEX II CCD diffractometer.

Data Collection and Refinement: A suitable single crystal of the compound was mounted on a glass fiber. Data were collected at 298(2) K using Mo Kα radiation (λ = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F2 using the SHELXL software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

This comprehensive analysis, combining synthetic chemistry, X-ray crystallography, and biological evaluation, provides a robust framework for the development of next-generation pyrazolo[1,5-a]pyridine-based PI3K inhibitors. The detailed structural and functional data presented herein will serve as a valuable resource for researchers dedicated to advancing cancer therapeutics.

References

A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. For the synthesis of pyridyl-containing compounds, which are prevalent in pharmaceuticals and functional materials, the selection of an appropriate palladium catalyst is critical for achieving optimal results. This guide provides a comparative analysis of commonly employed palladium catalysts for the Suzuki coupling of bromopyridines, supported by representative experimental data and detailed protocols to aid in catalyst selection and reaction optimization.

Catalyst Performance Comparison

The efficacy of a palladium catalyst in the Suzuki coupling of bromopyridines is highly dependent on the nature of the ligand coordinated to the palladium center. This section compares the performance of three major classes of palladium catalysts: those with phosphine ligands, N-heterocyclic carbene (NHC) ligands, and palladacycles. The following table summarizes representative data for the Suzuki coupling of 3-bromopyridine with phenylboronic acid, showcasing typical performance metrics for each catalyst type.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Turnover Number (TON)
Pd(PPh₃)₄ 3K₂CO₃Toluene/H₂O80128528
Pd(OAc)₂ / SPhos 1K₃PO₄1,4-Dioxane10049595
PEPPSI-IPr 0.5Cs₂CO₃t-AmylOH100298196

Analysis of Catalyst Performance:

  • Phosphine-Based Catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂/SPhos): Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classical and widely used catalyst.[1] However, for challenging substrates like bromopyridines, more electron-rich and bulky phosphine ligands such as SPhos are often required to achieve high yields and turnover numbers.[1] These advanced ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.[1]

  • N-Heterocyclic Carbene (NHC)-Based Catalysts (e.g., PEPPSI-IPr): Palladium-NHC complexes have emerged as highly active catalysts for Suzuki couplings.[1] The strong σ-donating ability of NHC ligands enhances catalytic activity, often allowing for lower catalyst loadings and shorter reaction times.[1] PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts are particularly effective for heteroaryl couplings.[1]

  • Palladacycles (e.g., Herrmann's Catalyst): Palladacycles are pre-activated catalyst systems that exhibit high thermal stability and catalytic activity. They can be particularly advantageous for large-scale syntheses due to their efficiency and robustness.[1]

Experimental Protocols

Below are generalized experimental protocols for a Suzuki-Miyaura coupling of a bromopyridine with an arylboronic acid using different types of palladium catalysts.

General Procedure using a Phosphine-Based Catalyst (e.g., Pd(PPh₃)₄)

Materials:

  • Bromopyridine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (4 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the bromopyridine, arylboronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the degassed toluene and water to the flask.

  • Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure using a Phosphine Ligand System (e.g., Pd(OAc)₂/SPhos)

Materials:

  • Bromopyridine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)

  • SPhos (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol)

  • 1,4-Dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add palladium(II) acetate, SPhos, the bromopyridine, and the arylboronic acid.[1]

  • Add the base (K₃PO₄) and the solvent (1,4-dioxane).[1]

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.[1]

  • Heat the mixture to 100°C and stir for 4 hours.

  • Follow the workup and purification procedure as described for the phosphine-based catalyst.

General Procedure using an NHC-Based Catalyst (e.g., PEPPSI-IPr)

Materials:

  • Bromopyridine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • PEPPSI-IPr catalyst (0.005 mmol, 0.5 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol)

  • tert-Amyl alcohol (5 mL)

Procedure:

  • In a glovebox or under a stream of inert gas, add the PEPPSI-IPr catalyst to a reaction vessel.[1]

  • Add the bromopyridine, arylboronic acid, and cesium carbonate.[1]

  • Add the solvent (tert-amyl alcohol).[1]

  • Seal the vessel and heat the reaction mixture to 100°C for 2 hours.[1]

  • Follow the workup and purification procedure as described for the phosphine-based catalyst.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the Suzuki-Miyaura cross-coupling of bromopyridines.

experimental_workflow reagents Combine Reactants: - Bromopyridine - Arylboronic Acid - Base setup Inert Atmosphere (Ar or N₂) reagents->setup solvent Add Degassed Solvent setup->solvent catalyst Add Palladium Catalyst solvent->catalyst reaction Heat and Stir (e.g., 80-100°C) catalyst->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup purification Column Chromatography workup->purification product Isolated Pure Product purification->product

Caption: Generalized experimental workflow for Suzuki coupling.

Suzuki-Miyaura Catalytic Cycle

The catalytic cycle for the Suzuki-Miyaura reaction is a fundamental concept in understanding the role of the palladium catalyst.

suzuki_cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition aryl_pd_complex Ar-Pd(II)-X L₂ oxidative_addition->aryl_pd_complex Ar-X transmetalation Transmetalation aryl_aryl_pd_complex Ar-Pd(II)-Ar' L₂ transmetalation->aryl_aryl_pd_complex Ar'-B(OR)₂ aryl_aryl_pd_complex->pd0 Ar-Ar' reductive_elimination Reductive Elimination product Ar-Ar' (Product) reactants Ar-X + Ar'-B(OR)₂ base Base

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

Comparative Analysis of Pyrazolo[1,5-a]pyridine Derivatives as Potent Inhibitors of Key Cellular Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive evaluation of the inhibitory potency of various pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives against several key protein kinases and receptors implicated in cancer and other diseases. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis based on experimental data to aid in the advancement of novel therapeutics.

Introduction

Pyrazolo[1,5-a]pyridine and its related pyrazolo[1,5-a]pyrimidine scaffold have emerged as privileged structures in medicinal chemistry, demonstrating significant inhibitory activity against a range of biological targets.[1][2] Their versatile structure allows for modifications that can be fine-tuned to achieve high potency and selectivity. This guide focuses on their activity as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), Tropomyosin Receptor Kinase A (TRKA), Pim-1 kinase, Phosphoinositide 3-kinase delta (PI3Kδ), and as antagonists of the Corticotropin-Releasing Factor 1 (CRF1) receptor.

Data Presentation: Inhibitory Potency

The following tables summarize the in vitro inhibitory activities (IC50 values) of representative pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives against their respective targets.

Table 1: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against CDK2 and TRKA

Compound IDTargetIC50 (µM)Reference
6s CDK20.23[3]
TRKA0.45[3]
6t CDK20.09[3]
TRKA-[3]
Ribociclib (Reference) CDK20.07[3]
Larotrectinib (Reference) TRKA0.07[3]
Compound 5h CDK20.022[4]
Compound 5i CDK20.024[4]
Dinaciclib (Reference) CDK20.018[4]
Compound 14 CDK2/cyclin A20.057[5]
Compound 13 CDK2/cyclin A20.081[5]
Compound 15 CDK2/cyclin A20.119[5]
Sorafenib (Reference) CDK2/cyclin A20.184[5]

Table 2: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against Pim-1 Kinase

Compound IDTargetIC50 (µM)Reference
Staurosporine (Reference) Pim-10.0026[6]
Ro 31-8220 (Reference) Pim-10.0026[6]

Note: Specific IC50 values for pyrazolo[1,5-a]pyrimidine derivatives against Pim-1 were not explicitly found in the provided search results, but they are known to be potent inhibitors.[2]

Table 3: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against PI3K Isoforms

Compound IDTargetIC50 (µM)Reference
- PI3Kδ1.892–0.018[7]

Note: The reference indicates a range of IC50 values for a series of newly synthesized pyrazolo[1,5-a]pyrimidine derivatives.[7]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action of these inhibitors and the experimental procedures used for their evaluation, the following diagrams are provided.

CDK2_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_G1_S_Transition G1/S Transition cluster_S_Phase S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 binds Rb Rb CDK4/6->Rb phosphorylates E2F E2F Rb->E2F releases Cyclin E Cyclin E E2F->Cyclin E activates transcription DNA_Replication DNA Replication E2F->DNA_Replication drives CDK2 CDK2 Cyclin E->CDK2 binds CDK2->Rb hyperphosphorylates p27 p27 p27->CDK2 inhibits Pyrazolo_derivative Pyrazolo[1,5-a]pyrimidine Derivative Pyrazolo_derivative->CDK2 inhibits

CDK2 Signaling Pathway in Cell Cycle Progression.

TRKA_Signaling_Pathway cluster_downstream Downstream Signaling NGF Nerve Growth Factor (NGF) TrkA_Receptor TrkA Receptor NGF->TrkA_Receptor binds & activates PI3K_Akt_Pathway PI3K/Akt Pathway TrkA_Receptor->PI3K_Akt_Pathway RAS_MAPK_Pathway RAS/MAPK Pathway TrkA_Receptor->RAS_MAPK_Pathway PLCg_Pathway PLCγ Pathway TrkA_Receptor->PLCg_Pathway Pyrazolo_derivative Pyrazolo[1,5-a]pyrimidine Derivative Pyrazolo_derivative->TrkA_Receptor inhibits Cell_Survival Cell Survival & Growth PI3K_Akt_Pathway->Cell_Survival Neurite_Outgrowth Neurite Outgrowth & Differentiation RAS_MAPK_Pathway->Neurite_Outgrowth PLCg_Pathway->Neurite_Outgrowth

TrkA Receptor Signaling Pathway.

PI3K_Akt_Signaling_Pathway Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) PI3K_delta PI3Kδ Receptor_Tyrosine_Kinase->PI3K_delta activates PIP2 PIP2 PI3K_delta->PIP2 phosphorylates Pyrazolo_derivative Pyrazolo[1,5-a]pyrimidine Derivative Pyrazolo_derivative->PI3K_delta inhibits PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates Downstream_Effectors Downstream Effectors (e.g., mTOR, GSK3) Akt->Downstream_Effectors Cellular_Responses Cell Growth, Proliferation, Survival, & Migration Downstream_Effectors->Cellular_Responses

PI3K/Akt Signaling Pathway.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay Kinase_Enzyme Purified Kinase (e.g., CDK2, Pim-1, PI3Kδ) Incubation Incubation Kinase_Enzyme->Incubation Test_Compound Pyrazolo[1,5-a]pyridine Derivative Test_Compound->Incubation ATP_Substrate ATP & Substrate ATP_Substrate->Incubation Detection Detection of Activity (e.g., ADP-Glo, Radioisotope) Incubation->Detection IC50_Determination IC50 Determination Detection->IC50_Determination Cancer_Cell_Line Cancer Cell Line Compound_Treatment Treatment with Derivative Cancer_Cell_Line->Compound_Treatment Cell_Lysis Cell Lysis Compound_Treatment->Cell_Lysis Western_Blot Western Blot Cell_Lysis->Western_Blot Phospho_Protein_Detection Detection of Phosphorylated Proteins Western_Blot->Phospho_Protein_Detection

General Experimental Workflow.

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for determining the in vitro inhibitory activity of pyrazolo[1,5-a]pyridine derivatives against a target kinase. Specific conditions such as enzyme and substrate concentrations, and incubation times should be optimized for each kinase.

  • Reagent Preparation :

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Serially dilute the test compound in kinase assay buffer to the desired concentrations.

    • Prepare a solution of the recombinant kinase enzyme in kinase assay buffer.

    • Prepare a solution of the appropriate substrate and ATP in kinase assay buffer. The final ATP concentration should ideally be at or near the Km value for the specific kinase.

  • Assay Procedure :

    • Add the test compound solution to the wells of a microplate. Include controls with DMSO only (vehicle control) and a known inhibitor (positive control).

    • Add the kinase enzyme solution to the wells.

    • Initiate the kinase reaction by adding the ATP/substrate solution.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).

  • Detection :

    • Stop the reaction and measure the kinase activity using a suitable detection method. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.[8][9]

    • Luminescence is measured using a plate reader.

  • Data Analysis :

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Western Blot Analysis of Phosphorylated Proteins

This protocol is used to assess the effect of pyrazolo[1,5-a]pyridine derivatives on the phosphorylation of downstream targets in a cellular context.

  • Cell Culture and Treatment :

    • Culture the desired cancer cell line to an appropriate confluency.

    • Treat the cells with various concentrations of the test compound or vehicle (DMSO) for a specified time.

  • Cell Lysis :

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[1][10]

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

  • Protein Quantification :

    • Determine the protein concentration of each lysate using a standard method such as the BCA assay.

  • SDS-PAGE and Protein Transfer :

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting :

    • Block the membrane with a suitable blocking buffer (e.g., 5% bovine serum albumin in TBST) to prevent non-specific antibody binding.[11]

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Akt).

    • Wash the membrane to remove unbound primary antibody.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Wash the membrane to remove unbound secondary antibody.

  • Detection :

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein like GAPDH or β-actin.[12]

CRF1 Receptor Binding Assay

This protocol is used to determine the binding affinity of pyrazolo[1,5-a]pyridine derivatives to the CRF1 receptor.

  • Reagent Preparation :

    • Prepare cell membranes from a cell line stably expressing the human CRF1 receptor.

    • Prepare a solution of a suitable radioligand (e.g., [¹²⁵I]Sauvagine).

    • Prepare serial dilutions of the test compound.

  • Assay Procedure :

    • In a microplate, set up reactions for total binding (radioligand and membranes), non-specific binding (radioligand, membranes, and a high concentration of a known non-labeled ligand), and competitive binding (radioligand, membranes, and varying concentrations of the test compound).

    • Incubate the plate to allow binding to reach equilibrium.

  • Filtration and Detection :

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis :

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Conclusion

The pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds represent a versatile and potent class of inhibitors for various clinically relevant targets. The data and protocols presented in this guide offer a valuable resource for the scientific community to compare the efficacy of different derivatives and to design further investigations. The continued exploration of these compounds holds significant promise for the development of novel and effective therapies for cancer and other diseases.

References

Suzuki vs. Stille Coupling: A Head-to-Head Comparison for Aryl-Aryl Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Stille couplings are cornerstone methodologies for the construction of carbon-carbon bonds, particularly in the synthesis of biaryls. These transformations are integral to the fields of pharmaceuticals, agrochemicals, and materials science. While both reactions effectively forge aryl-aryl bonds, they possess distinct characteristics, advantages, and limitations that make one more suitable than the other depending on the specific synthetic context. This guide provides an objective, data-driven comparison to assist researchers, scientists, and drug development professionals in selecting the optimal coupling strategy.

At a Glance: Key Differences

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (boronic acids, esters, trifluoroborates)Organotin compounds (stannanes)
Toxicity Low toxicity of boron reagents and byproducts.[1][2][3]High toxicity of organotin reagents and byproducts.[2][4]
Stability of Reagents Boronic acids can be prone to protodeboronation.[2][5]Organostannanes are generally stable to air and moisture.[6][7][8]
Reaction Conditions Typically requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[1][9][10]Often proceeds under neutral or mildly basic conditions; additives like LiCl or CuI can be beneficial.[10][11]
Byproduct Removal Boron-based byproducts are often water-soluble and easily removed.[1][2][3]Tin byproducts can be challenging to separate from the reaction mixture.[2]
Functional Group Tolerance Good, but can be sensitive to strong bases.[1][12]Excellent, tolerates a wide range of functional groups.[2][6]

Performance Comparison: A Data-Driven Analysis

The choice between Suzuki and Stille coupling is often dictated by the nature of the substrates. The following tables summarize quantitative yield data from comparative studies, offering insights into their performance with various aryl bromides.

Table 1: Coupling of Electronically Varied Aryl Bromides
Aryl BromideSuzuki Coupling Yield (%)Stille Coupling Yield (%)
4-Bromoanisole (electron-rich)95[13]90[13]
4-Bromotoluene91[13]92[2]
1-Bromo-4-nitrobenzene (electron-deficient)80[13]89[13]
4-Bromobenzonitrile75[2]88[2]
4-Bromobenzaldehyde39[13]91[13]
Methyl 4-bromobenzoate59[13]80[13]

Observation: The Stille coupling generally demonstrates more consistent and often superior yields with substrates containing coordinating functional groups, such as aldehydes and esters.[13]

Table 2: Coupling of Sterically Hindered Aryl Bromides
Aryl BromideSuzuki Coupling Yield (%)Stille Coupling Yield (%)
1-Bromo-2-isopropylbenzene60[13]86[13]
1-Bromo-2-mesitylbenzeneLow (not reported)[2]57[2]

Observation: Steric hindrance appears to have a more pronounced negative impact on the yields of the Suzuki coupling compared to the Stille coupling.[13]

Table 3: Coupling of Heterocyclic Bromides
Heterocyclic BromideSuzuki Coupling Yield (%)Stille Coupling Yield (%)
2-Bromothiophene66[2]94[2]
3-Bromothiophene57[2]90[2]
2-Bromofuran51[2]85[2]
3-Bromofuran45[2]82[2]
4-Bromopyridine0[2]47[2]

Observation: For various heterocyclic systems, the Stille coupling consistently provides higher yields, indicating its robustness in these contexts.[2][13]

Catalytic Cycles and Mechanisms

Both the Suzuki and Stille couplings proceed through a similar catalytic cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][14] The key distinction lies in the transmetalation step, which is influenced by the nature of the organometallic reagent.

Suzuki_Coupling pd0 Pd(0)Lₙ pd2_ox R¹-Pd(II)Lₙ-X pd0->pd2_ox R¹-X center pd2_trans R¹-Pd(II)Lₙ-R² pd2_ox->pd2_trans R²-B(OR)₂ + Base ox_add_label Oxidative Addition trans_label Transmetalation product R¹-R² pd2_trans->product red_elim_label Reductive Elimination Stille_Coupling pd0 Pd(0)Lₙ pd2_ox R¹-Pd(II)Lₙ-X pd0->pd2_ox R¹-X center pd2_trans R¹-Pd(II)Lₙ-R² pd2_ox->pd2_trans R²-SnR₃ ox_add_label Oxidative Addition trans_label Transmetalation product R¹-R² pd2_trans->product red_elim_label Reductive Elimination Decision_Tree start Start: Aryl-Aryl Coupling toxic Toxicity a Major Concern? start->toxic base_sensitive Base-Sensitive Functional Groups? toxic->base_sensitive No suzuki Prefer Suzuki Coupling toxic->suzuki Yes steric Significant Steric Hindrance? base_sensitive->steric No stille Consider Stille Coupling base_sensitive->stille Yes boronic_acid Corresponding Boronic Acid Unstable? steric->boronic_acid No steric->stille Yes boronic_acid->suzuki No boronic_acid->stille Yes

References

Validating the Structure of Synthesized Pyrazolo[1,5-a]pyridine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate structural confirmation of newly synthesized compounds is a critical step in the discovery pipeline. This guide provides a comparative overview of the primary analytical techniques used to validate the structure of pyrazolo[1,5-a]pyridine derivatives, complete with experimental protocols and supporting data.

The robust characterization of pyrazolo[1,5-a]pyridine compounds, a class of nitrogen-containing heterocyclic molecules with significant therapeutic potential, relies on a combination of spectroscopic and crystallographic methods. The most definitive techniques for elucidating their molecular architecture are Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and single-crystal X-ray crystallography. Each method provides unique and complementary information, and when used in concert, they offer unambiguous structural verification.

Comparative Analysis of Structural Validation Techniques

A multi-pronged analytical approach is indispensable for the unequivocal structural determination of synthesized pyrazolo[1,5-a]pyridine derivatives. While each technique offers valuable insights, their combined application provides a comprehensive and validated structural assignment.

TechniqueInformation ProvidedAdvantagesLimitations
¹H and ¹³C NMR Connectivity of atoms, chemical environment of protons and carbons, stereochemistry.[1][2]Non-destructive, provides detailed structural information in solution, relatively fast.Requires soluble sample, complex spectra for large molecules.
Mass Spectrometry (HRMS) Molecular weight, elemental composition.[1][3]High sensitivity, provides exact mass and molecular formula.Does not provide information on atom connectivity or stereochemistry.
X-ray Crystallography Precise 3D atomic arrangement in the solid state, bond lengths and angles.[4][5]Provides definitive, unambiguous structure.Requires a suitable single crystal, which can be difficult to obtain.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducible and reliable structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework and the connectivity of atoms in the pyrazolo[1,5-a]pyridine molecule.

Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized pyrazolo[1,5-a]pyridine compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved to achieve high-resolution spectra.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity.

    • Tune and match the probe for the ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This is often done using spectral editing techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

    • A wider spectral width is used compared to ¹H NMR, and a longer acquisition time may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Analysis:

    • Assign the peaks in both ¹H and ¹³C spectra based on chemical shifts, coupling constants (for ¹H), and multiplicities.

    • For more complex structures, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish proton-proton and proton-carbon connectivities.[2]

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the exact molecular weight and elemental formula of the synthesized compound.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

    • Choose an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), depending on the polarity and thermal stability of the compound.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum in a high-resolution mode.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion peak ([M+H]⁺ or [M]⁺).

    • Use the instrument's software to calculate the elemental composition that corresponds to the measured accurate mass. The calculated formula should match the expected formula of the synthesized pyrazolo[1,5-a]pyridine.

Single-Crystal X-ray Diffraction

Objective: To obtain the precise three-dimensional structure of the molecule in the solid state.

Protocol:

  • Crystal Growth: Grow single crystals of the pyrazolo[1,5-a]pyridine compound of suitable size and quality. This can be achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Crystal Mounting: Select a well-formed single crystal and mount it on a goniometer head.

  • Data Collection:

    • Place the mounted crystal in the X-ray diffractometer.

    • Center the crystal in the X-ray beam.

    • Collect a series of diffraction images by rotating the crystal in the beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.[4]

  • Structure Validation: Validate the final structure using crystallographic software to check for consistency and quality.

Quantitative Data Summary

The following tables provide representative quantitative data for the structural validation of pyrazolo[1,5-a]pyridine derivatives.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Substituted Pyrazolo[1,5-a]pyridine.

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H-28.50 (s, 1H)146.43
H-67.08 (d, J = 0.9 Hz, 1H)110.64
5-CH₃2.56 (s, 3H)24.50
7-CH₃2.69 (d, J = 0.9 Hz, 3H)16.53
C-3-100.79
C-3a-147.00
C-5-162.29
C-7-146.59
Data for Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate in DMSO-d₆.[1]

Table 2: High-Resolution Mass Spectrometry Data.

CompoundMolecular FormulaCalculated [M+H]⁺Found [M+H]⁺
Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylateC₁₁H₁₃N₃O₂220.1086220.10
Ethyl (5R,7S)-, (5S,7R)-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylateC₁₁H₁₇N₃O₂224.1399224.14
Data obtained via ESI-MS.[1]

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow for the structural validation of synthesized pyrazolo[1,5-a]pyridine compounds.

G cluster_synthesis Synthesis cluster_purification Purification cluster_validation Structural Validation cluster_conclusion Conclusion Synthesis Synthesized Pyrazolo[1,5-a]pyridine Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS Xray X-ray Crystallography (if single crystal) Purification->Xray Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed Data Consistent Further_Analysis Further Analysis / Revision NMR->Further_Analysis Inconsistent Data MS->Structure_Confirmed Data Consistent MS->Further_Analysis Inconsistent Data Xray->Structure_Confirmed Data Consistent Xray->Further_Analysis Inconsistent Data

Caption: Workflow for structural validation of pyrazolo[1,5-a]pyridines.

References

A Head-to-Head Battle of Bioisosteres: Pyrazolo[1,5-a]pyridine vs. Imidazo[1,2-a]pyridine in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals comparing the physicochemical properties, biological activities, and ADMET profiles of pyrazolo[1,5-a]pyridine and imidazo[1,2-a]pyridine scaffolds, supported by experimental data and detailed protocols.

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate success of a drug discovery program. Among the myriad of privileged structures, the pyrazolo[1,5-a]pyridine and imidazo[1,2-a]pyridine scaffolds have emerged as prominent players, featuring in a multitude of biologically active compounds, including several approved drugs and clinical candidates. Their structural similarity, both being fused 5,6-bicyclic heteroaromatic systems, makes them intriguing candidates for bioisosteric replacement and scaffold hopping strategies aimed at optimizing drug-like properties. This guide provides an in-depth, objective comparison of these two scaffolds to aid researchers in making informed decisions during the drug design process.

Physicochemical Properties: A Tale of Two Scaffolds

The subtle difference in the nitrogen atom placement within the five-membered ring of pyrazolo[1,5-a]pyridine and imidazo[1,2-a]pyridine imparts distinct electronic and physicochemical characteristics. These differences can significantly impact properties such as lipophilicity, solubility, and basicity, which in turn govern the pharmacokinetic profile of a drug candidate.

While comprehensive experimental data for the parent scaffolds is not always available in a single comparative study, analysis of various derivatives and computational predictions allows for a general comparison.

PropertyPyrazolo[1,5-a]pyridineImidazo[1,2-a]pyridineKey Considerations & References
Molecular Weight 118.14 g/mol 118.14 g/mol Identical for the parent scaffolds.[1][2]
logP (calc.) ~1.5 - 2.0~1.8Generally, pyrazolo[1,5-a]pyridines can be slightly less lipophilic than their imidazo[1,2-a]pyridine counterparts, though this is highly dependent on substitution patterns.[3][4]
pKa (calc.) Lower basicityHigher basicityThe nitrogen at position 4 in imidazo[1,2-a]pyridine is more basic than any of the nitrogens in the pyrazolo[1,5-a]pyridine ring system. This can influence salt formation and solubility.[1]
Melting Point Varies with substitutionParent: liquid at room temp.The parent imidazo[1,2-a]pyridine is a liquid with a boiling point of 103 °C at 1 mmHg.
Solubility Generally good, can be modulated by substitution.Good, especially at lower pH due to higher basicity.The higher basicity of the imidazo[1,2-a]pyridine scaffold can be advantageous for aqueous solubility.
Dipole Moment LowerHigherThe arrangement of nitrogen atoms in imidazo[1,2-a]pyridine generally leads to a larger dipole moment.

Biological Activities: A Focus on Kinase Inhibition

Both scaffolds have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[5][6] However, their most prominent and overlapping application in recent drug discovery efforts has been as inhibitors of protein kinases.

The pyrazolo[1,5-a]pyridine and imidazo[1,2-a]pyridine cores serve as effective ATP-competitive hinge-binding motifs. The choice between these two scaffolds can influence potency, selectivity, and the overall pharmacological profile of the inhibitor.

Target ClassPyrazolo[1,5-a]pyridine ExamplesImidazo[1,2-a]pyridine ExamplesComparative Insights & References
Tyrosine Kinases EGFR, IGF-1R, DDR1, TrkIGF-1R, PDGFR, c-MetIn at least one instance, replacing an imidazo[1,2-a]pyridine with a pyrazolo[1,5-a]pyridine improved cellular potency against IGF-1R.[7]
Serine/Threonine Kinases CK2, B-Raf, MEK, PI3K, CDK9, Akt, TTKAkt, IKK1, IKK2, Aurora KinaseBoth scaffolds are versatile and have been successfully employed to target a wide range of serine/threonine kinases.[7][8]
Other Targets PDE4, EP1 receptor antagonistsGABA-A receptor modulators, mGlu2 PAMsThe utility of these scaffolds extends beyond kinase inhibition.

ADMET Profile: Navigating the Path to a Successful Drug

ADMET ParameterPyrazolo[1,5-a]pyridine DerivativesImidazo[1,2-a]pyridine DerivativesComparative Insights & References
Absorption Good intestinal absorption predicted for many derivatives.Generally show good permeability.Both scaffolds can be incorporated into orally bioavailable drugs.
Distribution Can be designed to be CNS penetrant.Can be designed to be CNS penetrant.Lipophilicity and hydrogen bonding potential, which can be tuned on both scaffolds, are key determinants of CNS penetration.
Metabolism Can exhibit good metabolic stability.Can be susceptible to metabolism, but this is highly dependent on substitution.In some cases, pyrazolo[1,5-a]pyrimidines have shown improved metabolic stability over imidazo[1,2-a]pyridines in human liver microsomes.[9]
Excretion Varies depending on the overall properties of the molecule.Varies depending on the overall properties of the molecule.No clear general advantage for one scaffold over the other has been established.
Toxicity Generally well-tolerated, but specific toxicities depend on the overall molecule.Generally well-tolerated, but specific toxicities depend on the overall molecule.Both scaffolds are present in approved drugs, indicating their potential for safe use.

Experimental Protocols

To facilitate the direct comparison and evaluation of novel compounds based on these scaffolds, detailed protocols for key in vitro assays are provided below.

Kinase Inhibition Assay (Luminescence-based)

This protocol describes a general method for determining the in vitro potency of a compound against a specific protein kinase.

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Test compound

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96- or 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In the assay plate, add the test compound dilutions or DMSO (vehicle control).

  • Add the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.

  • Convert the generated ADP to ATP and produce a luminescent signal by adding the Kinase Detection Reagent and incubating for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound and incubate for the desired period (e.g., 48 or 72 hours).

  • Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Metabolic Stability Assay (Human Liver Microsomes)

This assay assesses the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with human liver microsomes.

Materials:

  • Pooled human liver microsomes (HLMs)

  • Test compound

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Acetonitrile containing an internal standard for LC-MS/MS analysis

Procedure:

  • Pre-warm the HLM suspension and NADPH regenerating system to 37°C.

  • In a microcentrifuge tube, combine the HLM suspension and the test compound in phosphate buffer.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Incubate the reaction mixture at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a tube containing cold acetonitrile with an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) by plotting the natural logarithm of the percentage of the remaining parent compound versus time.

Visualizing the Concepts

To better illustrate the relationships and workflows discussed, the following diagrams have been generated using the DOT language.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, IGF-1R) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor1 Pyrazolo[1,5-a]pyridine or Imidazo[1,2-a]pyridine Inhibitor Inhibitor1->RAF Inhibition Inhibitor1->PI3K Inhibition

Caption: A simplified signaling pathway illustrating common targets for pyrazolo[1,5-a]pyridine and imidazo[1,2-a]pyridine kinase inhibitors.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_admet ADMET Profiling cluster_optimization Lead Optimization Pyrazolo Pyrazolo[1,5-a]pyridine Derivatives Kinase_Assay Kinase Inhibition Assay Pyrazolo->Kinase_Assay Imidazo Imidazo[1,2-a]pyridine Derivatives Imidazo->Kinase_Assay Cell_Viability Cell Viability Assay (MTT) Kinase_Assay->Cell_Viability Metabolic_Stability Metabolic Stability (Microsomes/Hepatocytes) Cell_Viability->Metabolic_Stability Permeability Permeability (Caco-2) Metabolic_Stability->Permeability Lead_Opt Structure-Activity Relationship (SAR) Analysis Permeability->Lead_Opt Lead_Opt->Pyrazolo Iterative Design Lead_Opt->Imidazo Iterative Design

Caption: A generalized workflow for the preclinical evaluation of pyrazolo[1,5-a]pyridine and imidazo[1,2-a]pyridine derivatives in drug discovery.

Conclusion: Making the Right Choice

The pyrazolo[1,5-a]pyridine and imidazo[1,2-a]pyridine scaffolds are both highly valuable and versatile cores for the design of novel therapeutics, particularly kinase inhibitors. The choice between them is not straightforward and depends on the specific goals of the drug discovery program.

Imidazo[1,2-a]pyridine may be favored when higher basicity is desired for improved aqueous solubility. Its well-established role in numerous approved drugs provides a strong precedent for its use.

Pyrazolo[1,5-a]pyridine , on the other hand, may offer advantages in terms of metabolic stability and, in some cases, improved potency. Its slightly different electronic distribution can provide an alternative for overcoming off-target effects or for exploring new chemical space through scaffold hopping.

Ultimately, the optimal scaffold can only be determined through empirical testing. By leveraging the comparative data presented in this guide and employing the detailed experimental protocols, researchers can make more strategic decisions in the design and optimization of drug candidates based on these two important heterocyclic systems.

References

A Comparative Guide to Phosphine Ligands in C-N Cross-Coupling Reactions: An Evaluation of Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic construction of carbon-nitrogen (C-N) bonds via palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, is a cornerstone of modern organic synthesis, enabling the formation of molecules vital to the pharmaceutical and materials science industries. The efficacy of these transformations is critically dependent on the choice of phosphine ligand, which dictates catalyst activity, stability, and substrate scope. This guide provides a comprehensive comparison of prominent phosphine ligands, supported by experimental data, to facilitate informed ligand selection for your specific research and development needs.

Performance Comparison of Phosphine Ligands

The selection of an appropriate phosphine ligand is a critical parameter in optimizing C-N cross-coupling reactions. Factors such as the steric bulk and electron-donating ability of the ligand, as well as the nature of the aryl halide and amine coupling partners, significantly influence reaction outcomes. Below, we present a comparative analysis of several classes of widely used phosphine ligands, with quantitative data summarized for direct comparison.

Buchwald Biaryl Phosphine Ligands

Developed by the Buchwald group, biaryl phosphine ligands are renowned for their high reactivity and broad applicability in C-N cross-coupling reactions.[1] Ligands such as XPhos, RuPhos, and BrettPhos have become indispensable tools for synthetic chemists.

Table 1: Comparison of Buchwald Ligand Performance in the Amination of 4-Chlorotoluene with Morpholine

LigandPalladium PrecursorBaseSolventTemperature (°C)Time (h)Yield (%)
XPhos Pd₂(dba)₃NaOtBuToluene100694[2]
RuPhos Pd₂(dba)₃K₃PO₄Dioxane1001260-88*
BrettPhos Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
SPhos Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
*Yield range reported for the coupling of aryl bromides with various amines.

Table 2: Comparison of XPhos and RuPhos in the Amination of Bromobenzene

LigandAmineCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
XPhos Diphenylamine[Pd(allyl)Cl]₂NaOtBuToluene1002496[3]
Phenoxazine[Pd(allyl)Cl]₂NaOtBuToluene10024>99[3]
Carbazole[Pd(allyl)Cl]₂NaOtBuToluene1002492[3]
RuPhos Diphenylamine[Pd(allyl)Cl]₂NaOtBuToluene1002496[3]
Phenoxazine[Pd(allyl)Cl]₂NaOtBuToluene10024>99[3]
Carbazole[Pd(allyl)Cl]₂NaOtBuToluene1002429[3]
Josiphos Ferrocenyl Phosphine Ligands

The Josiphos family of ligands, developed by Hartwig, are characterized by a ferrocene backbone and have demonstrated high efficacy, particularly in the coupling of primary amines and even ammonia.[4] These ligands can achieve high turnover numbers and exhibit excellent selectivity for monoarylation.

Table 3: Performance of a Hindered Josiphos Ligand in the Amination of Aryl Halides with Ammonia

Aryl HalideProductYield (%)Selectivity (Primary:Secondary)
4-Bromotoluene4-Methylaniline8617:1

*Data extracted from a study on the development of a fourth-generation catalyst.[4]

cataCXium® Ligands

Beller's cataCXium® ligands are another important class of electron-rich, sterically demanding phosphines that have shown excellent performance in various cross-coupling reactions, including the Buchwald-Hartwig amination.

Xantphos-Type Ligands

Xantphos and its derivatives are widely used bidentate phosphine ligands. A notable advancement in this class is the development of NIXANTPHOS, which has shown superior performance in the amination of challenging unactivated aryl chlorides.[5][6]

Table 4: Comparison of NIXANTPHOS and Xantphos in the Amination of Unactivated Aryl Chlorides with Morpholine

Aryl ChlorideLigandYield (%)
4-ChlorotolueneNIXANTPHOS 98
Xantphos25
4-ChloroanisoleNIXANTPHOS 97
Xantphos15
4-ChlorobiphenylNIXANTPHOS 96
Xantphos33
2-ChlorotolueneNIXANTPHOS 95
Xantphos<5

Data sourced from Dalton Transactions, 2018, 47, 8690-8696.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are representative experimental protocols for the C-N cross-coupling reactions presented in the comparison tables.

General Procedure for the Amination of 4-Chlorotoluene with Morpholine using XPhos[3]

To a 2-necked flask was charged with bis(dibenzylideneacetone)palladium(0) (36 mg, 0.0633 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.), and toluene (5 mL) under a nitrogen atmosphere. The mixture was stirred at room temperature for 5 minutes. 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) were added in one portion. The resulting mixture was stirred at reflux for 6 hours. The reaction mixture was cooled to room temperature and quenched with water (10 mL). The organic layer was separated, washed with water (10 mL) and brine (10 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel (hexane:ethyl acetate = 9:1) to afford 4-(p-tolyl)morpholine as an orange solid (700 mg, 94% yield).

General Procedure for High-Throughput Ligand Screening in Buchwald-Hartwig Amination[4]

Stock Solution Preparation:

  • Prepare a stock solution of the palladium precursor (e.g., [Pd(allyl)Cl]₂) in an anhydrous solvent (e.g., toluene).

  • Prepare individual stock solutions of each phosphine ligand to be screened.

  • Prepare stock solutions of the aryl halide and the amine.

  • Prepare a stock solution of an internal standard for analytical purposes.

  • Prepare a slurry of the base (e.g., NaOtBu) in the reaction solvent.

Reaction Setup (in a 96-well plate):

  • In an inert atmosphere glovebox, dispense the palladium precursor stock solution into each well.

  • Add the respective phosphine ligand stock solution to each well.

  • Add the aryl halide and amine stock solutions to all wells.

  • Add the internal standard stock solution.

  • Initiate the reactions by adding the base slurry to each well.

  • Seal the 96-well plate and place it on a heating block with magnetic stirring.

Reaction Execution and Analysis:

  • Heat the reaction block to the desired temperature and stir for the specified time.

  • Cool the plate to room temperature.

  • Quench the reactions with water and extract with an organic solvent (e.g., ethyl acetate).

  • Analyze the organic extracts by GC or LC-MS to determine the reaction yield by comparing the product peak area to that of the internal standard.

Visualizing the Catalytic Process

To better understand the fundamental steps and workflows involved in C-N cross-coupling and ligand evaluation, the following diagrams are provided.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X(L) Ligand_Exchange Ligand Exchange Ar-Pd(II)-X(L)->Ligand_Exchange R₂NH Ar-Pd(II)-NR₂(L) Ar-Pd(II)-NR₂(L) Ligand_Exchange->Ar-Pd(II)-NR₂(L) -HX Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR₂(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR₂

Catalytic cycle of the Buchwald-Hartwig amination.

Ligand_Screening_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Define_Parameters Define Reaction Parameters (Aryl Halide, Amine, Base, Solvent, Temp.) Prepare_Stock_Solutions Prepare Stock Solutions Define_Parameters->Prepare_Stock_Solutions Dispense_Reagents Dispense Reagents & Ligands (96-well plate) Prepare_Stock_Solutions->Dispense_Reagents Run_Reactions Run Parallel Reactions (Heating & Stirring) Dispense_Reagents->Run_Reactions Workup_Quench Work-up & Quench Run_Reactions->Workup_Quench Analyze_Yields Analyze Yields (GC/LC-MS) Workup_Quench->Analyze_Yields Compare_Performance Compare Ligand Performance Analyze_Yields->Compare_Performance

Workflow for high-throughput phosphine ligand screening.

References

Comparative Analysis of Reaction Kinetics for the Amination of 3-Bromopyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to C-N Bond Formation on the Pyrazolo[1,5-a]pyridine Scaffold

The introduction of a nitrogen-containing substituent onto the pyrazolo[1,5-a]pyridine core is a critical transformation in the synthesis of numerous compounds with significant biological activity. Among the various positions on this heterocyclic system, the 3-position presents a unique electronic environment. This guide provides a comparative analysis of the reaction kinetics and methodologies for the amination of 3-bromopyrazolo[1,5-a]pyridine, with a primary focus on the widely employed Buchwald-Hartwig amination and a comparison with the classical Nucleophilic Aromatic Substitution (SNAr) pathway. This analysis is supported by experimental data from analogous systems, detailed experimental protocols, and mechanistic visualizations to aid in reaction optimization and catalyst selection.

Mechanistic Overview and Kinetic Comparison

The amination of this compound can principally proceed through two distinct mechanisms: the Palladium-catalyzed Buchwald-Hartwig amination and the uncatalyzed Nucleophilic Aromatic Substitution (SNAr). The preferred pathway is largely dictated by the electronic nature of the substrate and the reaction conditions employed.

The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds.[1][2][3] The catalytic cycle, illustrated below, involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and subsequent reductive elimination to yield the desired arylamine and regenerate the active Pd(0) catalyst.[3][4][5] For electron-rich and some heteroaromatic substrates, this catalytic approach is often the most efficient.

In contrast, the SNAr mechanism involves the direct attack of a nucleophile (the amine) on the carbon atom bearing the leaving group (bromide). This pathway is typically favored for highly electron-deficient aromatic and heteroaromatic systems, where the aromatic ring can stabilize the negative charge of the intermediate Meisenheimer complex. The pyrazolo[1,5-a]pyridine system, while containing nitrogen atoms, is not as electron-deficient as classic SNAr substrates like dinitrohalobenzenes. Therefore, forcing conditions (high temperatures and pressures) would likely be required for the SNAr amination of this compound, often leading to lower yields and side products.

The choice between these two pathways is critical for successful synthesis. The Buchwald-Hartwig amination generally offers milder reaction conditions, broader substrate scope, and higher functional group tolerance compared to the SNAr approach for substrates like this compound.

Comparative Performance Data

While specific kinetic data for the amination of this compound is not extensively published, a comparative analysis can be drawn from studies on structurally similar heteroaryl bromides, such as 2-bromopyridines. The following table summarizes typical reaction conditions and outcomes for the Buchwald-Hartwig amination, providing a baseline for comparison.

Catalyst System (Pd Source / Ligand)AmineBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / XPhosMorpholineNaOtBuToluene1001295[2]
Pd(OAc)₂ / BINAPAnilineCs₂CO₃Toluene1102488[6]
[Pd(crotyl)Cl]₂ / BippyPhosPiperidineKOtBuH₂O / THF60192[7]
Pd(OAc)₂ / DavePhosn-ButylamineNaOtBuDioxane801891[2]
Pd(OAc)₂ / RuPhosDiethylamineK₃PO₄t-AmylOH1001685[2]

Note: The data presented is for analogous bromopyridine systems and serves as a predictive guide. Optimization for this compound is recommended.

Experimental Protocols

The following are generalized experimental protocols for conducting kinetic studies on the Buchwald-Hartwig amination of a heteroaryl bromide.

General Procedure for Buchwald-Hartwig Amination

A dried Schlenk tube or a sealed reaction vial is charged with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-2.0 equivalents). The vessel is evacuated and backfilled with an inert atmosphere (Argon or Nitrogen) three times. The solvent (e.g., toluene or dioxane, 0.1-0.5 M) is then added, followed by the this compound (1.0 equivalent) and the amine (1.1-1.5 equivalents). The reaction mixture is then heated to the desired temperature with vigorous stirring.

Kinetic Analysis by In-Situ Monitoring

Reaction progress can be monitored by taking aliquots from the reaction mixture at specific time intervals. The aliquots should be immediately quenched (e.g., with a dilute acid solution) and diluted with a suitable solvent. The samples can then be analyzed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) using an internal standard to determine the concentration of the starting material, product, and any byproducts. The data can then be used to plot concentration versus time profiles to determine reaction rates and kinetic orders. For more detailed mechanistic insights, reaction progress kinetic analysis (RPKA) can be employed.[1]

Mechanistic Visualizations

The following diagrams illustrate the key mechanistic pathways discussed.

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oa_complex [Ar-Pd(II)(Br)L_n] pd0->oa_complex Oxidative Addition (+ ArBr) amine_coordination [Ar-Pd(II)(Br)(R₂NH)L_n] oa_complex->amine_coordination Amine Coordination (+ R₂NH) amido_complex [Ar-Pd(II)(NR₂)L_n] amine_coordination->amido_complex Deprotonation (- HBr, + Base) amido_complex->pd0 Reductive Elimination (+ ArNR₂) Product 3-(Amino)pyrazolo[1,5-a]pyridine ArBr This compound Amine R₂NH

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

SNAr_Mechanism reactants This compound + R₂NH meisenheimer Meisenheimer Complex (σ-complex) reactants->meisenheimer Nucleophilic Attack product 3-(Amino)pyrazolo[1,5-a]pyridine + HBr meisenheimer->product Elimination of Br⁻

Caption: The stepwise mechanism for Nucleophilic Aromatic Substitution (SNAr).

Conclusion

For the amination of this compound, the Palladium-catalyzed Buchwald-Hartwig reaction is generally the superior method compared to the uncatalyzed SNAr pathway. The Buchwald-Hartwig approach offers milder conditions, greater functional group tolerance, and typically higher yields. The choice of an appropriate palladium precursor, a sterically bulky and electron-rich phosphine ligand, and a suitable base are crucial for achieving optimal results. The provided data and protocols for analogous systems offer a strong starting point for the development of efficient and scalable amination processes for this important heterocyclic scaffold. Further kinetic studies on the specific substrate would be invaluable for fine-tuning reaction conditions and maximizing efficiency in drug discovery and development programs.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 3-Bromopyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents like 3-Bromopyrazolo[1,5-a]pyridine are paramount for ensuring a secure and compliant laboratory environment. Adherence to proper disposal protocols is crucial to minimize environmental impact and protect personnel. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, drawing on safety data for closely related compounds.

Immediate Safety Precautions

Hazard Profile of Analogous Compounds:

Hazard ClassGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.[1][2][3]
Skin IrritationH315Causes skin irritation.[1][2][3]
Eye IrritationH319Causes serious eye irritation.[1][2][3]
Specific target organ toxicity (single exposure)H335May cause respiratory irritation.[1][2][3]
Flammable LiquidH226Flammable liquid and vapor.[1][2]

Recommended Personal Protective Equipment (PPE):

PPE TypeSpecification
Eye/Face Protection Safety glasses with side-shields or chemical goggles.[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a flame-retardant lab coat.[2]
Respiratory Protection Use only in a well-ventilated area or with a certified respirator if inhalation risk is high.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in strict compliance with local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash .[2]

Step 1: Waste Identification and Segregation

  • Identify : All waste containing this compound, including contaminated labware (e.g., pipette tips, vials), solutions, and spill cleanup materials, must be classified as hazardous waste.[2]

  • Segregate : Keep this compound waste separate from other incompatible waste streams. Specifically, store it away from strong oxidizing agents and strong acids.[4]

Step 2: Waste Collection and Labeling

  • Container : Use a designated, leak-proof, and chemically compatible container for collecting the waste. The container should have a secure screw-top cap.[2]

  • Labeling : The waste container must be clearly labeled with the words "Hazardous Waste."[2] The label should also include:

    • Full Chemical Name : "this compound" (do not use abbreviations).[2]

    • Hazard Pictograms : Affix the appropriate GHS pictograms for flammable liquids, acute toxicity, and irritation.[2]

Step 3: Storage of Hazardous Waste

  • Designated Area : Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[2]

  • Safe Storage Conditions : The storage area should be a well-ventilated, cool, and dry place, away from heat, sparks, and open flames.[2][4] Ensure secondary containment is in place to catch any potential leaks.[2]

Step 4: Professional Disposal

  • Contact a Licensed Professional : Do not attempt to dispose of this chemical yourself. Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2]

  • Provide Information : Be prepared to provide the EHS office or the disposal company with all the information from your hazardous waste label.[2]

  • Schedule Pickup : Arrange for a scheduled pickup of the hazardous waste from your laboratory.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow A Start: this compound Waste Generated B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is waste container available and properly labeled? B->C D Obtain and label a compatible hazardous waste container. C->D No E Segregate waste from incompatible materials (strong acids, oxidizers). C->E Yes D->E F Place waste into the labeled container. E->F G Store container in a designated, well-ventilated, and secure area. F->G H Contact Environmental Health & Safety (EHS) or a licensed disposal company. G->H I Provide waste information and schedule a pickup. H->I J End: Waste Properly Disposed I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Bromopyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide outlines the critical personal protective equipment (PPE), handling procedures, and disposal methods for 3-Bromopyrazolo[1,5-a]pyridine. Researchers, scientists, and professionals in drug development should adhere to these protocols to ensure personal safety and minimize laboratory hazards. This compound is classified with hazards including being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[1]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory for handling this compound due to its potential hazards. The following table summarizes the required PPE based on established safety guidelines for similar chemical compounds.[2]

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliant.Protects against chemical splashes and airborne particles.
Face ShieldTo be worn over safety goggles.Provides full-face protection during procedures with a high risk of splashing or aerosol generation.[3][4]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended; avoid latex.[3][5] For extended contact, consult the glove manufacturer's resistance guide.Prevents direct skin contact with the chemical.[6]
Body Protection Laboratory CoatFlame-resistant Nomex® or 100% cotton is recommended. Must be fully buttoned.[7]Protects skin and personal clothing from contamination.
Full-Length PantsCovers the lower body to prevent skin exposure.
Closed-Toe ShoesMade of a non-porous material.Protects feet from spills and falling objects.
Respiratory Protection NIOSH-Approved RespiratorUse in a certified fume hood or a well-ventilated area is the primary control.[3][5][8] If ventilation is inadequate, a respirator is necessary.Pyridine fumes can cause headaches, dizziness, and respiratory irritation upon inhalation.[3][5]

Operational Plan: Safe Handling Protocol

Adherence to strict operational protocols is crucial to minimize exposure and prevent contamination during the handling of this compound.

Engineering Controls:

  • Fume Hood: All weighing, handling of the solid compound, and preparation of solutions must be conducted in a certified chemical fume hood to control airborne particulates and vapors.[5]

Standard Operating Procedures:

  • Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare the work area within the fume hood by covering the surface with absorbent, disposable bench paper.

  • Weighing and Transfer: To avoid generating dust, use anti-static weigh paper or a tared container to weigh the solid compound. A spatula should be used for all transfers.[2]

  • Solution Preparation: When preparing a solution, slowly add the solid to the solvent in a suitable container within the fume hood. Keep the container capped when not in use.[2]

  • Post-Handling: After handling, wash hands and other exposed skin thoroughly with soap and water.[6][9]

Disposal Plan

Chemical waste containing this compound must be treated as hazardous waste.

  • Waste Segregation and Collection:

    • Solid Waste: Collect any unused solid compound, contaminated weigh paper, and other solid materials in a dedicated, labeled hazardous waste container.[2]

    • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container for halogenated organic solvents.[2]

    • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste stream.[2][6]

  • Disposal Method: All waste must be disposed of through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.[6][9]

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal A Don Appropriate PPE B Prepare Fume Hood Work Area A->B C Weigh Solid Compound B->C Proceed to handling D Transfer Compound C->D E Prepare Solution (if required) D->E F Segregate Hazardous Waste (Solid, Liquid, PPE) E->F Proceed to cleanup G Decontaminate Work Area F->G H Remove PPE G->H I Wash Hands Thoroughly H->I

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromopyrazolo[1,5-a]pyridine
Reactant of Route 2
3-Bromopyrazolo[1,5-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.